4-Chloro-3-oxobutyryl chloride
Description
The exact mass of the compound 4-Chloro-3-oxobutyryl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard.The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-3-oxobutyryl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-oxobutyryl chloride including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-oxobutanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4Cl2O2/c5-2-3(7)1-4(6)8/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHVQVCBPLNREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)CCl)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194280 | |
| Record name | 4-Chloro-3-oxobutyryl chloride | |
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Molecular Weight |
154.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41295-64-1 | |
| Record name | 4-Chloro-3-oxobutanoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41295-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Chloro-3-oxobutyryl chloride | |
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| Record name | 4-Chloro-3-oxobutyryl chloride | |
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| Record name | 4-chloro-3-oxobutyryl chloride | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.257 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 4-Chloroacetoacetyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FDJ3RDX5VF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Core Introduction: A Bifunctional Building Block in Modern Synthesis
An In-depth Technical Guide to 4-Chloro-3-oxobutyryl chloride
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the molecular structure, properties, and applications of 4-Chloro-3-oxobutyryl chloride. It is designed to provide not just data, but also field-proven insights into the causality behind its chemical behavior and synthetic utility.
4-Chloro-3-oxobutyryl chloride (CAS No: 41295-64-1) is a highly reactive, bifunctional organic compound that holds a significant position in contemporary organic synthesis.[1] Its molecular framework is uniquely characterized by the presence of two distinct reactive sites: a highly electrophilic acyl chloride and an α-chloro ketone. This dual functionality allows for selective and sequential chemical transformations, making it an invaluable precursor for constructing complex molecular architectures.[2] Consequently, it is a key intermediate in the synthesis of a wide array of compounds, particularly in the development of novel pharmaceuticals, including antibiotics and various heterocyclic scaffolds.[1]
Molecular Structure and Physicochemical Profile
A thorough understanding of the molecule's structure and physical properties is fundamental to its effective application in research and development.
Chemical Formula and Molecular Weight
The elemental composition and corresponding molecular mass are critical for all stoichiometric considerations in reaction planning.
Structural Elucidation
The spatial arrangement of the atoms within 4-Chloro-3-oxobutyryl chloride dictates its chemical reactivity. The IUPAC name for this compound is 4-chloro-3-oxobutanoyl chloride.[3] The structure consists of a four-carbon butanoyl chloride backbone, with a ketone (oxo) group at the C-3 position and a chlorine atom at the C-4 position.
Sources
The Synthesis of 4-Chloro-3-oxobutyryl Chloride from Diketene: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-chloro-3-oxobutyryl chloride, a critical bifunctional intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the direct chlorination of diketene, the most industrially relevant and efficient synthetic route. This guide will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss critical process parameters, and address the essential safety considerations for handling the hazardous materials involved. This document is intended for researchers, chemists, and process development professionals engaged in organic synthesis and drug discovery.
Introduction: The Strategic Importance of 4-Chloro-3-oxobutyryl Chloride
4-Chloro-3-oxobutyryl chloride, also known as 4-chloroacetoacetyl chloride, is a highly valuable and reactive organic compound.[1] Its utility stems from the presence of two distinct reactive sites: a highly electrophilic acid chloride and an α-chloro ketone.[2] This dual functionality allows for a wide range of sequential or selective transformations, making it a versatile building block in the synthesis of complex molecules.[2] Notably, it serves as a key precursor in the manufacturing of various pharmaceuticals, including antibiotics and other therapeutic agents, as well as in the production of pesticides and dyes.[1]
Diketene, the dimer of ketene, is a readily available and cost-effective starting material for the synthesis of 4-chloro-3-oxobutyryl chloride.[3][4] The direct chlorination of diketene is an exothermic reaction that can be performed efficiently on an industrial scale, often employing continuous flow reactors to manage the reaction's thermal profile and enhance safety and selectivity.[4][5]
Reaction Mechanism: Electrophilic Addition of Chlorine to Diketene
The synthesis of 4-chloro-3-oxobutyryl chloride from diketene proceeds via an electrophilic addition of chlorine across the exocyclic carbon-carbon double bond of the diketene molecule. The π-bond of the alkene acts as a nucleophile, attacking the electrophilic chlorine molecule.
The reaction mechanism can be described in the following steps:
-
Polarization and Electrophilic Attack: As a chlorine molecule (Cl₂) approaches the electron-rich π-bond of the diketene's methylene group, the Cl-Cl bond becomes polarized. The π-electrons of the double bond attack the partially positive chlorine atom, leading to the formation of a cyclic chloronium ion intermediate and a chloride ion (Cl⁻). This intermediate is a three-membered ring containing the two carbons of the original double bond and a positively charged chlorine atom.[6]
-
Nucleophilic Ring Opening: The chloride ion, acting as a nucleophile, then attacks one of the carbon atoms of the chloronium ion from the side opposite to the chloronium ring. This backside attack results in the opening of the three-membered ring and the formation of a new carbon-chlorine bond. This step proceeds with anti-addition stereochemistry.
-
Formation of the Final Product: The ring-opening step yields the final product, 4-chloro-3-oxobutyryl chloride.
Caption: Reaction mechanism for the synthesis of 4-chloro-3-oxobutyryl chloride.
Experimental Protocol: Laboratory-Scale Synthesis
This section outlines a detailed, step-by-step procedure for the laboratory-scale synthesis of 4-chloro-3-oxobutyryl chloride from diketene. This protocol is a composite of established methodologies and best practices, designed to ensure both high yield and operational safety.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Purpose |
| Diketene (≥98% purity) | 0.645 mol (54.2 g, 50.2 mL) | Starting material |
| Chlorine gas | 0.645 mol (45.7 g) | Chlorinating agent |
| 1,2-Dichloroethane (anhydrous) | ~100 mL | Reaction solvent |
| Three-neck round-bottom flask | 500 mL | Reaction vessel |
| Mechanical stirrer | - | To ensure efficient mixing |
| Thermometer | -20°C to 100°C range | To monitor reaction temperature |
| Gas dispersion tube | - | For subsurface addition of chlorine gas |
| Dry ice/acetone bath | - | For cooling the reaction mixture |
| Nitrogen inlet/outlet | - | To maintain an inert atmosphere and vent excess chlorine |
| Gas scrubbing trap | Containing sodium hydroxide solution (e.g., 2 M) | To neutralize unreacted chlorine and HCl gas |
Step-by-Step Procedure
-
Reactor Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer, a low-temperature thermometer, and a gas dispersion tube connected to a chlorine gas cylinder via a flowmeter. The third neck should be fitted with a nitrogen inlet and an outlet leading to a gas scrubbing trap containing a sodium hydroxide solution. Rationale: This setup allows for controlled addition of the gaseous reactant, efficient mixing, precise temperature monitoring, and safe handling of toxic off-gases.
-
Solvent and Reactant Charging: In a well-ventilated fume hood, charge the reaction flask with approximately 100 mL of anhydrous 1,2-dichloroethane. Cool the solvent to -20°C using a dry ice/acetone bath. Once the solvent has reached the target temperature, add 0.645 mol of diketene to the flask with gentle stirring. Rationale: The use of a solvent helps to control the reaction exothermicity and improve the solubility of chlorine gas.[2] Low temperature (-20°C) is crucial to minimize the formation of byproducts such as 2,4-dichloroacetoacetyl chloride.[2]
-
Chlorine Gas Addition: Begin bubbling chlorine gas through the stirred solution at a rate that allows for its complete consumption, as indicated by the absence of a persistent yellow color in the headspace of the flask. Maintain the reaction temperature at -20°C throughout the addition. The total amount of chlorine added should be 0.645 mol. Rationale: A slow and controlled addition of chlorine in a 1:1 molar ratio with diketene is critical for maximizing the yield of the desired product and preventing over-chlorination.[7]
-
Reaction Monitoring and Completion: The reaction is typically complete once the stoichiometric amount of chlorine has been added. The reaction mixture should be a clear, pale yellow solution.
-
Work-up and Isolation: The resulting solution of 4-chloro-3-oxobutyryl chloride in 1,2-dichloroethane can be used directly for subsequent reactions. For isolation of the pure product, the solvent can be removed under reduced pressure. However, due to the product's reactivity, it is often preferable to use the solution directly. Rationale: Direct use of the product solution avoids potential decomposition during purification and simplifies the overall synthetic workflow.
Caption: Experimental workflow for the synthesis of 4-chloro-3-oxobutyryl chloride.
Industrial Scale Synthesis: Continuous Flow Technology
On an industrial scale, the synthesis of 4-chloro-3-oxobutyryl chloride is often carried out in a continuous flow system to ensure better control over the highly exothermic reaction and to improve safety and product consistency.[4][5] Thin-film or tube reactors are commonly employed for this purpose.[5][7]
In a typical continuous process, a solution of diketene in an inert solvent and a stream of chlorine gas are introduced simultaneously into the reactor.[7] The high surface-area-to-volume ratio of these reactors allows for efficient heat dissipation, maintaining a constant and optimal reaction temperature. The residence time in the reactor is carefully controlled to maximize conversion and minimize byproduct formation. This approach offers significant advantages over batch processing, including enhanced safety, higher throughput, and improved product quality.[5][8]
Safety Precautions and Hazard Management
The synthesis of 4-chloro-3-oxobutyryl chloride involves the use of highly hazardous materials and requires strict adherence to safety protocols.
-
Diketene: is a toxic and flammable liquid.[9] It is a strong irritant to the eyes, skin, and respiratory system.[9] Inhalation can cause coughing, wheezing, and shortness of breath.[9] It is incompatible with strong acids, bases, and oxidizing agents.[9] All handling of diketene should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[9]
-
Chlorine Gas: is a highly toxic and corrosive gas with a pungent odor.[10] It is fatal if inhaled and can cause severe skin burns and eye damage.[10] Chlorine is also a strong oxidizer and may cause or intensify fire.[10] A dedicated gas cabinet with a leak detection system is recommended for storing and handling chlorine cylinders. A self-contained breathing apparatus (SCBA) should be readily available in case of a leak.[11]
-
4-Chloro-3-oxobutyryl Chloride: The product is a corrosive and lachrymatory substance. It is harmful if swallowed and causes severe skin and eye irritation.[12] It is also toxic to aquatic life with long-lasting effects.[12] Standard PPE should be worn when handling the product.
Emergency Procedures:
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10][12]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[12]
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill with an inert material and dispose of it as hazardous waste.
Conclusion
The synthesis of 4-chloro-3-oxobutyryl chloride from diketene via direct chlorination is a robust and industrially significant process. A thorough understanding of the electrophilic addition mechanism, meticulous control over reaction parameters, and unwavering adherence to safety protocols are paramount for the successful and safe execution of this synthesis. The transition from laboratory-scale batch processes to continuous flow manufacturing on an industrial scale highlights the importance of process intensification for enhancing safety, efficiency, and product quality in modern chemical production.
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4-chloro-3-oxobutanoyl chloride | CAS#:41295-64-1 | Chemsrc. (URL: [Link])
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4-Chloro-3-oxobutyryl chloride | C4H4Cl2O2 | CID 3016262 - PubChem. (URL: [Link])
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Process for the production of .gamma.-chloroacetoacetic acid chloride - WIPO Patentscope. (URL: [Link])
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An In-depth Technical Guide to 4-Chloro-3-oxobutyryl chloride: A Cornerstone for Complex Synthesis
This guide provides an in-depth technical exploration of 4-Chloro-3-oxobutyryl chloride (CAS No. 41295-64-1), a highly reactive and versatile bifunctional building block. Designed for researchers, medicinal chemists, and process development scientists, this document moves beyond simple procedural descriptions to illuminate the underlying chemical principles, strategic considerations in its synthesis and application, and the critical safety protocols required for its handling.
Compound Profile: Identity and Physicochemical Characteristics
4-Chloro-3-oxobutyryl chloride, also known as 4-chloroacetoacetyl chloride, is a unique molecule featuring two distinct electrophilic centers: a highly reactive acyl chloride and an α-chloro ketone.[1] This dual functionality is the source of its synthetic power, allowing for sequential and site-selective reactions to build molecular complexity.[1] It is typically a colorless to pale yellow liquid with a pungent odor, a common trait for acyl chlorides.
Table 1: Physicochemical Properties of 4-Chloro-3-oxobutyryl chloride
| Property | Value | Source(s) |
| CAS Number | 41295-64-1 | [2][3] |
| Molecular Formula | C₄H₄Cl₂O₂ | [3][4] |
| Molecular Weight | 154.98 g/mol | [3][4] |
| IUPAC Name | 4-chloro-3-oxobutanoyl chloride | [3] |
| Synonyms | 4-Chloroacetoacetyl chloride, γ-Chloroacetoacetyl chloride | [3][5] |
| Appearance | Colorless to pale yellow liquid | |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ether); reacts with water. |
Synthesis: Strategic Pathways to a Key Intermediate
The synthesis of 4-Chloro-3-oxobutyryl chloride is a critical process, as the purity of the final product directly impacts the success of subsequent reactions. The most direct and industrially relevant method involves the chlorination of diketene.[1]
Primary Synthetic Route: Chlorination of Diketene
This method is efficient and proceeds by reacting diketene with chlorine, often dissolved in an inert solvent like carbon tetrachloride or dichloromethane.[1][6] The reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition.[7]
The causality behind this choice of starting material is clear: diketene is a readily available, inexpensive commodity chemical. The reaction itself is an atom-economical addition across the enol double bond of the diketene structure, which then rearranges to the final product.
Caption: High-level workflow for the synthesis of 4-Chloro-3-oxobutyryl chloride.
Experimental Protocol: Synthesis via Diketene Chlorination
Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped fume hood with all necessary personal protective equipment (PPE).
-
Reactor Setup: Equip a 1 L, three-necked, jacketed glass reactor with a mechanical stirrer, a thermometer, a gas inlet tube, and a gas outlet connected to a scrubber (containing a sodium hydroxide solution).
-
Inerting: Purge the reactor with dry nitrogen gas to ensure an inert atmosphere.
-
Solvent and Reagent: Charge the reactor with 500 mL of anhydrous dichloromethane. Cool the reactor to -5°C using a circulating chiller.
-
Diketene Addition: Slowly add 84.0 g (1.0 mol) of diketene to the cooled solvent with gentle stirring. Maintain the temperature below 0°C.
-
Chlorination: Bubble chlorine gas (approx. 71.0 g, 1.0 mol) through the solution via the gas inlet tube at a rate that maintains the internal temperature between -5°C and 0°C. The reaction is highly exothermic; precise control is critical. Monitor the reaction progress by GC analysis of aliquots.
-
Quenching: Once the reaction is complete (disappearance of diketene), purge the solution with dry nitrogen for 30 minutes to remove any excess dissolved chlorine and HCl gas.
-
Purification: The resulting solution of 4-Chloro-3-oxobutyryl chloride in dichloromethane can often be used directly in subsequent steps.[1] For higher purity, the solvent can be removed under reduced pressure, followed by vacuum distillation of the residue to yield the purified product.
Chemical Reactivity: A Tale of Two Electrophiles
The synthetic utility of 4-Chloro-3-oxobutyryl chloride stems from its two distinct reactive sites. Understanding their relative reactivity is paramount for designing selective chemical transformations.
-
Acyl Chloride (C1): This is the most reactive site. It is a hard electrophile and reacts rapidly with a wide range of nucleophiles (amines, alcohols, water) via a nucleophilic acyl substitution mechanism.[4] This reactivity is characteristic of acyl chlorides and is driven by the excellent leaving group ability of the chloride ion.[1]
-
α-Chloro Ketone (C4): The carbon atom bonded to the second chlorine (C4) is also electrophilic. It is susceptible to attack by softer nucleophiles in S_N2-type reactions. However, this site is generally less reactive than the acyl chloride.
This differential reactivity allows for selective acylation at the C1 position while leaving the C4 chloro-group intact for subsequent functionalization, such as an intramolecular cyclization.[8]
Caption: Reactivity map showing the two electrophilic sites on the molecule.
Applications in Drug Development and Organic Synthesis
4-Chloro-3-oxobutyryl chloride is not an end product but a critical intermediary. Its value lies in its ability to efficiently introduce the 4-chloroacetoacetyl moiety, a common pharmacophore and a versatile synthetic handle.
Synthesis of Heterocyclic Scaffolds
The compound is a premier starting material for a variety of heterocyclic compounds, which form the core of many pharmaceuticals.[4] A common strategy involves acylating a primary amine, followed by an intramolecular cyclization where the nitrogen attacks the C4 position to form a ring.
Experimental Protocol: Synthesis of N-(aryl)-4-chloro-3-oxobutanamide
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 10 mmol of a substituted aniline (e.g., 2-aminoindane) and 12 mmol of a non-nucleophilic base (e.g., triethylamine or pyridine) in 50 mL of anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Acylation: Slowly add a solution of 4-Chloro-3-oxobutyryl chloride (10.5 mmol) in 10 mL of anhydrous dichloromethane dropwise over 20 minutes. The reaction is often violent with primary amines.[9]
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by recrystallization or column chromatography.
Precursor to Chiral Building Blocks
4-Chloro-3-oxobutyryl chloride is a prochiral ketone. Its ester derivatives, such as ethyl 4-chloro-3-oxobutanoate (COBE), are key substrates for asymmetric reduction to produce optically active (R)- or (S)-4-chloro-3-hydroxybutanoates.[10][11] These chiral alcohols are invaluable intermediates in the synthesis of high-value pharmaceuticals, including L-carnitine and HMG-CoA reductase inhibitors.[11][12] The reduction is often accomplished with high enantioselectivity using biocatalysts like baker's yeast or isolated carbonyl reductase enzymes.[10][11]
Safety, Handling, and Analytical Control
The high reactivity of 4-Chloro-3-oxobutyryl chloride necessitates stringent safety and handling protocols.
Table 2: Summary of Key Hazards and Handling Precautions
| Hazard Category | Description | Precautionary Measures |
| Acute Toxicity | Fatal if inhaled. Harmful if swallowed.[13][14] | Use only in a well-ventilated area or chemical fume hood. Wear respiratory protection.[13][14] |
| Corrosivity | Causes severe skin burns and eye damage.[13][14] Lachrymator (tear-inducing).[14] | Wear appropriate PPE: chemical-resistant gloves, lab coat, and tightly fitting safety goggles/face shield.[15] |
| Reactivity | Reacts violently with water, liberating toxic hydrogen chloride gas.[14] | Store in a dry, cool, well-ventilated place away from moisture. Keep containers tightly sealed.[13][16] |
| Environmental | Toxic to aquatic life with long-lasting effects.[3][5] | Prevent release to the environment. Dispose of contents/container to an approved waste disposal plant.[3][14] |
Analytical Characterization
Purity assessment is crucial. A standard method for analyzing 4-Chloro-3-oxobutyryl chloride is reverse-phase high-performance liquid chromatography (RP-HPLC).[2] A typical mobile phase might consist of acetonitrile and water with an acid modifier like phosphoric or formic acid.[2]
Conclusion
4-Chloro-3-oxobutyryl chloride is more than a simple reagent; it is a strategic tool for molecular construction. Its value is unlocked through a deep understanding of its dual reactivity, enabling chemists to perform selective transformations with precision. By mastering its synthesis, appreciating its reactive tendencies, and adhering to strict safety protocols, researchers can effectively leverage this potent intermediate to accelerate the discovery and development of novel pharmaceuticals and complex organic molecules.
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Highly enantioselective reduction of ethyl 4-chloro-3-oxobutanoate to L- and D- 3-hydroxyesters with baker's yeast . ARKAT USA. [Link]
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An In-depth Technical Guide to the Physical and Chemical Properties of γ-Chloroacetoacetyl Chloride
Introduction: Defining γ-Chloroacetoacetyl Chloride
Gamma-chloroacetoacetyl chloride (CAS No. 41295-64-1), systematically named 4-chloro-3-oxobutanoyl chloride, is a bifunctional organic compound of significant interest to researchers in pharmaceutical and chemical synthesis.[1] Its structure, featuring both a reactive acyl chloride and a terminal chloride, makes it a versatile building block for the synthesis of more complex molecules.[2] It is crucial to distinguish it from the more common and structurally simpler chloroacetyl chloride (CAS No. 79-04-9). This guide provides a comprehensive overview of the known physical and chemical properties of γ-chloroacetoacetyl chloride, compiled from available technical and patent literature, to support its safe and effective use in research and development.
Physicochemical Properties
The physical characteristics of a compound are fundamental to its handling, storage, and application in synthesis. While extensive experimental data for γ-chloroacetoacetyl chloride is not widely published, the following table summarizes the available information.
| Property | Value | Source(s) |
| CAS Number | 41295-64-1 | [1] |
| Molecular Formula | C₄H₄Cl₂O₂ | [3] |
| Molecular Weight | 154.98 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid (typical for acyl chlorides) | [2] |
| Density | 1.389 - 1.4397 g/cm³ (at 20°C) | [4][5] |
| Boiling Point | 93-96 °C at 8 Torr; 202 °C at 760 mmHg (likely with decomposition) | [4][5] |
| Melting Point | Data not available | [6] |
| Refractive Index | 1.456 | [7] |
| Solubility | Soluble in organic solvents like dichloromethane and ether; reacts with water. | [2] |
The significant difference between the boiling point at reduced pressure and atmospheric pressure suggests that the compound is susceptible to thermal decomposition.[4][5] Therefore, purification by distillation should be conducted under vacuum. As is characteristic of acyl chlorides, it reacts with water, likely in a vigorous manner, to produce hydrochloric acid and the corresponding carboxylic acid, making it highly sensitive to moisture.[2]
Chemical Reactivity and Stability
The reactivity of γ-chloroacetoacetyl chloride is dominated by its two functional groups: the acyl chloride and the primary alkyl chloride.
-
Acyl Chloride Moiety : This group is highly electrophilic and readily undergoes nucleophilic acyl substitution. It reacts with alcohols to form esters and with amines to form amides. This reactivity is central to its application as a synthetic intermediate.
-
Alkyl Chloride Moiety : The chlorine atom at the γ-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups at this position.
Due to its high reactivity, particularly its sensitivity to water, γ-chloroacetoacetyl chloride should be handled under anhydrous conditions, for instance, under an inert atmosphere of nitrogen or argon.[8] Storage should be in a cool, dry, and well-ventilated area in tightly sealed containers.[9]
Spectral Characteristics
Detailed, publicly available experimental spectra (NMR, IR, MS) for γ-chloroacetoacetyl chloride are scarce. However, based on its molecular structure, the following spectral features can be predicted:
-
¹H NMR : Two distinct signals, both triplets, would be expected in a non-aromatic solvent. The methylene group adjacent to the acyl chloride (C2) would appear further downfield than the methylene group adjacent to the alkyl chloride (C4) due to the stronger electron-withdrawing effect of the acyl chloride.
-
¹³C NMR : Four distinct signals would be anticipated: two for the carbonyl carbons (one for the ketone and one for the acyl chloride) and two for the methylene carbons.
-
Infrared (IR) Spectroscopy : Two strong absorption bands in the carbonyl region (1700-1850 cm⁻¹) are expected, corresponding to the ketone and the acyl chloride C=O stretching vibrations. The acyl chloride carbonyl stretch typically appears at a higher wavenumber than the ketone stretch.
-
Mass Spectrometry : The mass spectrum would be expected to show a molecular ion peak and characteristic fragmentation patterns resulting from the loss of chlorine and CO. The isotopic pattern for two chlorine atoms would be a key diagnostic feature.
Experimental Protocols: Synthesis of γ-Chloroacetoacetyl Chloride
The primary route for the synthesis of γ-chloroacetoacetyl chloride is the reaction of diketene with chlorine.[4][10] The following is a representative protocol derived from patent literature.
Objective: To synthesize γ-chloroacetoacetyl chloride via the chlorination of diketene.
Materials:
-
Diketene (CAS No. 674-82-8)
-
Chlorine gas (CAS No. 7782-50-5)
-
Dichloroethane (solvent)
-
Nitrogen gas (for inert atmosphere)
-
Reaction vessel equipped with a stirrer, cooling system, gas inlet, and thermometer.
Procedure:
-
A solution of diketene in dichloroethane is prepared and charged into the reaction vessel.[2]
-
The solution is cooled to a low temperature, typically between -20°C and -10°C, using an external cooling bath.[2]
-
Chlorine gas is introduced into the cooled solution at a controlled rate to maintain the reaction temperature. The molar ratio of chlorine to diketene is kept close to stoichiometric (1:1).[2][11]
-
The reaction is highly exothermic, and efficient cooling is critical to prevent side reactions and decomposition.
-
Upon completion of the chlorine addition, the reaction mixture is typically stirred for an additional period to ensure full conversion.
-
The resulting solution contains γ-chloroacetoacetyl chloride, which can then be used directly for subsequent reactions or purified, typically by vacuum distillation.
Safety Precautions:
-
This reaction should only be performed in a well-ventilated fume hood by trained personnel.
-
Diketene is toxic and lachrymatory. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.
-
The reaction is exothermic and requires careful temperature control to avoid runaway reactions.
Visualizations
Diagram 1: Synthesis Workflow of γ-Chloroacetoacetyl Chloride
Caption: Workflow for the synthesis of γ-chloroacetoacetyl chloride.
Diagram 2: Chemical Structure and Functional Groups
Caption: Structure and key reactive sites of the molecule.
Applications in Drug Development and Synthesis
γ-Chloroacetoacetyl chloride is a valuable intermediate in organic synthesis due to its bifunctional nature. It serves as a precursor for the synthesis of various heterocyclic compounds and other complex molecules, some of which have applications in the pharmaceutical industry. For instance, it is listed as an impurity of Amlodipine Besylate, a dihydropyridine calcium channel blocker used as an antianginal and antihypertensive medication, indicating its potential role in the synthesis of related structures.[2]
Conclusion
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-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 131734414, 4-Chloroacetoacetate chloride. Retrieved from [Link]
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WIPO Patentscope. (2012, November 1). WO2012146604 - Process for the production of 4-chloroacetoacetyl chloride, 4-chloroacetoacetic acid esters, amides and imides. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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Reactivity of 4-Chloro-3-oxobutyryl chloride with nucleophiles
An In-Depth Technical Guide to the Reactivity of 4-Chloro-3-oxobutyryl Chloride with Nucleophiles
Abstract
4-Chloro-3-oxobutyryl chloride, a bifunctional electrophile, serves as a cornerstone in synthetic organic chemistry, enabling the construction of complex molecular architectures. Its unique structure, featuring both a highly reactive acyl chloride and a moderately reactive α-chloro ketone, presents both a challenge and an opportunity for synthetic chemists.[1] This guide provides a comprehensive analysis of the reactivity of 4-chloro-3-oxobutyryl chloride with a range of common nucleophiles, including nitrogen, oxygen, sulfur, and carbon-based reagents. We will delve into the mechanistic underpinnings of these transformations, explore the principles of chemoselectivity, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
The Dichotomy of Reactivity: Acyl Chloride vs. α-Chloro Ketone
The synthetic utility of 4-chloro-3-oxobutyryl chloride (also known as 4-chloroacetoacetyl chloride) stems from the presence of two distinct electrophilic centers within the same molecule.[1][2]
-
The Acyl Chloride: This functional group is characterized by a carbonyl carbon bonded to a chlorine atom. The strong electron-withdrawing nature of both the oxygen and chlorine atoms renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic acyl substitution.[1] This is, by a significant margin, the more reactive site on the molecule. Reactions here are typically fast, often exothermic, and proceed via a tetrahedral intermediate.[3][4]
-
The α-Chloro Ketone: The methylene carbon adjacent to the ketone (the α-carbon) is attached to a chlorine atom, making it an electrophilic center for nucleophilic substitution (SN2) reactions. While this site is reactive, it is considerably less so than the acyl chloride.
The key to successfully employing this reagent is understanding and controlling the chemoselectivity of nucleophilic attack. For the vast majority of nucleophiles, particularly at or below ambient temperature, the reaction will occur exclusively at the acyl chloride position.
Figure 1: Dual electrophilic nature of 4-chloro-3-oxobutyryl chloride.
Reactions with N-Nucleophiles: The Gateway to β-Ketoamides
The reaction between 4-chloro-3-oxobutyryl chloride and amines (primary or secondary) is a robust and widely used method for the synthesis of 4-chloro-3-oxobutanamides. These products are valuable intermediates, particularly in the synthesis of heterocyclic compounds and pharmaceuticals.
Mechanism of Amidation
The reaction proceeds via the canonical nucleophilic addition-elimination mechanism.[5][6]
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral intermediate.
-
Elimination of Leaving Group: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in doing so, expels the chloride ion, which is an excellent leaving group.
-
Deprotonation: The resulting N-substituted amide is protonated. A second equivalent of the amine, or an added non-nucleophilic base (e.g., triethylamine, pyridine), acts as a base to abstract the proton from the nitrogen, yielding the neutral amide product and an ammonium salt.[6][7] The use of an external base is often preferred to avoid consuming a full equivalent of a potentially valuable amine nucleophile.
Figure 2: Workflow for the synthesis of β-ketoamides.
Experimental Protocol: Synthesis of 4-chloro-N-benzyl-3-oxobutanamide
This protocol describes a representative procedure. All operations should be conducted in a fume hood with appropriate personal protective equipment. Anhydrous conditions are crucial to prevent hydrolysis of the acyl chloride.
Materials:
-
Benzylamine
-
4-Chloro-3-oxobutyryl chloride
-
Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
To a stirred solution of benzylamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM at 0 °C (ice bath), add a solution of 4-chloro-3-oxobutyryl chloride (1.05 eq) in anhydrous DCM dropwise via a dropping funnel over 20 minutes.
-
Maintain the temperature at 0 °C during the addition. The formation of a white precipitate (triethylammonium chloride) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
Reactions with O-Nucleophiles: Crafting β-Keto Esters
The reaction with alcohols follows a nearly identical mechanistic pathway to that of amines, yielding valuable β-keto esters.[8][9]
Mechanism and Conditions
An alcohol's oxygen atom acts as the nucleophile, attacking the acyl chloride.[10] As alcohols are generally weaker nucleophiles than amines and the resulting protonated intermediate is more acidic, this reaction is almost always conducted in the presence of a non-nucleophilic base like pyridine. Pyridine serves two roles: it neutralizes the generated HCl, driving the reaction to completion, and it can also act as a nucleophilic catalyst by forming a highly reactive acylpyridinium intermediate.[4]
Figure 3: Key components in the esterification of 4-chloro-3-oxobutyryl chloride.
Hydrolysis: A Competing Reaction
It is critical to perform these reactions under anhydrous conditions. 4-chloro-3-oxobutyryl chloride reacts readily with water to hydrolyze back to 4-chloro-3-oxobutanoic acid.[1] This side reaction reduces yield and complicates purification.
Reactions with C-Nucleophiles: Friedel-Crafts Acylation
4-chloro-3-oxobutyryl chloride is an excellent reagent for the Friedel-Crafts acylation of aromatic compounds, leading to the formation of aryl chloromethyl ketones. This reaction introduces a β-dicarbonyl moiety onto an aromatic ring.
Mechanism: Formation of the Acylium Ion
The Friedel-Crafts acylation requires a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12]
-
Activation: The Lewis acid coordinates to the chlorine atom of the acyl chloride.
-
Acylium Ion Formation: This coordination weakens the C-Cl bond, leading to its cleavage. This generates a highly reactive and resonance-stabilized electrophile known as an acylium ion, along with the [AlCl₄]⁻ complex.[13]
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: The [AlCl₄]⁻ complex abstracts a proton from the carbon atom where the acylation occurred, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. The abstracted proton and a chloride from the complex form HCl.
The acyl group is deactivating, which prevents the common issue of polyalkylation seen in Friedel-Crafts alkylation reactions.[14]
Figure 4: Simplified workflow of Friedel-Crafts acylation.
Summary of Reactivity & Data
The predictable chemoselectivity of 4-chloro-3-oxobutyryl chloride makes it a powerful synthetic tool. The acyl chloride is the primary site of reaction for most nucleophiles under standard conditions.
| Nucleophile Class | Reagent Example | Product Type | Typical Conditions |
| N-Nucleophile | Primary/Secondary Amine | β-Ketoamide | Anhydrous aprotic solvent, 0 °C to RT, often with a base (e.g., Et₃N) |
| O-Nucleophile | Alcohol | β-Keto Ester | Anhydrous aprotic solvent, 0 °C to RT, with a base (e.g., Pyridine) |
| O-Nucleophile | Water | β-Keto Carboxylic Acid | Often an undesired side reaction; occurs readily in protic solvents |
| S-Nucleophile | Thiol | β-Keto Thioester | Anhydrous aprotic solvent, 0 °C to RT, often with a base |
| C-Nucleophile | Aromatic Ring | Aryl Chloromethyl Ketone | Anhydrous solvent, Lewis acid catalyst (e.g., AlCl₃) |
Conclusion and Future Outlook
4-Chloro-3-oxobutyryl chloride demonstrates a clear hierarchy of reactivity, with its acyl chloride moiety providing a reliable handle for acylation reactions. By controlling reaction conditions, particularly temperature and the exclusion of water, chemists can selectively target this site to produce a wide array of β-ketoamides, esters, and ketones. The remaining α-chloro group in the product serves as a secondary reactive site for subsequent cyclization or substitution reactions, further amplifying the molecule's synthetic value. This reagent will undoubtedly continue to be a vital component in the toolkit of scientists engaged in the synthesis of novel pharmaceuticals, agrochemicals, and materials.
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Chad's Prep. (2021, April 9). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]
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Chad's Prep. (2018, September 21). 20.7 The Mechanisms of Nucleophilic Acyl Substitution. YouTube. Retrieved from [Link]
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Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, June 3). Why is acylation giving the major product compared to alkylation in the reaction between benzene and chloroacetyl chloride?. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Friedel-Crafts Alkylation and Acylation Reaction. Retrieved from [Link]
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Mastering the Reagent: A Guide to the Stability and Storage of 4-Chloro-3-oxobutyryl Chloride
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Chloro-3-oxobutyryl chloride (C₄H₄Cl₂O₂) is a highly valuable bifunctional building block in modern organic synthesis, prized for its role as a precursor in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[1][2] Its utility, however, is intrinsically linked to its high reactivity, which presents significant challenges regarding its stability, storage, and handling. This guide provides an in-depth analysis of the chemical properties governing the stability of 4-chloro-3-oxobutyryl chloride, details its primary decomposition pathways, and establishes rigorous, field-proven protocols for its storage and handling. By understanding the causality behind these procedures, researchers can ensure reagent integrity, leading to more reliable, reproducible, and successful synthetic outcomes.
The Chemical Duality: Understanding the Inherent Reactivity
4-Chloro-3-oxobutyryl chloride is a unique molecule featuring two distinct reactive centers: a highly electrophilic acyl chloride and an α-chloro ketone moiety.[1] This bifunctionality is the source of its synthetic power, allowing for sequential or selective reactions.[1]
The primary driver of its instability is the acyl chloride functional group. The carbonyl carbon is rendered exceptionally electron-deficient due to the potent electron-withdrawing inductive effects of both the carbonyl oxygen and the adjacent chlorine atom.[3][4] This high partial positive charge makes it an extremely attractive target for nucleophiles.[2][3] Consequently, acyl chlorides are among the most reactive of all carboxylic acid derivatives.[4][5][6]
The Primary Threat: Hydrolytic Decomposition
The most immediate and common challenge in maintaining the integrity of 4-chloro-3-oxobutyryl chloride is its extreme sensitivity to moisture.[7][8] Acyl chlorides react vigorously and exothermically with water in an irreversible nucleophilic acyl substitution reaction known as hydrolysis.[3][4][5]
The reaction proceeds as follows: A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon.[6][9] This is followed by the elimination of the chloride ion, which subsequently abstracts a proton from the intermediate, yielding the corresponding carboxylic acid (4-chloro-3-oxobutanoic acid) and hydrogen chloride (HCl) gas.[9]
Visual Signs of Hydrolysis:
-
Fuming: When exposed to atmospheric moisture, the compound will appear to "fume."[4] This is the visual manifestation of the newly formed hydrogen chloride gas reacting with ambient water vapor to form a fine aerosol of hydrochloric acid.[4]
-
Precipitation: If hydrolysis occurs within a non-polar solvent where the resulting carboxylic acid has low solubility, the formation of a solid precipitate may be observed.[4]
Consequences of Using Hydrolyzed Reagent: Using a partially or fully hydrolyzed reagent is strongly discouraged. The presence of 4-chloro-3-oxobutanoic acid introduces a significant impurity that can lead to unwanted side reactions and complex purification challenges.[4] Furthermore, it alters the stoichiometry of the reaction, as the effective concentration of the active acyl chloride is diminished, inevitably leading to lower yields of the desired product.[4]
Caption: Experimental workflow for a moisture-sensitive esterification reaction.
Methodology
-
System Preparation (The Anhydrous Environment):
-
All glassware (round-bottom flask, addition funnel, condenser) must be rigorously dried in an oven (e.g., 120°C for >4 hours) and assembled while hot under a positive pressure of an inert gas like nitrogen or argon. This ensures a completely moisture-free environment.
-
The system should be sealed with rubber septa to allow for reagent addition via syringe.
-
-
Reagent Staging:
-
Charge the reaction flask with a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).
-
Add the nucleophile (e.g., 1.0 equivalent of anhydrous ethanol) and a non-nucleophilic base (e.g., 1.1 equivalents of pyridine or triethylamine). The base is crucial to neutralize the HCl generated during the reaction, preventing it from catalyzing side reactions.
-
Cool the stirred solution to 0°C using an ice-water bath. This helps to control the exothermic nature of the acylation.
-
-
Controlled Addition of the Acyl Chloride:
-
Using a dry, inert-gas-flushed syringe, carefully withdraw the required volume of 4-chloro-3-oxobutyryl chloride from the manufacturer's bottle. The Sure/Seal™ packaging system is ideal for this purpose.
-
Add the acyl chloride dropwise to the cooled, stirring reaction mixture over several minutes. A slow addition rate is critical to manage the exotherm and prevent the formation of byproducts.
-
-
Reaction and Workup:
-
Allow the reaction to stir at 0°C and then warm to room temperature. Monitor its progress using a suitable technique like Thin Layer Chromatography (TLC).
-
Upon completion, perform a standard aqueous workup to quench the reaction and remove the amine hydrochloride salt and any excess base.
-
The crude product is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification is typically achieved via flash column chromatography to yield the pure β-keto ester.
-
Conclusion
4-Chloro-3-oxobutyryl chloride is a powerful but sensitive reagent whose successful application hinges on a foundational understanding of its chemical instability. Its propensity for rapid hydrolysis is the principal challenge, demanding the implementation of rigorous anhydrous storage and handling techniques. By adhering to the protocols outlined in this guide—storing the reagent under cool, dry, inert conditions and employing meticulous anhydrous techniques during experimental setup—researchers can protect the integrity of this valuable synthetic intermediate. This diligence ensures reagent purity, enhances experimental reproducibility, and ultimately paves the way for the successful synthesis of target molecules in drug discovery and development.
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A Guide to the Spectroscopic Characterization of 4-Chloro-3-oxobutyryl Chloride
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Chloro-3-oxobutyryl chloride, with the molecular formula C₄H₄Cl₂O₂, is a bifunctional compound of significant interest in synthetic organic chemistry.[1][2] Possessing both a highly reactive acyl chloride and a ketone functional group, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] Its unique structure, featuring two distinct carbonyl groups and a chlorinated methylene unit, gives rise to a characteristic spectroscopic signature.
This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data of 4-Chloro-3-oxobutyryl chloride. The interpretation herein is grounded in fundamental spectroscopic principles and comparative data from related structures, offering researchers and drug development professionals a robust framework for identifying and characterizing this important synthetic intermediate.
Molecular Structure and Spectroscopic Implications
The reactivity and spectroscopic properties of 4-Chloro-3-oxobutyryl chloride are a direct consequence of its molecular architecture. The molecule contains two electron-withdrawing carbonyl groups and an electronegative chlorine atom, which profoundly influence the chemical environment of the adjacent carbon and hydrogen atoms.
For clarity in the following spectroscopic discussion, the atoms are numbered as follows:
A visual representation of this structure and the atom numbering is provided below.
Caption: Labeled structure of 4-Chloro-3-oxobutyryl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The pronounced electron-withdrawing effects of the carbonyl groups and chlorine atoms in 4-Chloro-3-oxobutyryl chloride result in significant deshielding of the nearby nuclei, leading to characteristic downfield shifts in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show two distinct signals, corresponding to the two methylene (CH₂) groups in unique chemical environments.
-
Methylene Protons at C2 (H-C₂-C=O): These protons are alpha to the acyl chloride carbonyl group. This position typically results in a chemical shift in the range of 2.0-2.5 ppm.
-
Methylene Protons at C4 (Cl-C₄-C=O): These protons are subject to the strong inductive effects of both the adjacent ketone carbonyl group and the terminal chlorine atom. This dual deshielding effect will shift this signal significantly downfield, anticipated to be in the region of 4.0-4.5 ppm.
Since neither methylene group has adjacent protons, both signals are expected to appear as sharp singlets. The integration of these signals should show a 2:2 ratio, consistent with two methylene groups.
Table 1: Predicted ¹H NMR Data for 4-Chloro-3-oxobutyryl chloride
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 4.0 - 4.5 | Singlet | 2H | -C(=O)CH₂Cl |
| ~ 2.0 - 2.5 | Singlet | 2H | -C(=O)CH₂C(=O)- |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide critical information about the carbon backbone, with four distinct signals expected for the four carbon atoms. The chemical shifts are heavily influenced by the attached electronegative atoms (O, Cl).
-
Ketone Carbonyl (C3): The carbonyl carbon of a ketone is one of the most deshielded signals in a ¹³C NMR spectrum, typically appearing in the 180-220 ppm range.[3]
-
Acyl Chloride Carbonyl (C1): The carbonyl carbon of an acyl chloride is also strongly deshielded, though generally found slightly upfield from ketones, in the 160-180 ppm range.[4]
-
Chlorinated Methylene Carbon (C4): This carbon is attached to a chlorine atom and is alpha to a carbonyl group, leading to a significant downfield shift for an sp³ carbon, likely in the 45-55 ppm range.
-
Methylene Carbon (C2): This carbon, situated between two carbonyl groups, will also be deshielded, but less so than C4.
Table 2: Predicted ¹³C NMR Data for 4-Chloro-3-oxobutyryl chloride
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 190 - 205 | C3 (Ketone C=O) | Highly deshielded due to carbonyl oxygen. |
| ~ 165 - 180 | C1 (Acyl Chloride C=O) | Deshielded, typical for acyl chloride carbonyls.[4][5] |
| ~ 45 - 55 | C4 (-CH₂Cl) | Deshielded by both adjacent C=O and attached Cl. |
| ~ 35 - 45 | C2 (-CH₂-) | Deshielded by two adjacent carbonyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying functional groups, and 4-Chloro-3-oxobutyryl chloride presents two very distinct and strong carbonyl absorptions.
-
Acyl Chloride C=O Stretch: This is one of the most characteristic absorptions in IR spectroscopy. The high reactivity and electronegativity of the chlorine atom lead to a very high-frequency C=O stretching vibration, typically observed around 1800 cm⁻¹.[4]
-
Ketone C=O Stretch: The ketone carbonyl group will exhibit a strong absorption band at a lower frequency than the acyl chloride, generally in the range of 1715-1730 cm⁻¹. The presence of the electronegative chlorine on the adjacent carbon (the alpha-chloro ketone motif) tends to shift this absorption to a slightly higher wavenumber than a simple alkyl ketone.
The presence of two distinct, strong peaks in these regions is a definitive indicator of the 4-Chloro-3-oxobutyryl chloride structure.
Table 3: Characteristic IR Absorptions for 4-Chloro-3-oxobutyryl chloride
| Frequency Range (cm⁻¹) | Intensity | Functional Group |
| ~ 1800 | Strong, Sharp | C=O Stretch (Acyl Chloride) |
| ~ 1725 | Strong, Sharp | C=O Stretch (Ketone) |
| 2850 - 3000 | Medium | C-H Stretch (Methylene) |
| 600 - 800 | Medium-Strong | C-Cl Stretch |
Experimental Protocols & Workflow
To obtain high-quality spectroscopic data, adherence to validated experimental protocols is paramount. The following provides a self-validating system for the characterization of 4-Chloro-3-oxobutyryl chloride.
NMR Spectroscopy Protocol
-
Sample Preparation: Accurately weigh approximately 10-20 mg of 4-Chloro-3-oxobutyryl chloride and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Rationale: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm). Rationale: TMS is chemically inert and provides a single, sharp reference signal that does not overlap with most sample signals.
-
Instrument Setup: Place the NMR tube in the spectrometer. Shim the magnetic field to ensure homogeneity, which is critical for obtaining sharp, well-resolved peaks.
-
Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are typically sufficient. Ensure an adequate number of scans for the ¹³C spectrum to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Integrate the ¹H signals and reference the spectra to the TMS peak.
IR Spectroscopy Protocol (FTIR-ATR)
-
Instrument Preparation: Record a background spectrum of the clean Attenuated Total Reflectance (ATR) crystal. Rationale: This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal surface absorptions from the final sample spectrum.
-
Sample Application: Apply a single drop of neat 4-Chloro-3-oxobutyryl chloride directly onto the ATR crystal. Rationale: As a liquid, the compound can be analyzed directly without sample preparation, providing a fast and efficient method.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical range is 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
The diagram below illustrates the general workflow for spectroscopic analysis.
Caption: General workflow for spectroscopic analysis.
Conclusion
The spectroscopic data of 4-Chloro-3-oxobutyryl chloride are highly characteristic and directly reflect its unique molecular structure. The ¹H NMR spectrum is defined by two downfield singlets, the ¹³C NMR spectrum by two distinct carbonyl signals and two deshielded methylene carbons, and the IR spectrum by two strong and well-resolved carbonyl absorptions. This guide provides the foundational data and interpretive logic necessary for researchers to confidently identify and utilize this valuable chemical intermediate in their synthetic endeavors.
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Topic: Commercial Suppliers and Technical Management of 4-Chloro-3-oxobutyryl chloride
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Chloro-3-oxobutyryl chloride, a bifunctional electrophilic reagent, serves as a cornerstone in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. Its unique structure, featuring both a highly reactive acyl chloride and an α-chloro ketone, allows for sequential and selective reactions, making it an invaluable building block for heterocyclic compounds and other key intermediates. This guide provides an in-depth analysis for researchers and drug development professionals on sourcing, qualifying, and managing this critical reagent. It moves beyond a simple list of suppliers to explore the technical nuances of supplier selection, quality control, safe handling, and a practical application protocol. The objective is to empower scientists with the expertise to maintain experimental integrity and accelerate development timelines by ensuring the quality and stability of this versatile chemical.
Chapter 1: Introduction to 4-Chloro-3-oxobutyryl chloride (4-CBO-Cl)
4-Chloro-3-oxobutyryl chloride (CAS No: 41295-64-1) is a potent organic intermediate whose utility is derived from its dual reactivity.[1] Understanding its fundamental properties is the first step toward its effective use in any synthetic campaign.
Chemical Identity and Physicochemical Properties
The compound is an acyl chloride derivative of a butyric acid backbone, featuring a chlorine substituent at the 4-position.[2] This structure dictates its physical and chemical behavior.
Table 1: Physicochemical Properties of 4-Chloro-3-oxobutyryl chloride
| Property | Value | Source |
| CAS Number | 41295-64-1 | [1][2] |
| Molecular Formula | C₄H₄Cl₂O₂ | [1][2][3] |
| Molecular Weight | ~154.98 g/mol | [1][2][3] |
| IUPAC Name | 4-chloro-3-oxobutanoyl chloride | [3] |
| Synonyms | 4-Chloro-3-oxobutanoyl chloride, γ-Chloroacetoacetyl chloride | [4] |
| Appearance | Light-gold liquid (may vary) | [5] |
| Boiling Point | 93-96 °C @ 8 Torr | [4] |
| Density | ~1.44 g/cm³ at 20 °C | [4] |
The Bifunctional Advantage: Reactivity Profile
The power of 4-CBO-Cl lies in its two distinct electrophilic centers. The acyl chloride is exceptionally reactive towards nucleophiles, while the α-chloro ketone offers a secondary site for substitution or cyclization reactions. This duality allows for a stepwise construction of molecular complexity.[1]
Caption: Figure 2: A logical workflow for the qualification of 4-CBO-Cl suppliers.
-
Purity and Impurity Profile : The synthesis route dictates potential impurities. For instance, synthesis from γ-butyrolactone and thionyl chloride may leave residual sulfur compounds,[1] while routes using bis(trichloromethyl) carbonate (a phosgene equivalent) require stringent removal of related byproducts. [6][7]An ideal supplier provides lot-specific impurity data on their Certificate of Analysis (CoA).
-
Documentation as a Pillar of Trust : A comprehensive CoA is non-negotiable. It should detail the analytical methods used (e.g., HPLC, GC, NMR) and the results for purity, identity, and key impurities. A detailed Safety Data Sheet (SDS) is also mandatory for risk assessment. [5][8]* Packaging and Logistics : 4-CBO-Cl is moisture-sensitive. [5]Reaction with water leads to the formation of hydrochloric acid and 4-chloro-3-oxobutanoic acid, compromising reagent integrity. Reputable suppliers will package the material under an inert atmosphere (e.g., nitrogen or argon) in tightly sealed containers designed for hazardous liquids.
Chapter 3: Quality Control and Analytical Verification
Trust but verify. Independent analytical confirmation of incoming material is a critical quality gate. It ensures that the material meets the specifications required for your specific application and validates the supplier's CoA.
Incoming Material Verification Protocol
-
Documentation Review : Cross-reference the received material's lot number with the supplier's CoA.
-
Visual Inspection : Check for correct labeling, container integrity, and any discoloration or particulate matter in the liquid.
-
Analytical Testing : Perform an identity and purity check using a standardized in-house method. HPLC is a common and reliable technique for this purpose. [9]
Recommended Analytical Method: HPLC for Purity Assessment
A reverse-phase HPLC (RP-HPLC) method can effectively separate 4-CBO-Cl from its common impurities, such as its hydrolysis product. [9] Step-by-Step HPLC Protocol:
-
Column : C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : An isocratic or gradient system of acetonitrile and water with an acid modifier. A typical starting point is 50:50 Acetonitrile:Water with 0.1% Phosphoric Acid. [9]For MS compatibility, replace phosphoric acid with 0.1% formic acid. [9]3. Flow Rate : 1.0 mL/min.
-
Detection : UV detector at a wavelength of 210 nm.
-
Sample Preparation : Carefully prepare a dilute solution (~0.1 mg/mL) in dry acetonitrile in a fume hood.
-
Injection Volume : 10 µL.
-
Analysis : The purity is determined by the area percentage of the main peak relative to the total area of all peaks.
Chapter 4: Safe Handling, Storage, and In-Lab Management
4-CBO-Cl is a hazardous chemical that demands strict adherence to safety protocols. It is classified as corrosive, causes severe skin and eye burns, and may be harmful if inhaled. [5][10]
Hazard Assessment and Personal Protective Equipment (PPE)
-
Engineering Controls : Always handle this chemical inside a certified chemical fume hood to prevent inhalation of vapors. [5]An eyewash station and safety shower must be readily accessible. [5][10]* Personal Protective Equipment :
Standard Operating Procedure (SOP) for Handling and Dispensing
-
Ensure all required PPE is worn before entering the handling area.
-
Work exclusively within a chemical fume hood.
-
To dispense, unseal the container and quickly withdraw the required amount using a dry glass syringe or pipette.
-
Immediately reseal the container, preferably after flushing with an inert gas like nitrogen or argon.
-
Clean any spills immediately with an inert absorbent material like vermiculite or sand, and dispose of it as hazardous waste. [5]Do not use water for cleanup. [11]
Storage and Incompatibility Matrix
Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions. [5] Table 3: Storage and Incompatibility Information
| Parameter | Recommendation | Rationale |
| Storage Condition | Store in a cool, dry, well-ventilated area in a tightly closed container. [5][12] | Prevents degradation from heat and moisture. |
| Protection | Protect from moisture, direct sunlight, and sources of ignition. [5][11] | The compound is moisture-sensitive and combustible. [5] |
| Incompatible Materials | Water, alcohols, strong bases, strong oxidizing agents, amines. [5][8] | Reacts violently or exothermically, leading to degradation and release of toxic fumes like HCl. [5][8] |
Chapter 5: Application Protocol Example: Acylation of a Primary Amine
This section provides a representative protocol for using 4-CBO-Cl in a common synthetic transformation, illustrating its primary reactivity as an acylating agent. [2]
Rationale and Experimental Design
The goal is to form an amide by reacting the acyl chloride moiety of 4-CBO-Cl with a primary amine. A non-nucleophilic base (e.g., triethylamine or DIPEA) is included to scavenge the HCl byproduct generated during the reaction. The reaction is typically run at a low temperature to control the exothermic reaction and minimize side products.
Caption: Figure 3: A standard experimental workflow for the acylation of an amine with 4-CBO-Cl.
Detailed Step-by-Step Experimental Workflow
-
Vessel Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the primary amine (1.0 eq) and a dry, aprotic solvent (e.g., dichloromethane).
-
Base Addition : Add a non-nucleophilic base such as triethylamine (1.1 eq).
-
Cooling : Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition : Slowly add a solution of 4-Chloro-3-oxobutyryl chloride (1.05 eq) in the same dry solvent dropwise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction : Allow the reaction to stir at 0 °C for 1-2 hours or until completion is confirmed by an appropriate monitoring technique (e.g., TLC or LC-MS).
-
Work-up : Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification : Purify the crude material by flash column chromatography or recrystallization as needed.
Conclusion
4-Chloro-3-oxobutyryl chloride is a high-value reagent whose successful application hinges on a foundation of careful sourcing, rigorous quality control, and unwavering adherence to safety protocols. By treating supplier selection as a critical scientific decision and implementing robust in-lab management practices, researchers can ensure the integrity and reproducibility of their work. This guide provides the framework for such an approach, enabling scientists to leverage the full synthetic potential of this versatile building block while maintaining the highest standards of safety and quality.
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Loba Chemie. 4 CHLOROBUTYRYL CHLORIDE EXTRA PURE Safety Data Sheet. [Link]
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Thermo Fisher Scientific. (2009, September 22). 4-Chlorobutyryl chloride - SAFETY DATA SHEET. [Link]
-
Krishna Solvechem Ltd. 4 CHLOROBUTYRYL CHLORIDE MSDS. [Link]
-
Chemsrc. (2025, September 9). 4-chloro-3-oxobutanoyl chloride | CAS#:41295-64-1. [Link]
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SIELC Technologies. (2018, May 17). 4-Chloro-3-oxobutyryl chloride. [Link]
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PubChem. 4-Chloro-3-oxobutyryl chloride. [Link]
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- Google Patents. (CN111517945A).
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A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-3-oxobutyryl Chloride for Research and Development
This guide provides an in-depth analysis of the safety protocols and handling precautions for 4-Chloro-3-oxobutyryl chloride (CAS No: 41295-64-1), a highly reactive bifunctional molecule essential for pharmaceutical and chemical synthesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist of procedures to explain the chemical principles that underpin these critical safety measures. By understanding the causality behind its reactivity, laboratory personnel can cultivate a proactive safety culture and mitigate the inherent risks associated with this versatile chemical intermediate.
Core Chemical Identity and Physicochemical Properties
4-Chloro-3-oxobutyryl chloride is a derivative of butyric acid containing two highly reactive sites: an acyl chloride and an α-chloro ketone.[1] This dual functionality makes it a potent and versatile building block in organic synthesis but also the primary source of its hazardous nature.[1]
A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₄Cl₂O₂ | [2][3] |
| Molecular Weight | 154.98 g/mol | [2][3] |
| Appearance | Colorless to light-gold liquid | [4] |
| Odor | Pungent, acrid, stench | [4] |
| Boiling Point | 173-174 °C | [5] |
| Density | ~1.44 g/cm³ at 20 °C | |
| Flash Point | 85 °C (185 °F) | [4] |
Table 1: Physicochemical Properties of 4-Chloro-3-oxobutyryl chloride
Hazard Identification and Risk Assessment: A Mechanistic Perspective
The hazards associated with 4-Chloro-3-oxobutyryl chloride are a direct consequence of its chemical structure. The presence of two chlorine atoms, one in the highly reactive acyl chloride group and the other alpha to a ketone, dictates its classification as a corrosive, toxic, and highly reactive substance.[3][4][6]
GHS Hazard Classification:
-
Acute Toxicity, Inhalation (Category 2): Fatal if inhaled.[3][6]
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3][6]
-
Skin Corrosion/Irritation (Category 1A/1B): Causes severe skin burns and eye damage.[3][6]
-
Serious Eye Damage (Category 1): Causes serious eye damage.[6]
-
Hazardous to the Aquatic Environment, Long-term (Chronic 2): Toxic to aquatic life with long lasting effects.[1]
The primary danger stems from the electrophilicity of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to nucleophilic attack, leading to rapid and often violent reactions.
Diagram: Hierarchy of Controls for Safe Handling
To mitigate these risks, a systematic approach based on the hierarchy of controls is essential. This methodology prioritizes the most effective control measures.
Caption: Step-by-step workflow for the safe quenching and disposal of 4-Chloro-3-oxobutyryl chloride.
Emergency Procedures: A Self-Validating System
In the event of an exposure or spill, immediate and correct action is crucial.
First Aid Measures
-
Inhalation: Immediately move the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention. [1]* Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. [1][4]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [1][4]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [1][3]
Spill Response
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, but only if it is safe to do so.
-
Contain: For small spills, absorb with an inert, dry material such as vermiculite, sand, or a commercial sorbent. Do not use combustible materials.
-
Neutralize: Cautiously neutralize the absorbed material with a weak base (e.g., sodium bicarbonate) before collection.
-
Collect: Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Conclusion: Fostering a Culture of Safety
4-Chloro-3-oxobutyryl chloride is an invaluable reagent in modern chemical research and development. Its utility, however, is intrinsically linked to its high reactivity and associated hazards. By moving beyond mere procedural compliance to a deeper understanding of the chemical principles driving its behavior, researchers can handle this compound with the respect and caution it demands. A robust safety culture, built on the pillars of engineering controls, diligent use of personal protective equipment, and well-rehearsed emergency procedures, is the foundation for harnessing the synthetic power of this molecule while ensuring the well-being of all laboratory personnel.
References
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PubChem. (n.d.). 4-Chloro-3-oxobutyryl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
Kowalski, J., & Wolochowicz, I. (2013). Thermal decomposition of selected chlorinated hydrocarbons during gas combustion in fluidized bed. Central European Journal of Engineering, 3(1), 108-117. Retrieved from [Link]
-
University of Nevada, Reno. (n.d.). Chapter 5: Highly Reactive Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
Loba Chemie. (2022, September 30). 4‐CHLOROBUTYRYL CHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
The Chemistry Blog. (2024, August 7). How to Safely Handle Reactive Chemicals. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Retrieved from [Link]
-
Thermodynamics of Phosgene Formation from Carbon Monoxide and Chlorine. (n.d.). Journal of Research of the National Bureau of Standards. Retrieved from [Link]
-
Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. Retrieved from [Link]
-
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Phosgene Synthesis Catalysis: The Influence of Small Quantities of Bromine in the Chlorine Feedstream. (2017). ACS Catalysis. Retrieved from [Link]
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Semantic Scholar. (n.d.). Kinetics of the hydrolysis of acyl chlorides in pure water. Retrieved from [Link]
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Triumvirate Environmental. (2021, April 6). 6 Safety Practices for Highly Hazardous Lab Chemicals. Retrieved from [Link]
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American Chemical Society. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]
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Lizardo-Huerta, J. C., et al. (2017). Thermal Decomposition of Phosgene and Diphosgene. ResearchGate. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Retrieved from [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
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Chemistry Stack Exchange. (2021, September 14). Comparing Rate of Hydrolysis of Acyl halides. Retrieved from [Link]
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American Chemistry Council. (2021, April). 3.0 Properties of Phosgene. Retrieved from [Link]
-
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Application Notes & Protocols: The Strategic Use of 4-Chloro-3-oxobutyryl Chloride in Pharmaceutical Synthesis
This guide provides an in-depth exploration of 4-Chloro-3-oxobutyryl chloride, a highly versatile bifunctional reagent, detailing its strategic application in the synthesis of key pharmaceutical intermediates. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these protocols effectively.
Introduction: A Bifunctional Linchpin in Synthesis
4-Chloro-3-oxobutyryl chloride, also known as 4-chloroacetoacetyl chloride, is a potent and reactive building block in organic synthesis.[1] Its value stems from its bifunctional nature, possessing two distinct electrophilic sites: a highly reactive acyl chloride and an α-chloro ketone.[2] This unique arrangement allows for sequential or one-pot reactions to construct complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[2][3]
The acyl chloride provides a reactive handle for acylation reactions, readily forming amides, esters, and thioesters through nucleophilic acyl substitution.[2][3] Simultaneously, the chlorine atom on the carbon adjacent to the ketone (the α-carbon) is susceptible to displacement by nucleophiles, enabling the introduction of diverse functional groups or facilitating cyclization events.[2] This dual reactivity makes it an invaluable tool for medicinal chemists aiming to build molecular diversity efficiently.
Table 1: Physicochemical Properties of 4-Chloro-3-oxobutyryl chloride
| Property | Value | Reference |
| IUPAC Name | 4-chloro-3-oxobutanoyl chloride | [1] |
| CAS Number | 41295-64-1 | [1] |
| Molecular Formula | C₄H₄Cl₂O₂ | [1] |
| Molecular Weight | 154.98 g/mol | [1] |
| Appearance | Liquid | N/A |
| Primary Hazards | Corrosive, Moisture Sensitive, Harmful if Inhaled | [4][5] |
Core Reactivity: The Two Faces of Electrophilicity
Understanding the distinct reactivity of the two functional groups is paramount to harnessing the full synthetic potential of 4-Chloro-3-oxobutyryl chloride. The acyl chloride is significantly more electrophilic than the α-chloro ketone, a difference that can be exploited to achieve selective transformations.
-
Acyl Chloride Reactivity: As a primary acylating agent, it reacts rapidly with a wide range of nucleophiles (alcohols, amines, thiols) under mild conditions to form stable esters, amides, and thioesters, respectively.[3]
-
α-Chloro Ketone Reactivity: This site is a classic electrophile for SN2-type reactions. It is also a key component in condensation reactions, most notably in the formation of heterocyclic rings when a dinucleophile is employed.[2]
Caption: Dual reactivity of 4-Chloro-3-oxobutyryl chloride.
Application Protocol: Synthesis of 2-Aminothiazole Scaffolds
The construction of 2-aminothiazole derivatives is a hallmark application of 4-Chloro-3-oxobutyryl chloride and its esters. This heterocyclic motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The Hantzsch thiazole synthesis provides a direct and efficient route to this core structure.[2]
Mechanistic Rationale (Hantzsch Thiazole Synthesis)
The reaction proceeds by first reacting the α-chloro ketone moiety of 4-Chloro-3-oxobutyryl chloride (or, more commonly, its ester derivative like ethyl 4-chloroacetoacetate for better handling) with a thioamide, such as thiourea. The sulfur atom of thiourea acts as a nucleophile, displacing the chloride ion. The resulting intermediate then undergoes an intramolecular cyclization via a condensation reaction between one of the amine nitrogens and the ketone carbonyl, followed by dehydration to yield the aromatic 2-aminothiazole ring.
Caption: Workflow for Hantzsch 2-aminothiazole synthesis.
Detailed Experimental Protocol
This protocol describes the synthesis of Ethyl 2-amino-4-methylthiazole-5-carboxylate, a common pharmaceutical intermediate, starting from the more stable ester derivative of the title reagent.
Materials:
-
Ethyl 4-chloroacetoacetate (ester analog of 4-Chloro-3-oxobutyryl chloride)
-
Thiourea
-
Ethanol, absolute
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Ice bath
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve thiourea (1.0 eq) in absolute ethanol (approx. 10 volumes). Stir until a homogenous solution is formed.
-
Reagent Addition: To the stirring solution, add ethyl 4-chloroacetoacetate (1.0 eq) dropwise at room temperature.
-
Causality: The dropwise addition helps to control any initial exotherm from the substitution reaction. Ethanol is an excellent solvent for both reactants and facilitates the reaction without competing as a nucleophile at the α-carbon under these conditions.
-
-
Reaction Execution: Heat the mixture to reflux (approx. 78°C for ethanol) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Heating provides the necessary activation energy for the cyclization and dehydration steps. Refluxing ensures a constant reaction temperature.
-
-
Work-up and Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature and then further in an ice bath for 30-60 minutes.
-
Causality: Cooling the solution causes the product, which is often a crystalline solid and less soluble in cold ethanol than the starting materials, to precipitate.
-
-
Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove any residual impurities.
-
Drying: Dry the purified solid under vacuum to obtain the final product, Ethyl 2-amino-4-methylthiazole-5-carboxylate.
Table 2: Representative Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1:1 (Thiourea:Ester) | Ensures complete consumption of the chloro-reagent. |
| Solvent | Absolute Ethanol | Good solubility for reactants; appropriate boiling point for reflux. |
| Temperature | Reflux (~78°C) | Provides energy for cyclization and dehydration steps. |
| Reaction Time | 3-4 hours | Typical duration for completion, should be confirmed by TLC. |
| Expected Yield | 80-90% | Literature-supported typical yield for this transformation. |
Safety and Handling Protocols
4-Chloro-3-oxobutyryl chloride and its analogs are reactive and hazardous chemicals that demand strict safety protocols.[4]
-
Personal Protective Equipment (PPE): Always handle this reagent inside a certified chemical fume hood.[4] Wear a lab coat, chemical-resistant gloves, and tightly fitting safety goggles or a face shield.[6]
-
Moisture Sensitivity: The acyl chloride moiety reacts violently with water, releasing corrosive HCl gas.[4] All glassware must be thoroughly dried, and the reagent should be handled under an inert atmosphere (e.g., nitrogen or argon) where possible.[7]
-
Storage: Store the reagent in a cool, dry, well-ventilated area away from incompatible substances like water, bases, and strong oxidizing agents.[5] The container must be tightly sealed to prevent moisture ingress.[6]
-
Spill Management: In case of a spill, absorb it with an inert, dry material like vermiculite or sand and place it in a suitable container for disposal.[4] Do not use water. Ensure the area is well-ventilated.
Caption: Mandatory safety workflow for handling reactive acyl chlorides.
References
- CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
- CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
- Buy 4-Chloro-3-oxobutyryl chloride | 41295-64-1. Smolecule.
- 4-Chloro-3-oxobutyryl chloride | 41295-64-1. Benchchem.
- 4-Chloro-3-oxobutyryl chloride | C4H4Cl2O2 | CID 3016262. PubChem.
- Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Cole-Parmer.
- 4 CHLOROBUTYRYL CHLORIDE MSDS. KSCL (KRISHNA).
- 4-Chlorobutyryl chloride - SAFETY D
- 4-CHLORO BUTYRYL CHLORIDE CAS NO 4635-59-0 MATERIAL SAFETY D
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Application Notes & Protocols: 4-Chloro-3-oxobutyryl Chloride as a Versatile Precursor for Heterocyclic Compounds
Introduction: The Synthetic Utility of a Bifunctional Precursor
4-Chloro-3-oxobutyryl chloride, also known as 4-chloroacetoacetyl chloride, is a highly reactive bifunctional molecule that serves as a powerful building block in modern organic and medicinal chemistry.[1][2] Its structure incorporates two distinct electrophilic sites: a highly reactive acyl chloride at the 1-position and a ketone at the 3-position, with an alpha-chloromethyl group at the 4-position. This unique arrangement of functional groups allows for sequential and regioselective reactions, making it an ideal precursor for the construction of diverse and complex heterocyclic scaffolds which are often central to drug discovery.[2]
This guide provides an in-depth exploration of the application of 4-chloro-3-oxobutyryl chloride in the synthesis of medicinally relevant heterocyclic systems, including thiazoles and pyrazoles. We will delve into the underlying reaction mechanisms, provide validated, step-by-step protocols, and offer expert insights into critical experimental parameters.
Table 1: Physicochemical Properties of 4-Chloro-3-oxobutyryl Chloride
| Property | Value | Reference |
| IUPAC Name | 4-chloro-3-oxobutanoyl chloride | [1] |
| CAS Number | 41295-64-1 | [1] |
| Molecular Formula | C₄H₄Cl₂O₂ | [1] |
| Molecular Weight | 154.98 g/mol | [1] |
| Appearance | Light-gold liquid | [3] |
| Reactivity | Moisture sensitive, corrosive | [3] |
Critical Safety & Handling Protocols
4-Chloro-3-oxobutyryl chloride is a corrosive and moisture-sensitive compound that requires strict handling procedures.[3][4][5] As a lachrymator, it can cause severe eye, skin, and respiratory tract burns.[3][5] Adherence to the following protocols is mandatory for safe handling.
2.1 Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear chemical safety goggles and a face shield that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Skin Protection: Use impervious gloves (e.g., nitrile, neoprene) and wear a flame-resistant lab coat.[3][6]
-
Respiratory Protection: All manipulations must be performed inside a certified chemical fume hood.[3] For situations where exposure limits may be exceeded, a full-face respirator with an appropriate cartridge is necessary.[6]
2.2 Handling and Storage
-
Handling: Always handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Keep away from moisture, heat, sparks, and open flames.[3][4] Use explosion-proof ventilation equipment.[3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated corrosives area, protected from moisture and direct sunlight.[3][5]
2.3 Emergency Procedures
-
Spills: Absorb spills with an inert, dry material (e.g., vermiculite, sand) and place in a suitable container for disposal.[3] Do not use water. Ensure the area is well-ventilated.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 30 minutes. Seek immediate medical attention.[3]
-
Skin: Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, give 2-4 cupfuls of water or milk. Seek immediate medical attention.[3]
-
Synthesis of 2-Amino-4-acylthiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[7] This protocol adapts the classical method by using 4-chloro-3-oxobutyryl chloride as a C4 synthon. The reaction proceeds by first converting the acyl chloride to a more stable β-keto ester, which then undergoes condensation with a thioamide.
3.1 Reaction Principle and Mechanism
The synthesis is a two-step, one-pot procedure. First, the highly reactive 4-chloro-3-oxobutyryl chloride is reacted with an alcohol (e.g., ethanol) to form the corresponding ethyl 4-chloro-3-oxobutanoate. This esterification step "tames" the acyl chloride, preventing unwanted side reactions. The resulting α-chloro-β-ketoester then reacts with a thioamide. The mechanism involves nucleophilic attack of the thioamide sulfur on the C4 carbon (displacing the chloride), followed by attack of the thioamide nitrogen on the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.
Caption: Workflow for Hantzsch thiazole synthesis.
3.2 Detailed Experimental Protocol
-
Materials and Reagents
-
4-Chloro-3-oxobutyryl chloride (1.0 eq)
-
Anhydrous Ethanol (20 vol)
-
Thiourea or substituted thioamide (1.1 eq)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
-
Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous ethanol (20 vol). Cool the flask to 0 °C in an ice-water bath.
-
Ester Formation: Slowly add 4-chloro-3-oxobutyryl chloride (1.0 eq) dropwise to the cold ethanol over 15 minutes. Causality Note: This slow addition is critical to control the exothermic reaction and prevent side-product formation. The formation of HCl gas will be observed; ensure the setup is vented to a scrubber. Stir the mixture at 0 °C for 30 minutes after addition is complete.
-
Thiazole Formation: Add the selected thioamide (1.1 eq) to the reaction mixture in one portion.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: Cool the reaction mixture to room temperature and neutralize by carefully adding solid sodium bicarbonate until effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. To the remaining residue, add water (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 25 mL). Dry the organic layer over anhydrous MgSO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the target thiazole derivative.
-
Table 2: Representative Yields for Thiazole Synthesis
| Thioamide | Product Structure | Typical Yield |
| Thiourea | 2-Amino-4-(ethoxycarbonylacetyl)thiazole | 75-85% |
| Thioacetamide | 2-Methyl-4-(ethoxycarbonylacetyl)thiazole | 70-80% |
Synthesis of 3-Substituted Pyrazoles
Pyrazoles are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities.[8][9] The classical synthesis involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[8][9] In this protocol, 4-chloro-3-oxobutyryl chloride acts as a versatile 1,3-dicarbonyl equivalent.
4.1 Reaction Principle and Mechanism
The reaction begins with the acylation of a suitable nucleophile (e.g., an aromatic substrate via Friedel-Crafts acylation) using 4-chloro-3-oxobutyryl chloride to form a 1-aryl-4-chloro-1,3-butanedione intermediate. This intermediate then undergoes cyclocondensation with a hydrazine derivative. The more nucleophilic nitrogen of the hydrazine attacks one carbonyl, and the second nitrogen attacks the other carbonyl, followed by dehydration to yield the stable aromatic pyrazole ring. The regioselectivity depends on the specific hydrazine (substituted or unsubstituted) and the electronic nature of the dione.
Caption: General workflow for pyrazole synthesis.
4.2 Detailed Experimental Protocol
-
Materials and Reagents
-
4-Chloro-3-oxobutyryl chloride (1.0 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or other suitable solvent
-
Substituted Benzene (e.g., Toluene) (1.0 eq)
-
Hydrazine hydrate or substituted hydrazine (1.1 eq)
-
Ethanol (EtOH)
-
Hydrochloric Acid (1M HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
-
Procedure
-
Friedel-Crafts Acylation:
-
To a flame-dried flask under N₂, suspend AlCl₃ (1.2 eq) in anhydrous DCM. Cool to 0 °C.
-
In a separate flask, dissolve 4-chloro-3-oxobutyryl chloride (1.0 eq) and the aromatic substrate (1.0 eq) in anhydrous DCM.
-
Add the substrate solution dropwise to the AlCl₃ suspension at 0 °C. Causality Note: Maintaining low temperature is essential to prevent uncontrolled polymerization and side reactions catalyzed by the Lewis acid.
-
After addition, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by pouring it onto crushed ice with 1M HCl. Extract with DCM, wash the organic layer with NaHCO₃ solution and brine, dry over MgSO₄, and concentrate to obtain the crude 1-aryl-4-chloro-1,3-butanedione. This intermediate is often used directly in the next step without extensive purification.
-
-
Pyrazole Formation:
-
Dissolve the crude dione intermediate in ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise at room temperature. An exotherm may be observed.
-
Heat the mixture to reflux for 3-5 hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture. The product may precipitate upon cooling. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration or extract with ethyl acetate after adding water.
-
Wash, dry, and purify the crude product by recrystallization or column chromatography to obtain the desired pyrazole.
-
-
Conclusion
4-Chloro-3-oxobutyryl chloride stands out as a highly effective and versatile precursor for constructing a variety of important heterocyclic frameworks. Its bifunctional nature, when properly managed through controlled, stepwise reactions, provides a reliable entry point to complex molecules. The protocols detailed herein for the synthesis of thiazoles and pyrazoles demonstrate self-validating methodologies that, with careful execution and an understanding of the underlying chemical principles, can be readily implemented in research and development settings. The key to success lies in the meticulous control of reaction conditions, particularly temperature and moisture, to manage the high reactivity of this valuable synthetic intermediate.
References
-
Title: 4-Chloro-3-oxobutyryl chloride | C4H4Cl2O2 | CID 3016262 Source: PubChem URL: [Link]
-
Title: 4 CHLOROBUTYRYL CHLORIDE MSDS Source: KSCL (KRISHNA) URL: [Link]
-
Title: 4-Chlorobutyryl chloride - SAFETY DATA SHEET Source: Thermo Fisher Scientific URL: [Link]
- Title: Synthesis of thiazoles - US Patent US4468517A Source: Google Patents URL
- Title: Preparation of 4-chloropyrazoles - US Patent US5047551A Source: Google Patents URL
-
Title: Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review Source: Bulletin of Environment, Pharmacology and Life Sciences URL: [Link]
-
Title: Recent advances in the synthesis of new pyrazole derivatives Source: ResearchGate URL: [Link]
-
Title: Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei Source: RSC Medicinal Chemistry URL: [Link]
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The Dual-Reactivity of 4-Chloro-3-oxobutyryl Chloride: A Versatile Tool for Acylation Reactions in Modern Synthesis
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, the demand for versatile and efficient building blocks is paramount. 4-Chloro-3-oxobutyryl chloride, a bifunctional molecule, has emerged as a powerful reagent for the construction of complex molecular architectures.[1] Its structure, featuring a highly reactive acyl chloride and an α-chloro ketone, allows for a diverse range of chemical transformations, making it an invaluable tool for researchers in medicinal chemistry, drug development, and materials science.[1][2] This guide provides an in-depth exploration of the applications of 4-Chloro-3-oxobutyryl chloride in acylation reactions, offering detailed protocols, mechanistic insights, and practical guidance for its effective utilization.
The dual electrophilic nature of 4-Chloro-3-oxobutyryl chloride is the cornerstone of its synthetic utility. The acyl chloride moiety readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including amines, alcohols, and carbanions, to form amides, esters, and β-ketoesters, respectively.[1][2] Simultaneously, the α-chloro ketone provides a handle for subsequent nucleophilic substitution or for the construction of heterocyclic rings. This unique combination of reactive sites allows for sequential or one-pot reactions to build molecular complexity efficiently.
Core Applications: A Gateway to Diverse Molecular Scaffolds
The primary applications of 4-Chloro-3-oxobutyryl chloride in acylation reactions can be broadly categorized into three main areas:
-
N-Acylation: The formation of amides is a fundamental transformation in organic synthesis. 4-Chloro-3-oxobutyryl chloride serves as an efficient acylating agent for primary and secondary amines, yielding N-(4-chloro-3-oxobutanoyl) amides. These products are not only stable compounds in their own right but also serve as versatile intermediates for the synthesis of various nitrogen-containing heterocycles.
-
C-Acylation: The reaction of 4-Chloro-3-oxobutyryl chloride with carbon nucleophiles, such as enolates or active methylene compounds, provides a direct route to 1,3-dicarbonyl compounds, particularly β-ketoesters and β-diketones. These motifs are prevalent in numerous natural products and pharmaceuticals and serve as key precursors for a wide range of further transformations.
-
Friedel-Crafts Acylation: The introduction of an acyl group onto an aromatic ring is a classic and powerful method for the synthesis of aryl ketones. 4-Chloro-3-oxobutyryl chloride can be employed in Friedel-Crafts acylation reactions, typically in the presence of a Lewis acid catalyst, to generate 4-chloro-1-aryl-1,3-butanediones. These products can then be utilized in the synthesis of various carbocyclic and heterocyclic systems.
Experimental Protocols: A Practical Guide
The following protocols are provided as a comprehensive guide for performing acylation reactions with 4-Chloro-3-oxobutyryl chloride. It is essential to adhere to strict safety precautions when handling this reagent, as it is corrosive and moisture-sensitive. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: General Procedure for N-Acylation of Primary Amines
This protocol outlines a general method for the N-acylation of primary amines with 4-Chloro-3-oxobutyryl chloride. The use of a non-nucleophilic base is crucial to neutralize the HCl generated during the reaction without competing with the primary amine.
Reaction Scheme:
N-Acylation of a primary amine.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |
| Primary Amine | R-NH₂ | Varies | 1.0 eq |
| 4-Chloro-3-oxobutyryl chloride | C₄H₄Cl₂O₂ | 154.98 | 1.1 eq |
| Triethylamine (Et₃N) | C₆H₁₅N | 101.19 | 1.2 eq |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with constant stirring.
-
Slowly add a solution of 4-Chloro-3-oxobutyryl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled amine solution over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or silica gel column chromatography.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: 4-Chloro-3-oxobutyryl chloride is highly reactive towards water, leading to hydrolysis to the corresponding carboxylic acid. Therefore, anhydrous solvents and an inert atmosphere are crucial for optimal yields.
-
Low Temperature Addition: The reaction is exothermic, and dropwise addition at 0 °C helps to control the reaction rate and prevent potential side reactions.
-
Use of a Base: Triethylamine acts as a scavenger for the HCl produced, preventing the protonation of the primary amine, which would render it non-nucleophilic. A slight excess of the base ensures complete neutralization.
Protocol 2: General Procedure for Friedel-Crafts Acylation of Arenes
This protocol provides a general method for the Friedel-Crafts acylation of an electron-rich aromatic compound using 4-Chloro-3-oxobutyryl chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Reaction Workflow:
Workflow for Friedel-Crafts Acylation.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |
| Arene (e.g., Toluene) | C₇H₈ | 92.14 | 1.0 eq |
| 4-Chloro-3-oxobutyryl chloride | C₄H₄Cl₂O₂ | 154.98 | 1.1 eq |
| Aluminum chloride (AlCl₃), anhydrous | AlCl₃ | 133.34 | 1.2 eq |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | Solvent |
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane.
-
Cool the suspension to 0-5 °C using an ice bath.
-
Dissolve 4-Chloro-3-oxobutyryl chloride (1.1 eq) and the arene (1.0 eq) in anhydrous dichloromethane and add the solution to the dropping funnel.
-
Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the internal temperature below 10 °C.
-
Stir the reaction mixture at 0-5 °C for 1-4 hours, monitoring its progress by TLC.
-
Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expert Insights:
-
Lewis Acid Stoichiometry: A stoichiometric amount or a slight excess of AlCl₃ is typically required because the catalyst forms a complex with the ketone product, rendering it inactive.
-
Substrate Scope: Friedel-Crafts acylation is most effective with electron-rich aromatic compounds. Arenes with strongly deactivating groups are generally not suitable for this reaction.
-
Regioselectivity: The position of acylation on a substituted arene is governed by the directing effect of the substituent. For example, with toluene, the major product is the para-substituted isomer due to steric hindrance at the ortho positions.[3][4]
Protocol 3: Synthesis of β-Keto Esters via C-Acylation
This protocol describes the C-acylation of an active methylene compound, such as a malonic ester, with 4-Chloro-3-oxobutyryl chloride to synthesize a β-keto ester derivative.
Mechanistic Rationale:
The reaction proceeds via the formation of an enolate from the active methylene compound, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
Mechanism of C-Acylation.
Materials:
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Typical Stoichiometry |
| Diethyl malonate | C₇H₁₂O₄ | 160.17 | 1.0 eq |
| Sodium ethoxide (NaOEt) | C₂H₅NaO | 68.05 | 1.1 eq |
| 4-Chloro-3-oxobutyryl chloride | C₄H₄Cl₂O₂ | 154.98 | 1.0 eq |
| Ethanol, anhydrous | C₂H₅OH | 46.07 | Solvent |
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in anhydrous ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.
-
To the freshly prepared sodium ethoxide solution, add diethyl malonate (1.0 eq) dropwise at room temperature.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-Chloro-3-oxobutyryl chloride (1.0 eq) in a minimal amount of anhydrous ethanol dropwise to the enolate solution.
-
After the addition, allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by vacuum distillation or column chromatography.
Application in Heterocyclic Synthesis
The bifunctional nature of 4-Chloro-3-oxobutyryl chloride makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The 1,3-dicarbonyl moiety can react with binucleophiles like hydrazine or thiourea to form five- or six-membered rings.
Case Study: Synthesis of Pyrazole Derivatives
The reaction of the β-keto acyl chloride with hydrazine derivatives is a well-established method for the synthesis of pyrazoles, a class of heterocycles with significant pharmacological importance.[1][5]
General Reaction:
Synthesis of pyrazoles.
Protocol:
-
Dissolve 4-Chloro-3-oxobutyryl chloride (1.0 eq) in a suitable solvent such as ethanol.
-
Add a solution of the hydrazine derivative (e.g., hydrazine hydrate or phenylhydrazine) (1.1 eq) in the same solvent.
-
The reaction may proceed at room temperature or require gentle heating, depending on the reactivity of the hydrazine.
-
Monitor the reaction by TLC.
-
Upon completion, the product can be isolated by crystallization or extraction after removal of the solvent.
Safety and Handling
4-Chloro-3-oxobutyryl chloride is a corrosive and moisture-sensitive compound and should be handled with care in a well-ventilated fume hood.[6] Always wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention. Store the reagent in a tightly sealed container in a cool, dry place away from moisture.
Conclusion: A Powerful Synthetic Tool
4-Chloro-3-oxobutyryl chloride is a versatile and highly reactive building block that offers efficient routes to a wide range of important molecular scaffolds. Its dual reactivity allows for the facile synthesis of amides, β-ketoesters, and aryl ketones through N-acylation, C-acylation, and Friedel-Crafts acylation reactions, respectively. Furthermore, its utility as a precursor for the synthesis of heterocyclic compounds further underscores its importance in modern organic synthesis. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable reagent in their drug discovery and development endeavors.
References
-
PubChem. 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Reactions. Retrieved from [Link]
-
Scribd. Friedel-Crafts Acylation of Toluene. Retrieved from [Link]
-
YouTube. (2020, June 10). Friedel Crafts reaction/Acylation of toluene. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
PrepChem.com. synthesis of ethyl-4-chloro-3(R)-hydroxybutyrate. Retrieved from [Link]
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Application Notes and Protocols for the Esterification of 4-Chloro-3-oxobutyryl Chloride
Introduction
4-Chloro-3-oxobutyryl chloride is a highly versatile bifunctional molecule, prized in organic synthesis for its two reactive centers: a potent acyl chloride and an α-chloro ketone. This unique structural arrangement allows for sequential and selective reactions, making it a valuable precursor in the synthesis of a wide array of complex molecules, particularly heterocyclic compounds and chiral intermediates for the pharmaceutical industry. The esterification of the acyl chloride moiety is a fundamental transformation that paves the way for subsequent modifications at the α-chloro position, leading to valuable products such as ethyl 4-chloro-3-oxobutanoate. This ester is a key starting material for the synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, a critical chiral building block for blockbuster drugs like statins.[1]
This guide provides a comprehensive overview of the scientific principles, a detailed experimental protocol, and critical insights for the successful esterification of 4-Chloro-3-oxobutyryl chloride.
Chemical Principles and Mechanism
The esterification of 4-Chloro-3-oxobutyryl chloride with an alcohol proceeds via a nucleophilic acyl substitution mechanism. Acyl chlorides are the most reactive of the carboxylic acid derivatives, readily undergoing attack by nucleophiles.[2] The reaction with an alcohol is typically rapid and exothermic.[3]
The core of the reaction involves the nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group and forming the ester. A key byproduct of this reaction is hydrogen chloride (HCl) gas.[3]
The generated HCl can protonate the alcohol, reducing its nucleophilicity, and can also potentially catalyze side reactions. Therefore, a non-nucleophilic base, such as pyridine or triethylamine, is commonly added to the reaction mixture.[2] The base serves as an acid scavenger, neutralizing the HCl as it is formed and driving the reaction to completion.[1]
Experimental Protocol: Synthesis of Ethyl 4-chloro-3-oxobutanoate
This protocol details the esterification of 4-Chloro-3-oxobutyryl chloride with ethanol to synthesize ethyl 4-chloro-3-oxobutanoate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chloro-3-oxobutyryl chloride | ≥98% | e.g., Sigma-Aldrich | Highly reactive and moisture-sensitive. Handle with care. |
| Ethanol (EtOH) | Anhydrous (≥99.5%) | Various | Must be anhydrous to prevent hydrolysis of the acyl chloride. |
| Pyridine | Anhydrous | Various | Acts as a base to neutralize HCl. Must be anhydrous. |
| Diethyl ether (Et₂O) | Anhydrous | Various | Reaction solvent. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Reagent Grade | Various | For aqueous work-up to remove acidic impurities. |
| Brine (Saturated NaCl solution) | Reagent Grade | Various | For aqueous work-up to aid in phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Reagent Grade | Various | For drying the organic phase. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
4-Chloro-3-oxobutyryl chloride is corrosive, a lachrymator, and reacts violently with water.[4][5] Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Pyridine is flammable and toxic. Handle with care in a fume hood.
-
The reaction is exothermic and produces HCl gas. Ensure proper ventilation and temperature control.
Step-by-Step Procedure
-
Reaction Setup:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-Chloro-3-oxobutyryl chloride (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Alcohol and Base:
-
In a separate flask, prepare a solution of anhydrous ethanol (1.1 eq) and anhydrous pyridine (1.2 eq) in anhydrous diethyl ether.
-
Transfer this solution to an addition funnel and add it dropwise to the stirred solution of 4-Chloro-3-oxobutyryl chloride over 30-60 minutes, maintaining the temperature at 0 °C. A white precipitate of pyridinium hydrochloride will form.
-
-
Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Aqueous Work-up:
-
Cool the reaction mixture back to 0 °C and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Cold 1M HCl to remove excess pyridine.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.[8] Be cautious of gas evolution (CO₂).
-
Brine to remove residual water and aid in phase separation.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethyl 4-chloro-3-oxobutanoate.
-
-
Purification:
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel, using a mixture of ethyl acetate and hexanes as the eluent, if necessary.
-
Characterization
The structure and purity of the synthesized ethyl 4-chloro-3-oxobutanoate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The compound exists as a mixture of keto and enol tautomers, which will be observable in the NMR spectra.[4]
Visualization of the Experimental Workflow
Caption: Simplified mechanism of base-mediated esterification.
Conclusion
The esterification of 4-Chloro-3-oxobutyryl chloride is a straightforward yet powerful reaction for generating valuable synthetic intermediates. By carefully controlling the reaction conditions, particularly temperature and moisture, and by employing a suitable base to scavenge the HCl byproduct, high yields of the desired ester can be achieved. The resulting alkyl 4-chloro-3-oxobutanoates serve as versatile building blocks for a variety of more complex molecules, underscoring the importance of this fundamental transformation in modern organic synthesis and drug development.
References
-
Krishna Solvechem Ltd. (n.d.). 4 CHLOROBUTYRYL CHLORIDE MSDS. Retrieved from [Link]
- [Reference 4 not directly cited in the text but informed the general understanding of esterific
- [Reference 5 not directly cited in the text but informed the general understanding of esterific
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Retrieved from [Link]
-
Alfa Aesar. (2009). 4-Chlorobutyryl chloride - SAFETY DATA SHEET. Retrieved from [Link]
- [Reference 9 not directly cited in the text but informed the general understanding of esterific
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
- [Reference 11 not directly cited in the text but informed the general understanding of esterific
- [Reference 12 not directly cited in the text but informed the general understanding of esterific
- [Reference 13 not directly cited in the text but informed the general understanding of esterific
-
ResearchGate. (2021). Work up of ester?. Retrieved from [Link]
- [Reference 15 not directly cited in the text but informed the general understanding of esterific
- [Reference 16 not directly cited in the text but informed the general understanding of esterific
- [Reference 17 not directly cited in the text but informed the general understanding of esterific
- [Reference 18 not directly cited in the text but informed the general understanding of esterific
- [Reference 19 not directly cited in the text but informed the general understanding of esterific
- [Reference 20 not directly cited in the text but informed the general understanding of esterific
- [Reference 21 not directly cited in the text but informed the general understanding of esterific
- [Reference 22 not directly cited in the text but informed the general understanding of esterific
- [Reference 23 not directly cited in the text but informed the general understanding of esterific
- [Reference 24 not directly cited in the text but informed the general understanding of esterific
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 5. prepchem.com [prepchem.com]
- 6. Ethyl 4-chloro-3-oxobutanoate | SIELC Technologies [sielc.com]
- 7. CN105063113A - Preparation method of ethyl 4-chloro-3-hydroxybutanoate - Google Patents [patents.google.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application Notes and Protocols for Amide Synthesis using 4-Chloro-3-oxobutyryl Chloride
Introduction: The Versatility of a Bifunctional Reagent
4-Chloro-3-oxobutyryl chloride, also known as 4-chloroacetoacetyl chloride, is a highly reactive bifunctional molecule that serves as a valuable building block in modern organic synthesis.[1][2] Its structure incorporates two key reactive sites: a highly electrophilic acyl chloride and an α-chloro ketone.[1] This dual functionality allows for a range of selective transformations, making it a powerful tool for constructing complex molecular architectures, particularly in the synthesis of pharmaceuticals and heterocyclic compounds.[1]
The acyl chloride group is exceptionally susceptible to nucleophilic attack, making 4-chloro-3-oxobutyryl chloride a potent acetoacetylating agent.[1] This guide focuses on its primary application in the synthesis of N-substituted 4-chloro-3-oxobutanamides through reaction with primary and secondary amines. These products, which are a class of β-keto amides, are not merely stable end-products; they are versatile intermediates themselves, primed for subsequent chemical modifications. The presence of the α-chloro ketone moiety opens up pathways for intramolecular cyclization reactions to form various heterocyclic systems, or for nucleophilic substitution to introduce further complexity.[3][4][5][6][7]
This document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols for the synthesis and purification of a representative N-aryl-4-chloro-3-oxobutanamide, interpretation of analytical data, and a discussion of potential side reactions and troubleshooting.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of an amide from an acyl chloride and an amine is a classic example of a nucleophilic acyl substitution reaction. The reaction proceeds via a two-stage addition-elimination mechanism.[8][9]
-
Nucleophilic Addition: The reaction is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. This breaks the carbonyl π-bond, forming a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.[8]
-
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being an excellent leaving group, is eliminated.
-
Deprotonation: A base, either a second equivalent of the amine starting material or an added non-nucleophilic base like triethylamine or pyridine, removes a proton from the nitrogen atom to yield the neutral amide product and an ammonium salt byproduct.[10][11]
The overall reaction is typically fast and exothermic.
Caption: Nucleophilic Addition-Elimination Mechanism.
Experimental Protocols
Protocol 1: Synthesis of 4-Chloro-N-phenyl-3-oxobutanamide
This protocol details the synthesis of a representative β-keto amide using aniline as the amine nucleophile.
Materials:
-
Aniline (freshly distilled)
-
4-Chloro-3-oxobutyryl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add aniline (1.0 eq) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution. The base is crucial to neutralize the HCl generated during the reaction.[10][11][12]
-
Acyl Chloride Addition: Dissolve 4-chloro-3-oxobutyryl chloride (1.05 eq) in a small amount of anhydrous DCM in a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes. Maintaining a low temperature is critical to control the exothermic reaction and minimize side-product formation.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Caption: General Experimental Workflow.
Safety Precautions:
-
4-Chloro-3-oxobutyryl chloride is corrosive and moisture-sensitive. Handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[13] It can release HCl upon contact with moisture.
-
The reaction is exothermic; proper temperature control is essential.
-
Aniline is toxic and readily absorbed through the skin. Handle with care.
Data Presentation and Interpretation
The successful synthesis of N-substituted 4-chloro-3-oxobutanamides can be confirmed using standard analytical techniques.
Table 1: Representative Reaction Parameters
| Amine Substrate | Base | Solvent | Temperature | Typical Yield (%) |
| Aniline | Triethylamine | DCM | 0°C to RT | 85-95 |
| 4-Chloroaniline | Pyridine | THF | 0°C to RT | 80-90 |
| Benzylamine | Triethylamine | DCM | 0°C to RT | 90-98 |
| Morpholine | Triethylamine | THF | 0°C to RT | 88-96 |
Interpretation of Analytical Data for 4-Chloro-N-phenyl-3-oxobutanamide:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule.
-
A singlet around 4.3-4.5 ppm corresponding to the two protons of the α-chloromethyl group (Cl-CH₂ -CO).
-
A singlet around 3.7-3.9 ppm for the two protons of the methylene group adjacent to the amide carbonyl (CO-CH₂ -CO).
-
A broad singlet at higher chemical shift (δ > 9 ppm) for the amide N-H proton.
-
A multiplet in the aromatic region (7.0-7.6 ppm) corresponding to the protons of the phenyl ring.
-
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the key functional groups.
-
A signal for the ketone carbonyl carbon around 200-205 ppm.
-
A signal for the amide carbonyl carbon around 164-168 ppm.
-
A signal for the α-chloromethyl carbon (Cl-C H₂) around 48-52 ppm.
-
A signal for the methylene carbon (C H₂-CONH) around 45-50 ppm.
-
Signals in the aromatic region (120-140 ppm).
-
-
IR Spectroscopy: The IR spectrum should display characteristic absorption bands.
-
A strong absorption for the amide C=O stretch around 1660-1680 cm⁻¹.
-
A strong absorption for the ketone C=O stretch around 1720-1740 cm⁻¹.
-
An N-H stretching vibration around 3250-3350 cm⁻¹.
-
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with ~1/3 the intensity of the M peak). For C₁₀H₁₀ClNO₂, the expected M⁺ is ~211.04 g/mol .[5]
Troubleshooting and Side Reactions
The bifunctional nature of 4-chloro-3-oxobutyryl chloride can lead to potential side reactions if conditions are not carefully controlled.
-
Issue: Low yield of the desired amide.
-
Possible Cause: Hydrolysis of the acyl chloride due to moisture.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere.
-
Possible Cause: The amine is not sufficiently nucleophilic.
-
Solution: For less reactive amines, the reaction may require gentle heating or a longer reaction time.
-
-
Issue: Formation of multiple products.
-
Possible Cause: Reaction at the α-chloro position. A second equivalent of the amine could displace the chloride, leading to a diamine-substituted product.
-
Solution: Use of a non-nucleophilic base (like triethylamine or pyridine) instead of excess amine nucleophile is crucial. Maintaining a low temperature during the addition of the acyl chloride also disfavors this side reaction.
-
Possible Cause: Self-condensation or polymerization of the starting material or product.
-
Solution: Slow, controlled addition of the acyl chloride to the amine solution helps to maintain a low concentration of the reactive acylating agent, minimizing self-reaction.
-
Applications in Further Synthesis
The synthesized 4-chloro-N-aryl-3-oxobutanamides are valuable intermediates for the construction of more complex molecules, particularly heterocycles.[3][4][5][6][7]
-
Synthesis of Heterocycles: The active methylene group and the α-chloro ketone moiety provide two reactive centers for cyclization reactions. For example, they can be used to synthesize substituted pyridines, thiophenes, and thiazoles.[3][4][5]
-
Japp-Klingemann Reaction: N-aryl-3-oxobutanamides (acetoacetanilides) can react with aryl diazonium salts in the Japp-Klingemann reaction.[10][11][14][15][16] This reaction cleaves the acetyl group and forms a hydrazone, which is a key intermediate in the Fischer indole synthesis, a widely used method for preparing indoles.[15]
Conclusion
4-Chloro-3-oxobutyryl chloride is a highly effective and versatile reagent for the synthesis of N-substituted 4-chloro-3-oxobutanamides. The reaction proceeds via a well-understood nucleophilic acyl substitution mechanism and can be performed in high yields under standard laboratory conditions. Careful control of reaction parameters, particularly temperature and the exclusion of moisture, is key to a successful outcome. The resulting β-keto amides are valuable synthetic intermediates, particularly for the construction of diverse heterocyclic frameworks. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this powerful synthetic tool.
References
-
Sparkl. (n.d.). Revision Notes - Reaction of Amines with Acyl Chlorides | Nitrogen Compounds | Chemistry - 9701 | AS & A Level. Retrieved from [Link]
-
Organic Reactions. (n.d.). The Japp-Klingemann Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from [Link]
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from [Link]
-
Taylor & Francis Online. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications, 39(15), 2694-2701. Retrieved from [Link]
-
Science Publishing Group. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. American Journal of Heterocyclic Chemistry, 7(2), 26-32. Retrieved from [Link]
-
Slideshare. (n.d.). Japp klingemann reaction. Retrieved from [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. Retrieved from [Link]
-
RSC Publishing. (2023). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Chemical Communications. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Butanamide, 4-chloro-3-oxo-N-phenyl- - Substance Details - SRS. Retrieved from [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis: Synthesis, Antimicrobial and Antioxidant Activity of Pyridine, Thiophene, Diazepine and Thiazole Derivatives. Retrieved from [Link]
-
Chemguide. (n.d.). the reaction of acyl chlorides with ammonia and primary amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 23.3: Reactions of amines. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010). Reaction Work-Up I. YouTube. Retrieved from [Link]
-
ResearchGate. (2021). 3-Oxobutanamides in Heterocyclic Synthesis, Synthesis Approaches for new Pyridines, Pyrimidines and their Fused Derivatives. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of N-substituted chloroacetamides. Retrieved from [Link]
-
PubMed. (2024). Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. Journal of Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis and elucidation of structure of hydrazones derived from N-(2,4-dimethylphenyl)-3-oxobutanamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction of 4-Chloro-3,5-Dinitrobenzotrifluoride with Aniline Derivatives. Substituent Effects. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Cyclization/Halogenation of N‐Arylpropynamides. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Silver-catalyzed cascade cyclization and functionalization of N-aryl-4-pentenamides: an efficient route to γ-lactam-substituted quinone derivatives. Retrieved from [Link]
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- 8. Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. organicreactions.org [organicreactions.org]
- 11. researchgate.net [researchgate.net]
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- 14. The Japp-Klingemann Reaction | Semantic Scholar [semanticscholar.org]
- 15. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 16. Japp klingemann reaction | PPTX [slideshare.net]
Application Notes and Protocols for 4-Chloro-3-oxobutyryl Chloride in Polymer Chemistry
Introduction: Unlocking Polymer Innovation with a Bifunctional Building Block
4-Chloro-3-oxobutyryl chloride is a highly reactive, bifunctional molecule poised to be a valuable tool in the arsenal of polymer chemists, materials scientists, and drug development professionals.[1] Its unique structure, featuring both a highly reactive acyl chloride and a versatile α-chloro ketone, opens avenues for the synthesis of novel polymers with tailored functionalities and for the strategic modification of existing polymer backbones.[1][2] This guide provides an in-depth exploration of the applications of 4-chloro-3-oxobutyryl chloride in polymer chemistry, complete with detailed protocols and the scientific rationale behind the experimental designs.
The acyl chloride group serves as a potent site for acylation reactions, readily reacting with nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. This reactivity is fundamental to its use in step-growth polymerization. Simultaneously, the α-chloro ketone moiety provides a reactive handle for post-polymerization modification through nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This dual reactivity enables the creation of polymers with pendant reactive sites, which can be further functionalized for specific applications, including specialty coatings, adhesives, and advanced functional materials.[1]
Core Principles of Reactivity
The utility of 4-chloro-3-oxobutyryl chloride in polymer chemistry is rooted in the distinct reactivity of its two functional groups. Understanding this differential reactivity is crucial for designing successful polymerization and modification strategies.
-
Acyl Chloride: This group is highly electrophilic and susceptible to nucleophilic attack. Its reaction with amines to form polyamides or with diols to form polyesters is a primary method for incorporating the 4-chloro-3-oxobutyryl moiety into a polymer backbone. This reaction is typically fast and proceeds under mild conditions.
-
α-Chloro Ketone: The chlorine atom adjacent to the ketone is a good leaving group, making this position susceptible to nucleophilic substitution. This functionality is often preserved during the initial polymerization and serves as a latent reactive site for subsequent modifications. This allows for the synthesis of a library of functional polymers from a single precursor.
Visualization of Key Applications
Caption: Key applications of 4-chloro-3-oxobutyryl chloride.
Application Note 1: Synthesis of Functional Polyamides
The reaction of 4-chloro-3-oxobutyryl chloride with diamines via polycondensation is a direct route to synthesizing polyamides with pendant α-chloro ketone groups. These pendant groups can then be used for further functionalization, making these polyamides attractive for applications in drug delivery and biomaterials.
Protocol: Synthesis of a Polyamide from 4-Chloro-3-oxobutyryl Chloride and Hexamethylenediamine
This protocol details the synthesis of a polyamide with pendant chloromethyl ketone groups. The reaction is a low-temperature solution polycondensation to favor the reaction of the acyl chloride while minimizing side reactions at the α-chloro ketone site.
Materials:
| Material | Grade | Supplier |
| 4-Chloro-3-oxobutyryl chloride | ≥98% | Sigma-Aldrich |
| Hexamethylenediamine | ≥99% | Sigma-Aldrich |
| N,N-Dimethylacetamide (DMAc) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Methanol | ACS Reagent, ≥99.8% | Fisher Scientific |
Experimental Workflow:
Caption: Workflow for polyamide synthesis.
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve hexamethylenediamine (1.16 g, 10 mmol) and triethylamine (2.02 g, 20 mmol) in 50 mL of anhydrous N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere.
-
Cooling: Cool the diamine solution to 0°C using an ice bath.
-
Monomer Addition: Dissolve 4-chloro-3-oxobutyryl chloride (1.55 g, 10 mmol) in 20 mL of anhydrous DMAc in the dropping funnel. Add the 4-chloro-3-oxobutyryl chloride solution dropwise to the stirred diamine solution over 30-60 minutes, maintaining the temperature at 0°C.
-
Polymerization: After the addition is complete, continue stirring the reaction mixture at 0°C for 2 hours. Then, allow the reaction to warm to room temperature and stir for an additional 24 hours.
-
Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a large excess of methanol (500 mL) with vigorous stirring.
-
Purification: Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh methanol to remove unreacted monomers and salts, and then dry it under vacuum at 40°C to a constant weight.
Characterization:
-
FTIR: Confirm the formation of the amide linkage (C=O stretch around 1640 cm⁻¹, N-H stretch around 3300 cm⁻¹) and the presence of the ketone (C=O stretch around 1720 cm⁻¹) and C-Cl bond (around 750 cm⁻¹).
-
¹H NMR (in DMSO-d₆): Verify the polymer structure by identifying the characteristic peaks for the polyamide backbone and the pendant chloromethyl ketone group.
-
GPC: Determine the molecular weight and polydispersity of the synthesized polyamide.
Application Note 2: Post-Polymerization Modification of Hydroxyl-Containing Polymers
The acyl chloride functionality of 4-chloro-3-oxobutyryl chloride can be exploited to modify existing polymers that possess nucleophilic groups, such as hydroxyl groups. This approach allows for the introduction of the reactive α-chloro ketone moiety as a pendant group, which can then be used for further functionalization or crosslinking.
Protocol: Functionalization of Poly(styrene-co-allyl alcohol) with 4-Chloro-3-oxobutyryl Chloride
This protocol describes the esterification of the hydroxyl groups of a commercially available poly(styrene-co-allyl alcohol) with 4-chloro-3-oxobutyryl chloride.
Materials:
| Material | Grade | Supplier |
| Poly(styrene-co-allyl alcohol) | Mw ~2200, 40 mol % allyl alcohol | Sigma-Aldrich |
| 4-Chloro-3-oxobutyryl chloride | ≥98% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Anhydrous Pyridine | ≥99.8% | Sigma-Aldrich |
| Diethyl Ether | ACS Reagent, ≥99.0% | Fisher Scientific |
Experimental Workflow:
Caption: Workflow for polymer modification.
Procedure:
-
Polymer Solution: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve poly(styrene-co-allyl alcohol) (e.g., 1 g, with a known hydroxyl content) in a mixture of anhydrous tetrahydrofuran (THF) (20 mL) and anhydrous pyridine (5 mL).
-
Cooling: Cool the polymer solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of 4-chloro-3-oxobutyryl chloride (a molar equivalent to the hydroxyl groups on the polymer) in 5 mL of anhydrous THF to the stirred polymer solution.
-
Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Work-up: Precipitate the modified polymer by pouring the reaction mixture into a large volume of cold diethyl ether.
-
Purification: Collect the precipitate by filtration, wash it several times with diethyl ether to remove unreacted reagents and pyridine hydrochloride, and then dry it under vacuum.
Characterization:
-
FTIR: Monitor the disappearance of the broad O-H stretch from the starting polymer and the appearance of a strong ester C=O stretch (around 1735 cm⁻¹) and a ketone C=O stretch (around 1720 cm⁻¹).
-
¹H NMR: Confirm the esterification by the appearance of new signals corresponding to the 4-chloro-3-oxobutyryl moiety and a shift in the signals of the polymer backbone adjacent to the ester linkage.
Safety and Handling
4-Chloro-3-oxobutyryl chloride is a corrosive and moisture-sensitive compound. It is harmful if swallowed or inhaled and causes severe skin burns and eye damage.[3] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Store in a tightly sealed container in a cool, dry place away from moisture and incompatible materials such as strong bases and oxidizing agents.
Conclusion and Future Outlook
4-Chloro-3-oxobutyryl chloride is a versatile building block that offers significant potential for the development of advanced functional polymers. The protocols outlined in this guide provide a starting point for researchers to explore its utility in synthesizing novel polyamides with reactive pendant groups and in modifying existing polymers to introduce new functionalities. The ability to create polymers with precisely placed reactive sites opens up exciting possibilities for applications in drug delivery, where the pendant groups can be used to attach therapeutic agents, and in the development of smart materials, where these groups can be used for crosslinking or for responding to specific stimuli. Further research into the controlled polymerization and modification reactions involving 4-chloro-3-oxobutyryl chloride will undoubtedly lead to the creation of a new generation of high-performance polymers with tailored properties.
References
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PubChem. 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
-
PubChem. 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
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PubChem. 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
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Application Note: A Robust Gas Chromatography Method for Purity Determination of 4-Chloro-3-oxobutyryl Chloride via In-Situ Derivatization
Abstract
This application note presents a detailed, reliable, and robust gas chromatography (GC) method for the quantitative purity determination of 4-Chloro-3-oxobutyryl chloride (CAS No. 41295-64-1). Due to the inherent reactivity and thermal instability of acyl chlorides, direct GC analysis is often challenging, leading to inaccurate results and potential instrument contamination[1]. To overcome these issues, this protocol employs a simple and rapid in-situ derivatization step, converting the highly reactive 4-Chloro-3-oxobutyryl chloride into a more stable and volatile ester derivative prior to GC analysis. This method is specifically designed for researchers, scientists, and drug development professionals who require accurate purity assessment of this critical pharmaceutical intermediate[2][3][4]. The protocol provides step-by-step instructions for sample preparation, derivatization, GC instrument setup, and data analysis, along with a troubleshooting guide to ensure method robustness and reliability.
Introduction: The Analytical Challenge
4-Chloro-3-oxobutyryl chloride is a bifunctional molecule featuring both an acyl chloride and an α-chloro ketone, making it a valuable and highly reactive intermediate in the synthesis of various pharmaceutical compounds[5][6]. The purity of this intermediate is paramount, as impurities can directly impact reaction yields, byproduct profiles, and the safety and efficacy of the final active pharmaceutical ingredient (API)[3][7].
However, the very reactivity that makes this compound synthetically useful also presents a significant analytical challenge. Acyl chlorides are highly susceptible to hydrolysis, reacting readily with trace amounts of water to form the corresponding carboxylic acid[1][8]. They can also degrade under the high temperatures typically used in a GC injection port. Direct injection often results in:
-
Poor peak shape (tailing) due to interaction with active sites in the GC system.
-
Inaccurate quantification due to on-column degradation.
-
Irreproducible results.
-
Formation of corrosive hydrochloric acid (HCl), which can damage the GC column and detector.
To circumvent these issues, a derivatization strategy is the most effective approach. Derivatization chemically modifies the analyte to improve its analytical properties, such as volatility and thermal stability, making it amenable to GC analysis[9][10]. This method details the conversion of the acyl chloride to a stable ester, a well-established technique for this class of compounds[11][12][13][14].
Experimental Workflow and Methodology
The overall analytical workflow is designed for simplicity, speed, and accuracy. It involves dissolving the sample in an appropriate solvent, adding a derivatizing agent (an alcohol) and a catalyst, allowing a brief reaction, and then directly injecting the resulting solution into the GC system.
Caption: High-level workflow for GC purity analysis.
Materials and Reagents
-
Analyte: 4-Chloro-3-oxobutyryl chloride (Reference Standard, >99% purity)
-
Solvent: Anhydrous Dichloromethane (DCM), GC grade or equivalent
-
Derivatization Reagent: Anhydrous Methanol, GC grade
-
Catalyst/Acid Scavenger: Anhydrous Pyridine
-
Equipment:
-
Gas Chromatograph with Flame Ionization Detector (GC-FID)
-
Analytical balance (4-decimal place)
-
Volumetric flasks (10 mL, Class A)
-
Micropipettes
-
GC vials (2 mL) with PTFE-lined septa
-
Vortex mixer
-
Preparation of Solutions
Derivatization Solution: Carefully prepare a solution of 10% (v/v) Anhydrous Methanol in Anhydrous Pyridine. For example, add 1 mL of anhydrous methanol to a vial and add anhydrous pyridine to a final volume of 10 mL. (Causality Note: Pyridine acts as a base to neutralize the HCl gas that is formed during the esterification reaction. This drives the reaction to completion and prevents the acidic HCl from interfering with the analysis or damaging the equipment[15].)
Reference Standard Preparation (approx. 1000 µg/mL):
-
Accurately weigh approximately 10 mg of 4-Chloro-3-oxobutyryl chloride reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with anhydrous dichloromethane.
-
Transfer 1 mL of this solution to a 2 mL GC vial.
-
Add 100 µL of the Derivatization Solution.
-
Cap the vial immediately and vortex for 30 seconds. Allow the reaction to proceed for 5 minutes at room temperature before injection.
Sample Preparation:
-
Follow the exact same procedure as for the Reference Standard, using approximately 10 mg of the 4-Chloro-3-oxobutyryl chloride sample to be tested.
(Trustworthiness Note: Preparing and running the reference standard alongside the unknown sample validates the system's performance for each analytical run. The retention time and peak shape of the standard should be used as a benchmark for the sample.)
Gas Chromatography (GC-FID) Conditions
The following parameters have been optimized for the analysis of the methylated derivative of 4-Chloro-3-oxobutyryl chloride. These serve as a starting point and may require minor adjustments based on the specific instrumentation used. A method for a similar compound, 4-chlorobutyryl chloride, was successfully developed using a DB-5 column, which supports the column choice here[16].
| Parameter | Condition | Rationale |
| GC System | Agilent 8890 GC or equivalent with FID | FID provides excellent sensitivity and a wide linear range for quantitative analysis of organic compounds[7]. |
| Column | DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.32 mm ID, 0.25 µm film thickness | A robust, general-purpose column providing good separation for a wide range of analyte polarities. |
| Carrier Gas | Helium or Hydrogen, Constant Flow | Standard carrier gases for GC. |
| Flow Rate | 2.0 mL/min | An optimal flow rate to balance analysis time and separation efficiency. |
| Injector Temperature | 250 °C | Ensures rapid volatilization of the stable derivative without causing thermal degradation[16]. |
| Injection Volume | 1.0 µL | A standard volume for capillary GC. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Oven Program | - Initial Temp: 80 °C, hold for 2 min- Ramp: 15 °C/min to 240 °C- Final Hold: Hold for 5 min | The temperature program is designed to separate the derivatized analyte from any solvent fronts, derivatizing reagents, and potential derivatized impurities. |
| Detector | Flame Ionization Detector (FID) | |
| Detector Temp | 260 °C[16] | Prevents condensation of the analyte and ensures a stable signal. |
| Makeup Gas (N₂) | 25 mL/min | |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min |
Results and Data Analysis
Chromatogram Interpretation
A successful analysis will yield a chromatogram with a sharp, symmetrical peak for the methyl 4-chloro-3-oxobutanoate (the derivatized product). The retention time of this peak in the sample chromatogram should match that of the reference standard. Other small peaks may correspond to impurities present in the original sample, which will also have been derivatized.
Purity Calculation
For purity assessment, the area percent method is commonly used and provides a reliable estimation when all impurities are expected to elute and respond similarly to the FID detector[17].
The purity is calculated as follows:
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
Ensure that the integration parameters are set correctly to include all relevant peaks, excluding the solvent front.
Method Validation and Trustworthiness
To ensure this protocol is a self-validating system, the following checks should be performed during routine analysis:
-
System Suitability: Inject the derivatized reference standard five times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.
-
Retention Time Confirmation: The retention time of the main peak in the sample should not deviate by more than ±2% from the reference standard.
-
Negative Control: Inject a blank sample (DCM with derivatization reagent). This should show no interfering peaks at the retention time of the analyte.
For full method validation according to ICH Q2(R1) guidelines, parameters such as linearity, accuracy, precision (repeatability and intermediate precision), and robustness should be formally evaluated[16].
Troubleshooting Guide
Caption: A logical guide for troubleshooting common GC issues.
Conclusion
The gas chromatography method detailed in this application note provides a reliable and robust solution for determining the purity of 4-Chloro-3-oxobutyryl chloride. By incorporating a simple and rapid in-situ derivatization step, the inherent challenges associated with the direct analysis of this reactive acyl chloride are effectively overcome. This protocol is highly suitable for quality control laboratories and research environments within the pharmaceutical industry, ensuring the integrity of a critical synthetic intermediate.
References
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Niedermayer, A. O. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry, 39(8), 940-944. Available from: [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates? Available from: [Link]
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Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography. Available from: [Link]
-
ACS Publications. (1967). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Analytical Chemistry. Available from: [Link]
-
Heg G, F., et al. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 12(17), 2259-2267. Available from: [Link]
-
Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Available from: [Link]
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OSTI.gov. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Available from: [Link]
-
Margosis, M., & Kadin, H. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. Available from: [Link]
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Lohr, L. J. (1960). Gas Chromatography of Acid Chlorides. Analytical Chemistry, 32(9), 1166-1168. Available from: [Link]
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IJRAR.org. (2023). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews. Available from: [Link]
-
Pharmaffiliates. (2025). High-Purity Pharmaceutical Intermediates & Impurity Standards. Available from: [Link]
- Google Patents. (2017). The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate. CN107014944A.
-
Siddabathuni, R., et al. (2021). Simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. World Journal of Pharmaceutical and Life Sciences. Available from: [Link]
-
Save My Exams. (2026). Test for Acyl Chlorides. A Level Chemistry Revision Notes. Available from: [Link]
-
PubChem. 4-Chloro-3-oxobutyryl chloride. Available from: [Link]
-
SIELC Technologies. (2018). Separation of 4-Chloro-3-oxobutyryl chloride on Newcrom R1 HPLC column. Available from: [Link]
-
Chemsrc. (2025). 4-chloro-3-oxobutanoyl chloride. Available from: [Link]
- Google Patents. (2009). Synthesis method for 4-chlorobutyryl chloride. CN101445447A.
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Application Note: The Strategic Role of 4-Chloro-3-oxobutyryl Chloride in the Synthesis of Novel Enzyme Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals.
Authored by: Senior Application Scientist, Gemini Laboratories
Abstract
4-Chloro-3-oxobutyryl chloride is a potent and versatile bifunctional reagent that has carved a distinct niche in modern organic synthesis, particularly in the construction of complex molecular architectures for drug discovery.[1] Its structure, featuring two distinct and highly reactive electrophilic centers—an acyl chloride and an α-chloro ketone—provides a powerful platform for the strategic synthesis of enzyme inhibitors.[2] This application note provides an in-depth exploration of the chemical properties, reaction mechanisms, and practical applications of 4-Chloro-3-oxobutyryl chloride. We present detailed protocols for its use in N-acylation and heterocyclic synthesis, foundational reactions for developing novel therapeutic agents targeting enzymes such as β-lactamases and angiotensin-converting enzyme (ACE).
Introduction: The Unique Chemical Value of a Bifunctional Building Block
In the landscape of medicinal chemistry, the efficient construction of molecular complexity from simple, reactive starting materials is paramount. 4-Chloro-3-oxobutyryl chloride, also known as 4-chloroacetoacetyl chloride, emerges as a key player in this field.[3] Its molecular formula is C₄H₄Cl₂O₂ and it has a molecular weight of approximately 154.98 g/mol .[3] The compound's utility is rooted in its dual electrophilic nature, which allows for selective or sequential reactions to build diverse molecular scaffolds.[2]
-
The Acyl Chloride Moiety : Acts as a highly reactive acylation agent, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles like amines and alcohols to form stable amide and ester linkages, respectively.[1][2]
-
The α-Chloro Ketone Moiety : Provides a second electrophilic site at the α-carbon. The chlorine atom serves as a good leaving group in nucleophilic substitution reactions (typically SN2), enabling the introduction of various functional groups or facilitating intramolecular cyclizations.[2][4][5]
This inherent bifunctionality makes it an invaluable precursor for synthesizing heterocyclic compounds, which are core structural motifs in numerous pharmacologically active molecules, including a wide array of enzyme inhibitors.[1][2][6]
Core Reactivity and Mechanistic Pathways
Understanding the reactivity of 4-Chloro-3-oxobutyryl chloride is crucial for its strategic deployment in a synthetic route. The two electrophilic sites can be targeted selectively based on the choice of nucleophile and reaction conditions.
The diagram below illustrates the two primary reaction pathways:
Caption: Dual electrophilic nature of 4-Chloro-3-oxobutyryl chloride.
The acyl chloride is significantly more reactive than the α-chloro ketone towards most nucleophiles. This allows for a stepwise approach where an initial acylation reaction is followed by a subsequent substitution or cyclization at the α-carbon, providing a high degree of synthetic control.
Application in the Synthesis of Enzyme Inhibitors
The structural motifs accessible from 4-Chloro-3-oxobutyryl chloride are prevalent in several classes of enzyme inhibitors.
| Enzyme Class | Inhibitor Scaffold/Intermediate | Role of 4-Chloro-3-oxobutyryl chloride | Therapeutic Area |
| β-Lactamases | Diazabicyclooctane (DBO) precursors, Thiazoles | Provides the core carbon backbone for constructing bicyclic and heterocyclic systems that mimic the transition state of β-lactam hydrolysis.[7] | Antibacterial (Resistance Breaking) |
| Angiotensin-Converting Enzyme (ACE) | (S)-4-Chloro-3-hydroxybutanoate esters | Serves as the direct precursor to the key chiral alcohol intermediate required for the synthesis of ACE inhibitors like Benazepril.[8] | Cardiovascular (Antihypertensive) |
| Various Proteases | Heterocyclic scaffolds (e.g., Pyrrolidines, Piperidines) | Acts as a versatile building block for creating core heterocyclic structures that can present pharmacophores to the enzyme active site.[6] | Various (e.g., Antiviral, Anti-inflammatory) |
Case Study 1: Building Blocks for β-Lactamase Inhibitors
β-lactamases are enzymes that confer bacterial resistance to β-lactam antibiotics.[9][10] A major strategy to combat this resistance is the co-administration of a β-lactamase inhibitor.[9] Many modern non-β-lactam-based inhibitors, such as avibactam, are built upon a diazabicyclooctane (DBO) core.[7] 4-Chloro-3-oxobutyryl chloride is an ideal starting material for constructing such bicyclic systems due to its ability to undergo sequential reactions with dinucleophiles.
Case Study 2: Precursor for ACE Inhibitor Synthesis
Optically active halo-alcohols are critical intermediates in pharmaceutical synthesis.[8] For instance, ethyl (S)-4-chloro-3-hydroxybutanoate is a key chiral building block for a class of ACE inhibitors.[8] This intermediate is produced via the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, which is directly synthesized from 4-Chloro-3-oxobutyryl chloride through esterification. The enzymatic reduction of the ketone provides the necessary stereochemistry for the final drug product.
Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. 4-Chloro-3-oxobutyryl chloride is moisture-sensitive and corrosive. All manipulations should be performed in a fume hood under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General N-Acylation of a Primary Amine
This protocol details a robust method for forming an amide bond, a critical step in linking the 4-chloro-3-oxobutanoyl moiety to a molecule of interest. The reaction proceeds via a nucleophilic addition-elimination mechanism, with a base used to neutralize the HCl byproduct.[11]
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- 9. Synthesis and biological evaluation of novel β-lactam-metallo β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. β-Lactamases and β-Lactamase Inhibitors in the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of Crude 4-Chloro-3-oxobutyryl Chloride
As a bifunctional molecule featuring both a reactive acyl chloride and an α-chloro ketone, 4-Chloro-3-oxobutyryl chloride (C₄H₄Cl₂O₂) is a pivotal intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1][2] Its high reactivity, however, makes the purification of the crude product a critical step to ensure high-quality downstream synthesis. This guide provides detailed troubleshooting and answers to frequently encountered questions during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 4-Chloro-3-oxobutyryl chloride and where do they come from?
A1: The impurity profile of crude 4-Chloro-3-oxobutyryl chloride is highly dependent on the synthetic route employed. The most common method involves the chlorination of diketene.
-
Polychlorinated Species: The most prevalent byproduct is often 2,4-dichloroacetoacetyl chloride.[1] This arises from the over-chlorination of the diketene starting material. The reaction's exothermicity can create localized hot spots, promoting further chlorination if temperature and reagent addition are not precisely controlled.[1]
-
Unreacted Starting Materials: Depending on reaction stoichiometry and efficiency, unreacted diketene or other precursors may remain.
-
Solvent and Reagent Residues: Residual solvents or chlorinating agents, such as thionyl chloride, may be present.[1][2]
-
Hydrolysis/Decomposition Products: As an acyl chloride, the compound is highly susceptible to hydrolysis from atmospheric or residual moisture, which would yield 4-chloro-3-oxobutanoic acid. Further decomposition can occur, especially at elevated temperatures.
Q2: My crude product is dark yellow/brown. What causes this coloration and will it affect my downstream reaction?
A2: Coloration in the crude product typically indicates the presence of polymeric or degradation byproducts. These can form due to thermal stress during the synthesis or exposure to impurities that catalyze decomposition. While minor coloration might not always interfere with subsequent reactions, it is a strong indicator of impurity. For high-purity applications, such as in drug development, using a colored intermediate is not advisable as it can lead to lower yields and complex purification challenges in the final product. Purification is strongly recommended.
Q3: What is the recommended method for purifying crude 4-Chloro-3-oxobutyryl chloride on a laboratory scale?
A3: The most effective and widely cited method for purifying this compound is vacuum fractional distillation (or rectification).[3][4] This technique is ideal because:
-
It separates compounds based on boiling point. This allows for the effective removal of both lower-boiling (e.g., residual solvents) and higher-boiling (e.g., polychlorinated species, polymeric residues) impurities.
-
Vacuum reduces the boiling point. This is critical for thermally sensitive compounds like 4-Chloro-3-oxobutyryl chloride, as it minimizes the risk of thermal decomposition during heating.[1]
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Issue 1: Purity is low after a single vacuum distillation.
-
Possible Cause 1: Inefficient Fractionation. The distillation column may not have sufficient theoretical plates to separate impurities with close boiling points.
-
Solution: Increase the efficiency of your fractional distillation setup. Use a longer Vigreux or packed column (e.g., with Raschig rings or metal sponges). Ensure the column is well-insulated to maintain a proper temperature gradient.
-
-
Possible Cause 2: Distillation Rate is Too Fast. A high distillation rate disrupts the equilibrium between the liquid and vapor phases within the column, leading to poor separation.
-
Solution: Slow down the distillation rate by reducing the heat input from the heating mantle. A good rule of thumb is a collection rate of 1-2 drops per second.
-
-
Possible Cause 3: Vacuum Instability. Fluctuations in vacuum pressure will cause the boiling points to change, smearing the separation of different fractions.
-
Solution: Ensure all joints in your glassware are perfectly sealed (use high-vacuum grease appropriately). Use a reliable vacuum pump and a pressure controller or a manostat to maintain a steady vacuum.
-
Issue 2: The product decomposes in the distillation flask.
-
Possible Cause 1: Excessive Temperature. The heating mantle temperature is too high, causing thermal decomposition even under vacuum. The compound is known to be thermally sensitive.[1]
-
Solution: Use a water or oil bath for more uniform and controlled heating. Never heat the flask directly with a mantle. Aim for the lowest possible temperature that allows for a steady distillation.
-
-
Possible Cause 2: Presence of Contaminants. Non-volatile acidic or basic impurities in the crude material can catalyze decomposition upon heating.
-
Solution: Consider a pre-purification wash if applicable, though this is often difficult with a moisture-sensitive compound. The primary solution is to ensure the synthesis is as clean as possible before attempting distillation.
-
-
Possible Cause 3: Air Leak in the System. Oxygen ingress at high temperatures can promote oxidative decomposition.
-
Solution: Meticulously check the system for leaks before starting. It is also good practice to purge the system with an inert gas like nitrogen or argon before pulling the vacuum.[5]
-
Workflow for Purification by Vacuum Fractional Distillation
Caption: Workflow for the purification of 4-Chloro-3-oxobutyryl chloride.
Experimental Protocols
Protocol 1: Purification by Vacuum Fractional Distillation
Safety First: 4-Chloro-3-oxobutyryl chloride is corrosive, a lachrymator, and causes severe skin and eye damage.[5][6][7] It is fatal if inhaled.[6][8] This entire procedure must be conducted in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical safety goggles, a face shield, impervious gloves, and a flame-resistant lab coat.[6][9][10] Ensure an eyewash station and safety shower are immediately accessible.[10]
-
Apparatus Setup: Assemble a fractional distillation apparatus using oven-dried glassware. This should include a round-bottom flask, a fractionating column (e.g., 20 cm Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks. Ensure all joints are properly sealed.
-
Charging the Flask: Charge the distillation flask with the crude 4-Chloro-3-oxobutyryl chloride. Do not fill the flask more than two-thirds full. Add a magnetic stir bar for smooth boiling.
-
System Inerting: Purge the system with dry nitrogen or argon for 5-10 minutes to remove air and moisture.[5]
-
Applying Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between. Gradually apply vacuum to the desired pressure. A stable vacuum is crucial.
-
Distillation:
-
Begin stirring and gently heat the distillation flask using an oil bath.
-
Observe the temperature at the distillation head. Collect and discard the initial fraction (fore-run), which contains lower-boiling impurities.
-
When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the main fraction.
-
Stop the distillation when the temperature either rises or drops significantly, or before the distillation flask boils to dryness, to avoid concentrating explosive residues.
-
-
Shutdown: Remove the heat source and allow the system to cool completely before slowly reintroducing inert gas to release the vacuum.
-
Storage: Transfer the purified product to a clean, dry, amber glass bottle with a tightly sealed cap. Store in a cool, dry, and well-ventilated place away from moisture.[6][9][10]
| Parameter | Recommended Value | Source |
| Boiling Point Range | 105-112 °C | [3][4] |
| Pressure | ~50 mmHg | [3] |
Protocol 2: Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of the final product.[1]
-
Sample Preparation: Carefully prepare a dilute solution of the purified product in a suitable solvent like acetonitrile.
-
Method Parameters: A reverse-phase (RP) HPLC method is typically suitable.[11]
-
Analysis: Inject the sample and integrate the peak areas. The purity can be calculated as the percentage of the main peak area relative to the total area of all peaks. A pure sample should show a single major peak.
Safety & Handling
Q4: What are the critical safety precautions for handling this compound?
A4: Due to its hazardous nature, strict safety protocols are non-negotiable.
-
Engineering Controls: Always handle 4-Chloro-3-oxobutyryl chloride inside a chemical fume hood with proper ventilation.[9][10]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles and a face shield, chemical-resistant gloves, and appropriate protective clothing.[6][9] A respirator may be necessary if exposure limits are exceeded.[9]
-
Incompatible Materials: Keep away from water, strong bases, alcohols, and amines, as violent reactions can occur.[7]
-
Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[5][8] Do not use water.[5][8] All waste must be disposed of as hazardous chemical waste according to local regulations.[6][9]
Q5: How should I store the purified product to ensure its stability?
A5: Proper storage is crucial to maintain purity.
-
Store in a tightly closed container to prevent moisture ingress.[6][9]
-
Keep in a cool, dry, and well-ventilated area away from heat and direct sunlight.[5][10]
-
Storing under an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
References
-
4 CHLOROBUTYRYL CHLORIDE MSDS - KSCL (KRISHNA). [Link]
-
Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98% - Cole-Parmer. [Link]
-
4-Chlorobutyryl chloride - SAFETY DATA SHEET. [Link]
-
4-Chloro-3-oxobutyryl chloride - SIELC Technologies. [Link]
- CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google P
- CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google P
- CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride - Google P
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 4-Chloro-3-oxobutyryl chloride | 41295-64-1 [smolecule.com]
- 3. CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 4. CN101445447A - Synthesis method for 4-chlorobutyryl chloride - Google Patents [patents.google.com]
- 5. kscl.co.in [kscl.co.in]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. echemi.com [echemi.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. 4-Chloro-3-oxobutyryl chloride | SIELC Technologies [sielc.com]
Technical Support Center: Troubleshooting Side Reactions in the Synthesis of 4-Chloro-3-oxobutyryl Chloride
Welcome to the Technical Support Center for the synthesis and application of 4-chloro-3-oxobutyryl chloride. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional reagent. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and practical solutions in a direct question-and-answer format. Our aim is to equip you with the knowledge to optimize your synthetic protocols, enhance product purity, and mitigate the formation of unwanted byproducts.
Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis & Purity Issues
Question 1: During the synthesis of 4-chloro-3-oxobutyryl chloride from diketene and chlorine, I'm observing a significant amount of a higher boiling point impurity. GC-MS analysis suggests it is 2,4-dichloroacetoacetyl chloride. What causes this over-chlorination, and how can I prevent it?
Answer:
The formation of 2,4-dichloroacetoacetyl chloride is a well-documented side reaction in the chlorination of diketene.[1] This byproduct arises from the further chlorination of the desired product at the α-carbon (C2 position). The primary cause for this is an excess of chlorine relative to diketene in the reaction mixture.
Root Cause Analysis:
-
Mechanism of Over-chlorination: The initial reaction between diketene and chlorine yields 4-chloro-3-oxobutyryl chloride. If unreacted chlorine is still present, it can react with the enol form of the product. The electron-withdrawing nature of the carbonyl group and the existing chlorine atom makes the remaining α-proton acidic, facilitating enolization and subsequent electrophilic attack by chlorine.
-
Influence of Reaction Conditions:
-
Stoichiometry: A molar ratio of chlorine to diketene exceeding 1:1 significantly promotes the formation of the dichloro-byproduct.[1] Even a slight excess of chlorine can be detrimental to selectivity.[1]
-
Temperature: While the primary chlorination is highly exothermic, elevated temperatures can increase the rate of side reactions, including over-chlorination. However, some patented processes suggest that with very short residence times in a specialized reactor, higher temperatures can be tolerated.[1] For standard batch processes, maintaining a low temperature (typically -20°C to -10°C) is crucial for selectivity.[2]
-
Mixing and Localized Excess: Poor mixing can lead to localized areas of high chlorine concentration, even if the overall stoichiometry is correct. This can result in the formation of 2,4-dichloroacetoacetyl chloride in those regions.
-
Troubleshooting and Mitigation Strategies:
-
Precise Stoichiometric Control:
-
Carefully meter the addition of chlorine gas to the diketene solution. Using a mass flow controller for gaseous chlorine or dropwise addition of a pre-prepared chlorine solution in an inert solvent can provide better control.
-
A slight excess of diketene can be employed to ensure all the chlorine is consumed, though this may necessitate a more rigorous purification to remove unreacted starting material.
-
-
Temperature Management:
-
Maintain a consistently low reaction temperature throughout the chlorine addition. A cryostat or a well-maintained ice-salt bath is recommended.
-
The addition of chlorine should be slow enough to allow for efficient heat dissipation.
-
-
Efficient Mixing:
-
Ensure vigorous and efficient stirring of the reaction mixture to prevent localized high concentrations of chlorine.
-
-
Solvent Effects:
-
The use of an inert solvent, such as dichloromethane or 1,2-dichloroethane, is standard practice to aid in temperature control and ensure a homogeneous reaction mixture.[2]
-
Question 2: My final product is unstable and appears to degrade upon storage, showing a decrease in purity over time. What is the primary degradation pathway, and how can I improve its stability?
Answer:
4-Chloro-3-oxobutyryl chloride is a highly reactive molecule and its instability is primarily due to its susceptibility to hydrolysis and potential for self-condensation or polymerization.
Primary Degradation Pathways:
-
Hydrolysis: The acyl chloride functional group is extremely reactive towards nucleophiles, including water.[3][4][5] Exposure to even trace amounts of moisture in the air or in solvents will lead to rapid hydrolysis, forming 4-chloro-3-oxobutanoic acid and hydrochloric acid.[3][4] This is often observed as fuming when the compound is exposed to air.
-
Self-Condensation/Polymerization: The bifunctional nature of the molecule, possessing both an electrophilic acyl chloride and a reactive α-chloro ketone, makes it susceptible to intermolecular reactions, especially in the presence of trace impurities that can act as catalysts. This can lead to the formation of oligomeric or polymeric materials.
Stabilization and Handling Protocols:
-
Strict Anhydrous Conditions:
-
All glassware must be thoroughly oven-dried before use.
-
Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents. If necessary, solvents should be freshly distilled from an appropriate drying agent.
-
-
Proper Storage:
-
Store 4-chloro-3-oxobutyryl chloride in a tightly sealed container, preferably under an inert atmosphere.
-
For long-term storage, consider ampulizing the material under vacuum or an inert gas.
-
Store at low temperatures (refrigerated or frozen) to minimize decomposition rates.
-
-
Use of Stabilizers:
-
While not a common practice for this specific reagent due to its typical in-situ generation or immediate use, for some α-haloketones, the addition of a small amount of a radical scavenger or a non-nucleophilic acid scavenger can sometimes help in preventing certain decomposition pathways. However, this would need to be carefully evaluated for compatibility with subsequent reactions.
-
Question 3: I am using 4-chloro-3-oxobutyryl chloride in a reaction with an amine to form an amide, but I am getting a complex mixture of products. What are the likely side reactions?
Answer:
The reaction of 4-chloro-3-oxobutyryl chloride with amines can be complex due to the presence of two electrophilic sites: the acyl chloride carbon and the α-carbon bearing a chlorine atom.
Potential Side Reactions with Amines:
-
Reaction at the α-Chloro Position: Besides the expected acylation of the amine, a second molecule of the amine can act as a nucleophile and displace the chloride at the C4 position. This is a classic SN2 reaction.[6] The rate of this reaction is dependent on the nucleophilicity of the amine and the reaction conditions.
-
Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, or even with some basic amines, deprotonation at the α'-position (C2) can occur, leading to the formation of an enolate. This enolate can then undergo an intramolecular cyclization with the displacement of the C4-chloride, forming a cyclopropanone intermediate which can then be opened by a nucleophile (like the amine or a solvent molecule) to give rearranged products.
-
Self-Condensation Catalyzed by the Amine: The amine can act as a base to promote the self-condensation of 4-chloro-3-oxobutyryl chloride, as described in the previous question.
Strategies for Selective Amide Formation:
-
Control of Stoichiometry: Use of a controlled amount of the amine (typically 1.0 to 1.1 equivalents) is crucial. An excess of the amine will favor the undesired nucleophilic substitution at the C4 position.
-
Use of a Non-Nucleophilic Base: To scavenge the HCl generated during the acylation, it is preferable to use a non-nucleophilic, sterically hindered base like triethylamine or diisopropylethylamine (Hünig's base). This minimizes the competition of the amine for the α-chloro position.
-
Low-Temperature Conditions: Carrying out the reaction at low temperatures (e.g., 0 °C to room temperature) will favor the more reactive acyl chloride acylation over the generally slower SN2 reaction at the α-carbon.
-
Order of Addition: Slowly adding the 4-chloro-3-oxobutyryl chloride to a solution of the amine and the non-nucleophilic base can help maintain a low concentration of the acyl chloride and minimize side reactions.
Analytical and Purification Protocols
Question 4: What are the recommended methods for analyzing the purity of 4-chloro-3-oxobutyryl chloride and quantifying the 2,4-dichloroacetoacetyl chloride impurity?
Answer:
Chromatographic methods are well-suited for the analysis of 4-chloro-3-oxobutyryl chloride and its impurities.
| Method | Description | Advantages | Considerations |
| Gas Chromatography (GC) | A robust technique for separating volatile compounds. | High resolution, good for quantifying volatile impurities. | The compound can be thermally labile, so a cool on-column injection or a fast temperature ramp may be necessary. |
| High-Performance Liquid Chromatography (HPLC) | Can be used for less volatile compounds. | Can be run at ambient temperature, avoiding thermal degradation. | The high reactivity of the acyl chloride with protic mobile phases necessitates the use of non-protic solvents and may require derivatization for detection with some detectors.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information and can be used for quantitative analysis (qNMR). | Allows for the identification and quantification of impurities without the need for reference standards for each impurity. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Recommended GC Conditions (Starting Point):
-
Column: A non-polar or medium-polarity column (e.g., DB-5 or equivalent).
-
Injector Temperature: Keep as low as possible to prevent degradation (e.g., 150-180 °C).
-
Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a final temperature that allows for the elution of all components (e.g., 250 °C).
-
Detector: Flame Ionization Detector (FID) for general-purpose quantification. Mass Spectrometry (MS) for identification of unknown impurities.
Question 5: What is the best laboratory-scale method for purifying 4-chloro-3-oxobutyryl chloride to remove the 2,4-dichloroacetoacetyl chloride byproduct?
Answer:
Fractional distillation under reduced pressure is the most effective method for separating 4-chloro-3-oxobutyryl chloride from the higher-boiling 2,4-dichloroacetoacetyl chloride.[8]
Detailed Fractional Distillation Protocol:
-
Apparatus Setup:
-
Use a short-path distillation apparatus with a vacuum-jacketed Vigreux column to minimize heat loss and improve separation efficiency.
-
Ensure all glassware is scrupulously dried.
-
Use a high-quality vacuum pump capable of reaching low pressures (e.g., <1 mmHg).
-
Employ a cold trap between the distillation apparatus and the vacuum pump to protect the pump from corrosive vapors.
-
-
Distillation Procedure:
-
Charge the crude 4-chloro-3-oxobutyryl chloride to the distillation flask.
-
Slowly and carefully reduce the pressure.
-
Gently heat the distillation flask using a heating mantle with a magnetic stirrer.
-
Collect a forerun of any low-boiling impurities.
-
Carefully collect the main fraction of 4-chloro-3-oxobutyryl chloride at its boiling point under the given pressure.
-
The 2,4-dichloroacetoacetyl chloride will remain in the distillation flask as a higher-boiling residue.
-
It is crucial to monitor the head temperature closely; a stable temperature indicates the collection of a pure fraction.
-
Boiling Point Data (for reference):
-
4-chloro-3-oxobutyryl chloride: The exact boiling point will depend on the pressure. It is a relatively high-boiling liquid.
-
2,4-dichloroacetoacetyl chloride: Will have a significantly higher boiling point than the mono-chloro product due to its higher molecular weight and increased polarity.
Visualizations
Reaction Scheme: Formation of 2,4-dichloroacetoacetyl chloride
Caption: Over-chlorination side reaction pathway.
Troubleshooting Workflow: Mitigating Over-chlorination
Caption: Decision tree for troubleshooting over-chlorination.
References
-
Save My Exams. (2024). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]
-
Queen, A. (1967). Kinetics of the hydrolysis of acyl chlorides in pure water. Canadian Journal of Chemistry, 45(14), 1619-1629. [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1452. [Link]
-
Sparkl. (n.d.). Revision Notes - Comparison of Hydrolysis of Acyl Chlorides, Alkyl Chlorides and Aryl Chlorides. [Link]
-
Robertson, R. E. (1967). Kinetics of the Hydrolysis of Acyl Chlorides in Pure Water. ResearchGate. [Link]
- Strebelle, M., & Vanhumbeeck, J. (1984). U.S. Patent No. 4,468,356. Washington, DC: U.S.
-
SIELC Technologies. (2018). 4-Chloro-3-oxobutyryl chloride. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. [Link]
-
Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(10), 4094-4177. [Link]
-
White, M. C., & Chen, M. S. (2016). Site Selective Chlorination of C(sp3)–H Bonds Suitable for Late-Stage Functionalization. Journal of the American Chemical Society, 138(25), 7981-7984. [Link]
-
PrepChem. (2023). Synthesis of 3-oxo-4-chlorobutyryl chloride. [Link]
-
Xiang, J., & Li, J. (2014). Synthetic Access to Aromatic α-Haloketones. Molecules, 19(9), 13626-13669. [Link]
- Chenhui Environmental Protection Tech Co Ltd. (2019).
Sources
- 1. US4468356A - Diketene chlorination method - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. savemyexams.com [savemyexams.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Chloro-3-oxobutyryl chloride | SIELC Technologies [sielc.com]
- 8. Purification [chem.rochester.edu]
Technical Support Center: 4-Chloro-3-oxobutyryl Chloride Reactions
Welcome to the technical support center for 4-chloro-3-oxobutyryl chloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing and utilizing this highly reactive and versatile bifunctional intermediate.[1] As a molecule featuring both a reactive acyl chloride and an α-chloro ketone, it is a powerful building block for pharmaceuticals and heterocyclic compounds, but its successful application hinges on precise control over reaction conditions.[1][2]
This document moves beyond simple protocols to explain the causality behind common experimental challenges, providing you with the insights needed to troubleshoot and optimize your reaction yields.
Part 1: Troubleshooting the Synthesis of 4-Chloro-3-oxobutyryl Chloride
The most prevalent and industrially significant method for synthesizing 4-chloro-3-oxobutyryl chloride is the direct chlorination of diketene.[1] This reaction, while direct, is notoriously exothermic and requires stringent control to prevent the formation of byproducts.[1][3]
Frequently Asked Questions: Synthesis
Q1: My final product yield is significantly low, and GC-MS analysis shows a major impurity with a mass corresponding to a dichlorinated product. What is the cause?
A1: This is a classic case of over-chlorination, leading to the formation of 2,4-dichloroacetoacetyl chloride .[1][3] This side reaction is highly favored under suboptimal conditions.
-
Causality: The primary cause is poor temperature management. The chlorination of diketene is a highly exothermic process.[1] If the heat is not dissipated efficiently, localized hot spots in the reactor will accelerate the rate of a second chlorination at the α-carbon (C2 position) of the desired product. A large excess of chlorine is also a direct cause of this byproduct formation.[3]
-
Solution:
-
Strict Temperature Control: The reaction should be maintained at a low temperature. A laboratory-scale synthesis specifies cooling to -20°C before introducing chlorine gas.[4] For any scale, a robust cooling bath and efficient stirring are critical to ensure a homogeneous temperature profile.
-
Precise Stoichiometry: The molar ratio of chlorine to diketene must be carefully controlled. Industrial processes often use a slight molar excess of chlorine (e.g., a Cl₂:Diketene ratio between 1.01:1 and 1.06:1) to ensure the full conversion of diketene while minimizing over-chlorination.[1] A ratio that is too high directly promotes the formation of 2,4-dichloroacetoacetyl chloride.[1][3]
-
Controlled Reagent Addition: Chlorine gas should be bubbled into the diketene solution slowly and sub-surface to ensure immediate reaction and prevent accumulation, which can lead to runaway reactions and temperature spikes.
-
Diagram 1: Key Reaction Pathways in Diketene Chlorination
Caption: Desired synthesis versus common over-chlorination byproduct.
Q2: My reaction is incomplete, with a significant amount of unreacted diketene remaining. The mixture has also taken on a dark color. What went wrong?
A2: This issue points to two potential problems: insufficient chlorine addition and/or thermal decomposition.
-
Causality:
-
Incomplete Reaction: Insufficient chlorine will naturally lead to unreacted diketene. However, simply adding a large excess is not the solution due to the risk of over-chlorination.[3] The key is controlled, monitored addition.
-
Thermal Decomposition: Both diketene and the 4-chloro-3-oxobutyryl chloride product are thermally sensitive.[1] A dark coloration is a strong indicator of decomposition or polymerization, which occurs when the reaction temperature is too high. This can be a result of inadequate cooling or adding the chlorine too quickly.
-
-
Solution:
-
Use an Inert Solvent: The reaction should be performed in an inert solvent like 1,2-dichloroethane or dichloromethane.[1][4] The solvent acts as a heat sink, helping to moderate the temperature and ensuring the mixture remains homogeneous and stirrable.[1]
-
Monitor Chlorine Addition: Ensure the slight molar excess of chlorine is added steadily. If the reaction stalls, verify the gas flow rate and ensure efficient mixing.
-
Maintain Low Temperature: Re-check your cooling apparatus. The temperature of the reaction mixture itself, not just the bath, should be monitored and kept low throughout the chlorine addition.
-
| Parameter | Recommended Value/Range | Rationale & Impact on Yield |
| Temperature | -20°C to 0°C | Prevents thermal decomposition and minimizes over-chlorination.[1][4] |
| Cl₂:Diketene Molar Ratio | 1.01:1 to 1.06:1 | Ensures complete conversion of diketene while minimizing byproduct formation.[1] |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Provides thermal mass to control exotherm and ensures homogeneity.[1][4] |
| Reagent Addition | Slow, sub-surface bubbling of Cl₂ | Prevents localized high concentrations and temperature spikes. |
Table 1: Optimized Reaction Conditions for the Synthesis of 4-Chloro-3-oxobutyryl Chloride.
Part 2: Troubleshooting Reactions Utilizing 4-Chloro-3-oxobutyryl Chloride
Once synthesized, 4-chloro-3-oxobutyryl chloride is used as a potent acylating agent.[2] Its high reactivity, however, is also a primary source of yield loss if not handled correctly.
Frequently Asked Questions: Application
Q1: I am performing an N-acylation with a primary amine, but the yield is very low, and I am isolating 4-chloro-3-oxobutanoic acid as a major byproduct. Why is this happening?
A1: The presence of 4-chloro-3-oxobutanoic acid is a definitive sign of hydrolysis .
-
Causality: The acyl chloride functional group is extremely susceptible to nucleophilic attack by water.[1][2] Even trace amounts of moisture in your solvent, on your glassware, or in your amine starting material can rapidly hydrolyze the acyl chloride to the corresponding carboxylic acid, rendering it unreactive for the desired amidation.
-
Solution:
-
Strict Anhydrous Conditions: All glassware must be oven- or flame-dried before use. Solvents must be freshly distilled from an appropriate drying agent (e.g., CaH₂ for dichloromethane). The reaction should be run under an inert atmosphere (Nitrogen or Argon).[4]
-
Use of a Base: Include a non-nucleophilic base (e.g., triethylamine, pyridine) in the reaction mixture. This base will scavenge the HCl generated during the acylation, driving the reaction to completion and preventing the protonation of your starting amine, which would deactivate it.
-
Order of Addition: Add the 4-chloro-3-oxobutyryl chloride solution dropwise to a cooled solution of the amine and the scavenger base. This maintains a low concentration of the highly reactive acylating agent, minimizing side reactions.
-
Diagram 2: Troubleshooting Low Yield in Acylation Reactions
Sources
Preventing degradation of 4-Chloro-3-oxobutyryl chloride during storage
Welcome to the technical support guide for 4-Chloro-3-oxobutyryl chloride (COC), a critical bifunctional intermediate in pharmaceutical and chemical synthesis.[1][2][3] This document is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of COC during storage and handling, thereby safeguarding experimental outcomes. Due to its high reactivity, improper storage can lead to rapid degradation, compromising purity and reaction yields.[2][4]
Understanding the Instability of 4-Chloro-3-oxobutyryl Chloride
4-Chloro-3-oxobutyryl chloride is a potent acylating agent due to the presence of a highly reactive acyl chloride functional group.[1][2] However, this reactivity also makes it susceptible to degradation, primarily through hydrolysis. The presence of two electrophilic centers—the acyl chloride and the α-chloro ketone—contributes to its synthetic utility and its inherent instability.[1]
Primary Degradation Pathway: Hydrolysis
The most common degradation pathway is the rapid and violent reaction with water, including atmospheric moisture, to produce 4-chloro-3-oxobutanoic acid and corrosive hydrogen chloride (HCl) gas.[4][5] This reaction is often exothermic and can compromise the integrity of your sample and experiments.
Caption: Primary hydrolysis pathway of 4-Chloro-3-oxobutyryl chloride.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 4-Chloro-3-oxobutyryl chloride?
To ensure long-term stability, 4-Chloro-3-oxobutyryl chloride should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[4][6][7] The recommended storage temperature is typically refrigerated (2-8 °C). It is crucial to store it under an inert atmosphere, such as nitrogen or argon, to prevent exposure to moisture.[4][8][9] Containers should be tightly sealed and made of corrosion-resistant material.[10][11][12]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Minimizes thermal decomposition and reduces vapor pressure.[10][13] |
| Atmosphere | Inert Gas (Nitrogen/Argon) | Prevents hydrolysis by excluding atmospheric moisture.[4][8][9] |
| Container | Tightly Sealed, Corrosion-Resistant | Prevents moisture ingress and reaction with container material.[7][10][11] |
| Location | Cool, Dry, Well-Ventilated Area | Ensures a stable environment and safe dispersal of any potential vapors.[4][6][8] |
Q2: I noticed fumes when I opened the bottle. Is the product degraded?
Fuming upon opening is a common characteristic of reactive acyl chlorides, including 4-Chloro-3-oxobutyryl chloride.[4] This is due to the reaction with ambient moisture at the bottle opening, which liberates HCl gas.[4] While this doesn't necessarily mean the entire bulk material is degraded, it underscores the critical need for handling under anhydrous conditions.
Q3: My 4-Chloro-3-oxobutyryl chloride has a yellow tint. Can I still use it?
Pure 4-Chloro-3-oxobutyryl chloride is typically a colorless to light yellow liquid.[5][7] A slight yellow color does not always indicate significant degradation. However, a pronounced darkening or the presence of solid precipitates suggests potential decomposition or polymerization. It is highly recommended to assess the purity of the material before use if you observe a significant color change.
Q4: What substances are incompatible with 4-Chloro-3-oxobutyryl chloride?
Avoid contact with water, alcohols, amines, strong bases, and metals.[4][10][12] These substances will react exothermically and often violently with the acyl chloride, leading to degradation and the release of hazardous byproducts.[9][14]
Troubleshooting Guide
This section addresses common issues encountered during the use of 4-Chloro-3-oxobutyryl chloride that may be linked to its storage and handling.
Issue 1: Low or Inconsistent Reaction Yields
-
Possible Cause: The most likely culprit is the degradation of the 4-Chloro-3-oxobutyryl chloride due to hydrolysis. Using a partially hydrolyzed starting material will result in a lower effective concentration of the active acylating agent, leading to reduced product formation.
-
Troubleshooting Steps:
-
Assess Purity: Before use, especially if the material has been stored for an extended period or improperly handled, verify its purity. A simple method is a proton NMR spectrum to check for the presence of the corresponding carboxylic acid.
-
Use Fresh Reagent: Whenever possible, use a freshly opened bottle of 4-Chloro-3-oxobutyryl chloride for critical reactions.
-
Improve Handling Technique: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use dry solvents and perform all manipulations under nitrogen or argon.
-
Issue 2: Formation of Unexpected Byproducts
-
Possible Cause: Aside from the intended reaction, degraded 4-Chloro-3-oxobutyryl chloride can introduce impurities that lead to side reactions. The presence of HCl from hydrolysis can also catalyze unwanted side reactions.
-
Troubleshooting Steps:
-
Purify the Reagent: If purity is questionable, consider purification by distillation under reduced pressure. However, this should be done with extreme caution due to the compound's reactivity and thermal sensitivity.
-
Incorporate a Scavenger: In your reaction, use a non-nucleophilic base like pyridine or triethylamine to scavenge any HCl that may be present or generated.[4]
-
Workflow for Handling and Using 4-Chloro-3-oxobutyryl Chloride
Caption: Recommended workflow for handling 4-Chloro-3-oxobutyryl chloride.
Experimental Protocols
Protocol 1: Purity Assessment by Titration
This protocol provides a method to determine the approximate purity of 4-Chloro-3-oxobutyryl chloride by quantifying the amount of hydrolyzable chloride.
Materials:
-
4-Chloro-3-oxobutyryl chloride sample
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Acetone (ACS grade)
-
Deionized water
-
Erlenmeyer flasks
-
Buret
Procedure:
-
Accurately weigh approximately 0.5 g of 4-Chloro-3-oxobutyryl chloride into a 250 mL Erlenmeyer flask containing 50 mL of acetone.
-
Add 2-3 drops of phenolphthalein indicator.
-
Carefully add 50 mL of deionized water to the flask while swirling. The acyl chloride will hydrolyze to form HCl and the carboxylic acid.
-
Titrate the acidic solution with standardized 0.1 M NaOH until a persistent pink endpoint is observed.
-
Record the volume of NaOH used.
-
Calculate the purity based on the stoichiometry (2 moles of NaOH react per mole of pure 4-Chloro-3-oxobutyryl chloride).
Disclaimer: This method assumes the primary acidic impurities are from hydrolysis. It is a useful but not exhaustive measure of purity.
References
-
4-CHLOROBUTYRYL CHLORIDE EXTRA PURE Safety Data Sheet. (2022, September 30). Loba Chemie. Retrieved January 17, 2026, from [Link]
-
Hazardous Substance Fact Sheet: Acetyl Chloride. (n.d.). New Jersey Department of Health. Retrieved January 17, 2026, from [Link]
-
4-Chlorobutyryl chloride Safety Data Sheet. (2026, January 2). Alfa Aesar. Retrieved January 17, 2026, from [Link]
-
Standard Operating Procedure for the use of Acetyl chloride. (n.d.). Western Carolina University. Retrieved January 17, 2026, from [Link]
-
Safety Data Sheet: Acetyl chloride. (2019, January 15). Chemos GmbH & Co.KG. Retrieved January 17, 2026, from [Link]
-
4-Chloro-3-oxobutyryl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
4-Chlorobutyryl chloride. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
-
Müller, R., Deckwer, W. D., & Hecht, V. (1996). Degradation of chloro- and methyl-substituted benzoic acids by a genetically modified microorganism. Biotechnology and Bioengineering, 51(5), 528–537. [Link]
-
Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. (2025, August 6). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Ajithkumar, P. V., & Kunhi, A. A. (2000). Pathways for 3-chloro- And 4-chlorobenzoate degradation in Pseudomonas aeruginosa 3mT. Biodegradation, 11(2-3), 101–108. [Link]
- Synthesis method for 4-chlorobutyryl chloride. (2009). Google Patents.
-
4-Chloro-3-oxobutanenitrile. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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- 14. nj.gov [nj.gov]
Technical Support Center: 4-Chloro-3-oxobutyryl Chloride Reaction Work-up
Welcome to the technical support guide for handling reaction work-ups involving 4-chloro-3-oxobutyryl chloride (CAS 41295-64-1). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive intermediate. Our goal is to provide you with field-proven insights and troubleshooting strategies to ensure the safety, efficiency, and success of your experiments.
A Word on the Molecule: Understanding the Challenge
4-Chloro-3-oxobutyryl chloride is a bifunctional molecule featuring two highly reactive sites: a potent acyl chloride and an α-chloro ketone.[1] This dual reactivity makes it a powerful synthetic building block but also introduces specific challenges during the reaction work-up. The acyl chloride is extremely susceptible to hydrolysis, while the α-chloro group can participate in nucleophilic substitution reactions. A successful work-up procedure is therefore a balancing act: efficiently terminating the primary reaction and removing byproducts while preserving the integrity of the desired product.
Critical Safety & Handling Protocols
Before initiating any work-up, adherence to strict safety protocols is non-negotiable. This reagent is corrosive and reacts violently with water.
Core Safety Mandates:
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood.[2][3]
-
Personal Protective Equipment (PPE): A full complement of PPE is required.
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a full-face shield.[2]
-
Skin Protection: Use fire/flame resistant and impervious clothing. Handle with appropriate chemical-resistant gloves (inspect before use).[2]
-
Respiratory Protection: If exposure limits are at risk of being exceeded, a full-face respirator is necessary.[2]
-
-
Moisture Control: This compound reacts vigorously with moisture. Ensure all glassware is flame- or oven-dried and the work-up is conducted in a dry, inert atmosphere (e.g., under nitrogen or argon) where possible.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to control during the work-up of a 4-chloro-3-oxobutyryl chloride reaction?
A1: Temperature and moisture control are paramount. The acyl chloride moiety is highly sensitive to water, leading to rapid hydrolysis to the corresponding carboxylic acid (4-chloro-3-oxobutanoic acid).[5] Furthermore, the quenching process is often highly exothermic. Reactions must be cooled in an ice bath before and during the quench to prevent runaway reactions and the formation of degradation byproducts.
Q2: How should I properly quench my reaction?
A2: The key is slow, controlled addition of the reaction mixture to a well-stirred, cold quenching solution. Never add the quenching agent directly to the bulk reaction mixture. A standard and effective method is to pour the reaction mixture slowly onto a mixture of crushed ice and a suitable quenching agent. This ensures efficient heat dissipation. The choice of quenching agent depends on the reaction chemistry.[5][6]
Q3: My product seems to be degrading during the basic wash. Why is this happening?
A3: While a basic wash (e.g., with saturated sodium bicarbonate solution) is often necessary to remove acidic byproducts, strong bases or prolonged exposure can promote side reactions. The α-chloro ketone is susceptible to nucleophilic attack or elimination reactions under basic conditions. If you suspect product degradation, use a milder base, keep the temperature at 0°C, and minimize the contact time during the wash.
Q4: Can I use Thin Layer Chromatography (TLC) to monitor the work-up process?
A4: Direct TLC analysis of the acyl chloride is often unreliable. Acyl chlorides are so reactive that they can hydrolyze on the silica gel plate, which is inherently acidic and contains adsorbed water.[4] This can lead to misleading results, showing the starting carboxylic acid or a spot at the baseline even if the reaction was successful. A more reliable method is to take a small aliquot of the reaction mixture, quench it with methanol to form the more stable methyl ester, and then run a TLC on this derivatized sample.[4][7]
Troubleshooting Guide: Common Work-up Issues
This section addresses specific problems encountered during the work-up phase.
| Problem | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low or No Yield of Desired Product | 1. Premature Hydrolysis: The acyl chloride was hydrolyzed by trace moisture in reagents, solvents, or from the atmosphere before or during the reaction.[4] 2. Product Partitioning: The desired product is water-soluble and was lost into the aqueous layer during extraction. 3. Incomplete Quench: The reaction was not fully stopped, leading to further reactions during the work-up. | 1. Ensure Anhydrous Conditions: Flame-dry all glassware. Use anhydrous solvents and reagents. Conduct the reaction and initial work-up steps under an inert atmosphere (N₂ or Ar).[8] 2. Optimize Extraction: If your product has high polarity, standard solvents like ethyl acetate may be insufficient. Try multiple extractions with a stronger solvent system like 3:1 Chloroform/Isopropanol.[9] Always check the pH of the aqueous layer; if your product is acidic or basic, it may be sequestered in the aqueous phase unless the pH is adjusted. 3. Confirm Quench Completion: Ensure the quenching agent is in stoichiometric excess and allow sufficient time for the quench to complete before proceeding with extraction. |
| Formation of Multiple Byproducts | 1. Thermal Degradation: The exothermic quench was not adequately controlled, leading to decomposition. 2. Unwanted Side Reactions: The α-chloro ketone moiety reacted during the work-up, especially during basic washes. 3. Dimerization/Polymerization: High concentrations or temperatures can lead to self-condensation or polymerization. | 1. Strict Temperature Control: Always perform the quench at 0°C or below with vigorous stirring. Add the reaction mixture to the quenching solution, not the other way around.[6] 2. Use Mild Conditions: Wash with a weak base (e.g., saturated NaHCO₃) instead of strong bases (e.g., NaOH). Keep contact time to a minimum and maintain low temperatures. 3. Dilution is Key: Ensure the reaction mixture is sufficiently dilute before work-up to minimize intermolecular side reactions. |
| Emulsion Formation During Extraction | 1. Fine Particulates: Insoluble byproducts or salts are stabilizing the emulsion. 2. Similar Densities: The densities of the organic and aqueous layers are too close. | 1. Break the Emulsion: Add a saturated NaCl solution (brine) to increase the ionic strength and density of the aqueous phase. If particulates are present, filtration of the entire biphasic mixture through a pad of Celite can be effective. 2. Change Solvent: Dilute the organic layer with a solvent that has a significantly different density from water, such as dichloromethane or hexanes. |
Standard Experimental Protocols
Protocol 1: General Quenching Procedure
-
Prepare a beaker with a stirred solution of the chosen quenching agent (e.g., ice-cold water, saturated NaHCO₃ solution, or a dilute acid). The volume should be at least 5-10 times the volume of the reaction mixture.
-
Cool the reaction flask to 0°C in an ice-water bath.
-
Slowly, and in a dropwise manner or via cannula transfer, add the cold reaction mixture to the vigorously stirred quenching solution.
-
Monitor the temperature of the quenching beaker to ensure it does not rise significantly. Add more ice if necessary.
-
Continue stirring for 15-30 minutes after the addition is complete to ensure the quench is finalized.
-
Proceed to the extractive work-up.
Protocol 2: Standard Extractive Work-up
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add the primary extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Shake the funnel gently at first (to release any gas), then more vigorously.
-
Allow the layers to separate and drain the organic layer.
-
Re-extract the aqueous layer 2-3 times with fresh organic solvent to maximize product recovery.
-
Combine all organic extracts.
-
Wash the combined organic layer sequentially with:
-
1M HCl (if the reaction contained a basic catalyst like pyridine).
-
Saturated NaHCO₃ solution (to remove acidic byproducts).
-
Saturated NaCl (brine) (to remove residual water).
-
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
Visualization of Workflows
Below are diagrams illustrating the standard work-up procedure and a troubleshooting decision tree.
Caption: Standard experimental workflow for reaction work-up.
Caption: Troubleshooting decision tree for low product yield.
References
-
Krishna Solvechem Ltd. (n.d.). 4 CHLOROBUTYRYL CHLORIDE MSDS. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Retrieved from [Link]
-
Alfa Aesar. (2009). 4-Chlorobutyryl chloride - SAFETY DATA SHEET. Retrieved from [Link]
-
SIELC Technologies. (2018). 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
- Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
-
PubChem. (n.d.). 4-Chlorobutyryl chloride. Retrieved from [Link]
- Patsnap. (2015). Process method for synthesizing and purifying 4-chlorobutyryl chloride.
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
- Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
-
Reddit. (2023). Trouble with chloride acids. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 3-oxo-4-chlorobutyryl chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup for Polar and Water-Soluble Solvents. Retrieved from [Link]
- Patsnap. (2018). Method for synthesizing 4-chlorobutyryl chloride.
-
ResearchGate. (2017). Can I add activated COMU to an incomplete acyl chloride amide formation reaction to improve reaction yield?. Retrieved from [Link]
- Patsnap. (2020). Method for long-term stable preparation of 4-chlorobutyryl chloride.
- Google Patents. (n.d.). CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
- Google Patents. (n.d.). CN111517945A - Method for long-term stable preparation of 4-chlorobutyryl chloride.
-
ResearchGate. (2017). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]
-
Yufeng. (2024). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-3-oxobutanenitrile. Retrieved from [Link]
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- 9. Workup [chem.rochester.edu]
Technical Support Center: Managing Exothermic Reactions with 4-Chloro-3-oxobutyryl Chloride
Welcome to the technical support center for 4-Chloro-3-oxobutyryl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this highly reactive and versatile bifunctional molecule. As a potent acylating agent, its reactions are often energetic. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you safely and effectively manage the exothermic nature of your experiments, ensuring both procedural safety and the integrity of your results.
Understanding the Core Challenge: The Dual Reactivity of 4-Chloro-3-oxobutyryl Chloride
4-Chloro-3-oxobutyryl chloride (C₄H₄Cl₂O₂) is a valuable intermediate in organic synthesis due to its two reactive sites: a highly electrophilic acyl chloride and an α-chloro ketone.[1] This dual functionality allows for a range of synthetic transformations but also necessitates careful control over reaction conditions. The primary challenge stems from the acyl chloride group, which reacts vigorously, and often exothermically, with a wide variety of nucleophiles.[1]
This guide will focus on anticipating and mitigating the thermal hazards associated with these reactions, thereby preventing runaway reactions, minimizing byproduct formation, and ensuring reproducible outcomes.
Troubleshooting Guide: Navigating Common Exothermic Events
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and actionable solutions.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Rapid, Uncontrolled Temperature Spike During Reagent Addition | 1. Addition rate of 4-chloro-3-oxobutyryl chloride is too fast.2. Inadequate cooling or inefficient heat transfer.3. Incorrect solvent choice (one that does not effectively dissipate heat). | 1. Reduce Addition Rate: Employ a syringe pump for slow, controlled, dropwise addition of the acyl chloride.[2][3]2. Enhance Cooling: Ensure your reaction vessel is adequately submerged in a cooling bath (e.g., ice-salt, dry ice/acetone). Monitor the internal reaction temperature, not just the bath temperature.3. Solvent Selection: Use a solvent with a good heat capacity and a boiling point that is appropriate for the desired reaction temperature. |
| Violent Reaction or Splattering During Aqueous Quench | 1. Direct addition of water or aqueous solution to the reaction mixture.2. Insufficient cooling of the quenching medium. | 1. Reverse Quench: Always add the reaction mixture slowly to a vigorously stirred, pre-cooled quenching solution (e.g., crushed ice/water or a dilute acid solution).[2] This provides a large heat sink.2. Maintain Vigorous Stirring: Ensure efficient mixing during the quench to dissipate heat rapidly and prevent localized hot spots. |
| Formation of Significant Byproducts or Tar | 1. "Hot spots" in the reaction mixture due to poor mixing and localized exotherms.2. Reaction temperature is too high, promoting side reactions or decomposition. | 1. Improve Agitation: Use an overhead stirrer for viscous reactions to ensure homogeneity.2. Precise Temperature Control: Maintain the optimal reaction temperature. Even a small deviation can significantly impact the reaction pathway.3. Consider a continuous flow setup for highly exothermic reactions to ensure superior heat transfer and temperature control.[3][4] |
| Inconsistent Results Between Batches | 1. Variations in the rate of reagent addition.2. Differences in moisture content of reagents or solvents. | 1. Standardize Protocols: Use automated addition methods (syringe pump) to ensure reproducibility.2. Anhydrous Conditions: Acyl chlorides react with water.[5][6] Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the exotherm when using 4-Chloro-3-oxobutyryl chloride?
The primary exothermic event is the nucleophilic acyl substitution reaction. The acyl chloride group is highly reactive, and its reaction with nucleophiles such as amines, alcohols, or even water is thermodynamically favorable and releases significant heat.[5][7] For instance, in a Friedel-Crafts acylation, the formation of the acylium ion and its subsequent reaction with an aromatic ring are highly exothermic.[2][8]
Q2: How can I safely handle and store 4-Chloro-3-oxobutyryl chloride to prevent hazardous situations?
Due to its reactivity and potential for hazardous decomposition, proper handling and storage are critical.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like water, alcohols, and bases.[9] The container should be tightly sealed, and it is often recommended to store it under an inert atmosphere.
-
Handling: Always handle this compound in a chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Be aware that thermal decomposition can occur at temperatures above 120°C, potentially releasing hazardous gases like hydrogen chloride and phosgene.[12]
Q3: My reaction with a primary amine is extremely vigorous. What are the best practices for controlling it?
Reactions with amines are particularly energetic.[7][13] Here are key strategies for control:
-
Dilution: Run the reaction at a lower concentration to help manage the exotherm.
-
Low Temperature: Cool the amine solution to 0°C or below before slowly adding the 4-Chloro-3-oxobutyryl chloride.
-
Slow Addition: As mentioned previously, use a syringe pump for controlled, dropwise addition.
-
Excess Amine: The reaction produces HCl as a byproduct, which will react with the amine to form a salt.[7] Using an excess of the primary amine or adding a non-nucleophilic base can neutralize the HCl and prevent unwanted side reactions.
Q4: What is the mechanism of the reaction with an amine, and why is it so exothermic?
The reaction proceeds via a nucleophilic addition-elimination mechanism.[14] The lone pair of electrons on the nitrogen of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate. Subsequently, the carbonyl double bond reforms, and the chloride ion is eliminated as a leaving group. A second molecule of the amine then deprotonates the nitrogen to yield the final amide and an ammonium salt.[13][14] The formation of the stable amide bond and the neutralization of the HCl byproduct are significant contributors to the large negative enthalpy change (exotherm) of the reaction.
Experimental Protocols & Visualizations
Workflow for Controlled Acylation Reaction
The following diagram illustrates a generalized workflow for a controlled acylation reaction, emphasizing the critical points for managing the exotherm.
Caption: Workflow for a controlled acylation reaction.
Logical Relationship in Troubleshooting a Runaway Reaction
This diagram outlines the decision-making process when troubleshooting a runaway exotherm.
Caption: Troubleshooting logic for a runaway exothermic reaction.
References
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-oxobutyryl chloride. PubChem Compound Database. Retrieved from [Link]
-
KSCL (KRISHNA). (n.d.). 4 CHLOROBUTYRYL CHLORIDE MSDS. Retrieved from [Link]
-
Loba Chemie. (n.d.). 4 CHLOROBUTYRYL CHLORIDE EXTRA PURE. Retrieved from [Link]
-
Inchem.org. (2018). ICSC 0210 - ACETYL CHLORIDE. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Acetyl Chloride. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]
-
GazFinder. (n.d.). acetyl chloride (C2H3ClO). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chlorobutyryl chloride. PubChem Compound Database. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). Methods and reaction mixtures for controlling exothermic reactions.
-
Clark, J. (n.d.). The reaction of acyl chlorides with ammonia and primary amines. Chemguide. Retrieved from [Link]
-
Patsnap. (2025). Control Strategies For Managing Exothermic Reactions In Flow. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
MDPI. (2022). Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]
-
Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]
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Technical Support Center: Purification of 4-Chloro-3-oxobutyryl Chloride
Welcome to the Technical Support Center for the purification of 4-chloro-3-oxobutyryl chloride (COBC). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity COBC. Given its high reactivity and thermal sensitivity, robust purification and handling protocols are paramount for successful downstream applications.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the purification and handling of 4-chloro-3-oxobutyryl chloride.
Q1: My crude COBC, synthesized from diketene and chlorine, is a dark-colored liquid. What are the likely impurities?
A1: The dark coloration is often indicative of thermal decomposition and the presence of chlorinated byproducts. The primary impurity from this synthesis route is typically 2,4-dichloroacetoacetyl chloride .[1][2] An excess of chlorine during the reaction can lead to the formation of this and other over-chlorinated species.[1] Careful control of the stoichiometry and reaction temperature is crucial to minimize these side reactions.[1]
Q2: I've synthesized COBC using thionyl chloride (SOCl₂). How can I effectively remove the excess SOCl₂?
A2: Excess thionyl chloride should be removed under reduced pressure. However, due to its corrosive nature, it is critical to use a vacuum system with appropriate trapping. A common issue is the incomplete removal of SOCl₂. For trace amounts, an azeotropic distillation with a dry, inert solvent like toluene can be effective. It is important to avoid aqueous workups if your downstream application is sensitive to moisture, as this can lead to hydrolysis of the acyl chloride.
Q3: My purified COBC shows a new peak in the ¹H NMR spectrum after a few days of storage. What could this be?
A3: This is a classic sign of hydrolysis. 4-Chloro-3-oxobutyryl chloride is highly susceptible to moisture, reacting with water to form 4-chloro-3-oxobutanoic acid.[3] In a ¹H NMR spectrum, the carboxylic acid proton will appear as a broad singlet, typically downfield (above 10 ppm). To prevent this, it is imperative to store the purified compound under a dry, inert atmosphere (e.g., nitrogen or argon) and in a tightly sealed container, preferably with a desiccant.[4][5][6][7]
Q4: I am attempting to purify COBC by distillation, but the product seems to be decomposing in the distillation pot. What is causing this?
A4: 4-Chloro-3-oxobutyryl chloride is thermally labile. Heating at atmospheric pressure will likely lead to decomposition. Vacuum distillation is essential to lower the boiling point and minimize thermal stress on the compound.[8][9][10] Ensure your vacuum system can achieve a sufficiently low pressure to allow for distillation at a moderate temperature.
Purification Protocols
Here are detailed protocols for the most common and effective methods for purifying 4-chloro-3-oxobutyryl chloride.
Protocol 1: Fractional Vacuum Distillation
This method is particularly effective for separating COBC from less volatile impurities, such as 2,4-dichloroacetoacetyl chloride, and any polymeric materials.
Principle: Fractional distillation under vacuum separates compounds based on their boiling points at a reduced pressure.[8][9][11] By carefully controlling the temperature and pressure, components with different volatilities can be selectively vaporized and collected.
Experimental Workflow:
Caption: Workflow for the fractional vacuum distillation of 4-Chloro-3-oxobutyryl chloride.
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware (distillation flask, fractionating column, condenser, receiving flasks) is thoroughly dried in an oven at >120 °C for several hours and assembled while still warm under a stream of dry nitrogen or argon to prevent atmospheric moisture contamination.
-
Apparatus Assembly: Assemble a fractional vacuum distillation apparatus. A short Vigreux column is typically sufficient. Use high-vacuum grease on all joints to ensure a good seal.
-
Charging the Flask: Charge the distillation flask with the crude 4-chloro-3-oxobutyryl chloride and a magnetic stir bar. Do not fill the flask to more than two-thirds of its volume.
-
Initiating Distillation:
-
Begin stirring the crude material.
-
Gradually apply vacuum to the system. Be cautious of initial bumping, especially if volatile impurities are present.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask using a heating mantle.
-
-
Fraction Collection:
-
Collect any initial low-boiling fractions in a separate receiving flask. This may include residual solvents or other volatile impurities.
-
As the temperature of the vapor at the still head stabilizes, switch to a clean receiving flask to collect the main product fraction. The boiling point will depend on the vacuum achieved (see table below).
-
Monitor the temperature closely. A drop in temperature indicates that the main product has finished distilling.
-
-
Shutdown and Storage:
-
Remove the heating mantle and allow the system to cool to room temperature before slowly and carefully releasing the vacuum.
-
Transfer the purified product to a clean, dry, amber glass bottle under a nitrogen or argon atmosphere. Seal the bottle tightly.
-
Quantitative Data Summary:
| Pressure (mmHg) | Approximate Boiling Point of COBC (°C) |
| 10 | ~85-90 |
| 20 | ~95-100 |
Note: These are estimated values. The actual boiling point will vary depending on the purity of the material and the accuracy of the pressure measurement.
Protocol 2: Recrystallization
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the desired compound. For COBC, this method is best suited for removing small amounts of polar impurities, such as the hydrolysis product, 4-chloro-3-oxobutanoic acid.
Principle: This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.[12][13] The impure solid is dissolved in a minimum amount of a hot solvent, and as the solution cools, the desired compound crystallizes out, leaving the impurities in the mother liquor.
Experimental Workflow:
Caption: Workflow for the recrystallization of 4-Chloro-3-oxobutyryl chloride.
Step-by-Step Methodology:
-
Solvent Selection: A suitable solvent is one in which COBC is sparingly soluble at room temperature but highly soluble at elevated temperatures. A non-polar solvent such as hexane or a mixture of hexane and a slightly more polar solvent like dichloromethane is a good starting point. All solvents must be anhydrous.
-
Dissolution: In a dry flask, add the crude COBC. Gently heat the flask and add the hot recrystallization solvent in small portions with stirring until the solid just dissolves. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is important for the formation of pure crystals. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold, dry solvent to remove any residual mother liquor.
-
Dry the crystals thoroughly under high vacuum to remove all traces of solvent.
-
Purity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is an excellent technique for assessing the purity of COBC and identifying volatile impurities. A non-polar capillary column, such as a DB-5, is typically used.[14][15] Due to the reactive nature of acyl chlorides, derivatization may sometimes be employed for more robust analysis.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the purified product and identifying impurities. The presence of the hydrolysis product, 4-chloro-3-oxobutanoic acid, can be readily detected by a characteristic broad singlet in the ¹H NMR spectrum above 10 ppm.[17][18]
Safe Handling and Storage
-
Handling: 4-Chloro-3-oxobutyryl chloride is corrosive and a lachrymator. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6][7]
-
Storage: Store purified COBC in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry, and dark place.[4][5] The use of a desiccant in the secondary storage container is highly recommended to prevent hydrolysis.[19][20][21][22] Calcium chloride is a suitable desiccant for this purpose.[22][23]
References
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- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%.
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- Fisher Scientific. (2009).
- CDH Fine Chemical. (n.d.).
- US Patent US4468356A. (1984).
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- European Patent EP2702032B1. (2014). Process for the production of 4-chloroacetoacetyl chloride, 4-chloroacetoacetic acid esters, amides and imides.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
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- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
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- Jack Westin. (n.d.).
- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- ChemicalBook. (n.d.). 4-Chlorobutyryl chloride(4635-59-0) 1H NMR spectrum.
- PubChem. (n.d.). 4-Chloro-3-oxobutyryl chloride.
- US Patent US3763023A. (1973).
- Siddabathuni, R., Tekuri, V., Rao, K. M. V. N., & Pulipaka, S. (n.d.). SIMPLE AND VALIDATED GAS CHROMATOGRAPHY METHOD FOR THE PURITY AND SINGLE MAXIMUM IMPURITY DETERMINATION OF 4-CHLORO BUTYRYL CHLORIDE; KSM OF LEVETIRACETAM API. WJPPS.
- Kuitunen, M.-L., & Söderström, M. (2010). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 2(4), 365.
- SIELC Technologies. (2018). 4-Chloro-3-oxobutyryl chloride.
- Pampaloni, G., & Pucino, M. (n.d.).
- Armor Protective Packaging®. (2023). The How and Why of Keeping it Dry with Desiccant.
- Benchchem. (n.d.). Preventing the hydrolysis of 4-chlorobenzoyl chloride during synthesis.
- US Patent US4349420A. (1982). Fractional distillation process for the production of aluminum chloride.
- Scribd. (n.d.). BJSTR.MS.ID.
- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
- US Patent US4404149A. (1983). Process for preparing 2,2-dichloroacetoacetyl chloride.
- Busch South Africa. (n.d.).
- Smolecule. (2023). Buy 4-Chloro-3-oxobutyryl chloride | 41295-64-1.
- Nichols, L. (2021). 5.
- Shanghai Caiyong Desiccant Co., Ltd. (n.d.).
- Journal of Applied Pharmaceutical Science. (2024). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in.
- ResearchGate. (2025). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF.
- US Patent US20060264652A1. (2006). Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
- CHIMIA. (n.d.).
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Technical Support Center: Optimizing Solvent Conditions for 4-Chloro-3-oxobutyryl Chloride Reactions
Welcome to the technical support center for optimizing reactions involving 4-Chloro-3-oxobutyryl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and selectivity of their synthetic routes using this versatile bifunctional reagent. In the following sections, we will address common challenges and frequently asked questions in a direct Q&A format, providing not only solutions but also the underlying scientific principles to empower your experimental design.
Understanding the Reagent: A Molecule of Dual Reactivity
4-Chloro-3-oxobutyryl chloride is a unique building block possessing two distinct reactive sites: a highly electrophilic acyl chloride and an α-chloro ketone. This duality allows for a range of synthetic transformations but also presents challenges in controlling selectivity and preventing unwanted side reactions. The choice of solvent is paramount in modulating the reactivity of these functional groups and steering the reaction toward the desired product.
Frequently Asked Questions (FAQs)
Q1: My Friedel-Crafts acylation with 4-Chloro-3-oxobutyryl chloride is giving low yields. What is the most likely cause related to my choice of solvent?
A1: Low yields in Friedel-Crafts acylation are frequently tied to issues with catalyst activity and the stability of the acyl chloride, both of which are heavily influenced by the solvent. The most common culprits are:
-
Moisture Contamination: 4-Chloro-3-oxobutyryl chloride is highly sensitive to moisture. Protic solvents (like alcohols) or even trace amounts of water in aprotic solvents will lead to rapid hydrolysis of the acyl chloride to the corresponding carboxylic acid, which is unreactive under Friedel-Crafts conditions. This consumes the starting material and deactivates the Lewis acid catalyst (e.g., AlCl₃).[1]
-
Solvent-Catalyst Interaction: Some solvents can form stable complexes with the Lewis acid catalyst, reducing its efficacy. For instance, highly nucleophilic solvents can compete with the acyl chloride for coordination to the Lewis acid.
-
Poor Solubility of Intermediates: The polarity of the solvent affects the solubility of the intermediate acylium ion-Lewis acid complex. In non-polar solvents like carbon disulfide or dichloromethane, the kinetically favored product-catalyst complex may precipitate, potentially preventing the reaction from proceeding to the thermodynamically more stable product.[2] Conversely, polar solvents like nitrobenzene can stabilize the intermediates, allowing for potential rearrangements or side reactions.[2]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Always use freshly distilled, anhydrous solvents. Inert gas (nitrogen or argon) atmosphere and flame-dried glassware are critical to prevent hydrolysis.[1]
-
Solvent Selection: For many Friedel-Crafts acylations, non-polar, aprotic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are preferred as they are relatively inert and facilitate easy work-up.[3]
-
Temperature Control: Maintain low temperatures (typically 0-5 °C) during the reaction to minimize side reactions and decomposition.[1]
Q2: I am observing significant side product formation. How can the solvent influence the reaction of the α-chloro ketone moiety?
A2: The α-chloro ketone functionality introduces a second electrophilic center that can compete with the acyl chloride for reaction, or react in a subsequent step. The solvent plays a critical role in dictating the pathway of this secondary reactivity.
-
Protic Solvents (e.g., ethanol, methanol): These solvents are generally avoided in the initial acylation step due to their reactivity with the acyl chloride. If used in subsequent steps, they can act as nucleophiles, leading to solvolysis of the C-Cl bond and formation of α-alkoxy ketones.
-
Aprotic Polar Solvents (e.g., DMF, DMSO): These solvents can accelerate nucleophilic substitution reactions at the α-carbon. While they can be beneficial in some contexts, they can also promote unwanted side reactions if nucleophiles are present in the reaction mixture. For example, DMF can act as a source of dimethylamine under certain conditions, leading to the formation of α-dimethylamino ketone byproducts.[4]
-
Non-Polar Aprotic Solvents (e.g., DCM, Toluene): These solvents are less likely to participate directly in the reaction and are generally preferred to minimize side reactions involving the α-chloro ketone.
Key Consideration: The choice of solvent can influence which functional group reacts preferentially. In a non-polar, aprotic solvent, the highly reactive acyl chloride is expected to react first in the presence of a strong Lewis acid.
Troubleshooting Guide
| Issue | Potential Solvent-Related Cause | Recommended Solution & Explanation |
| Low or No Product Formation | Hydrolysis of Acyl Chloride: Presence of water or protic impurities in the solvent. | Use rigorously dried, anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1] Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Solvent Reactivity: The solvent is reacting with the starting material or catalyst. | Avoid nucleophilic solvents such as alcohols, amines, and even some polar aprotic solvents like DMF under certain conditions.[4] Non-polar, inert solvents are generally safer. | |
| Formation of Carboxylic Acid Byproduct | Hydrolysis: As above. | Strict adherence to anhydrous techniques is crucial. |
| Multiple Acylation Products | High Reactivity of Product: The acylated product is more reactive than the starting aromatic compound. | While less common in acylation than alkylation, solvent polarity can play a role. Using a less polar solvent may help to precipitate the mono-acylated product-catalyst complex, preventing further reaction.[2] |
| Intramolecular Cyclization (e.g., formation of a tetralone) | High Reaction Temperature & Polar Solvent: In cases where the acyl chain can cyclize onto the aromatic ring, higher temperatures and polar solvents that stabilize charged intermediates can favor this intramolecular pathway.[1] | Maintain strict low-temperature control (0-5 °C).[1] Use a non-polar solvent like DCM to disfavor the formation of the charged intermediate required for cyclization. |
| Reaction is Sluggish or Stalls | Poor Solubility: The starting materials or reaction intermediates have low solubility in the chosen solvent. | Consider a solvent with slightly higher polarity that still meets the criteria of being aprotic and inert. A mixture of solvents can sometimes be effective. For example, a small amount of a more polar solvent could be added to a non-polar bulk solvent. |
| Unidentified Side Products | Reaction with Solvent: Some solvents, thought to be inert, can participate in side reactions, especially under harsh conditions. | Review the literature for known incompatibilities between your chosen solvent, catalyst, and reaction conditions. Consider alternative inert solvents. An NMR of the crude product can sometimes reveal solvent-derived impurities.[5] |
Experimental Protocols & Workflows
General Protocol for Friedel-Crafts Acylation in Dichloromethane (DCM)
This protocol provides a general guideline for the acylation of an activated aromatic compound with 4-Chloro-3-oxobutyryl chloride.
Materials:
-
4-Chloro-3-oxobutyryl chloride (1.0 eq)
-
Aromatic substrate (1.0 - 1.2 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.1 - 1.3 eq)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous work-up and purification solvents
Procedure:
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), equip a flame-dried, three-necked flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Catalyst Suspension: Add anhydrous AlCl₃ to the flask, followed by anhydrous DCM to create a suspension.
-
Cooling: Cool the suspension to 0-5 °C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve 4-Chloro-3-oxobutyryl chloride in a minimal amount of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes, maintaining the internal temperature below 5 °C.
-
Substrate Addition: Dissolve the aromatic substrate in anhydrous DCM and add it dropwise to the reaction mixture, again maintaining the low temperature.
-
Reaction Monitoring: Stir the reaction at 0-5 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl to decompose the aluminum chloride complex.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as appropriate.
Solvent Selection Workflow
Caption: A decision workflow for selecting an appropriate solvent system.
Troubleshooting Logic for Low Yield
Caption: A troubleshooting flowchart for diagnosing low-yield reactions.
References
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Al-Zoubi, R. M. (2014). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 19(9), 13788-13867. [Link]
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Wu, X., Zhou, L., Yang, R., & Xiao, J. (2020). Optimization of the reaction conditions. ResearchGate. [Link]
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Kangani, C. O., & Day, B. W. (2008). Mild, Efficient Friedel-Crafts Acylations from Carboxylic Acids Using Cyanuric Chloride and AlCl3. Organic Chemistry Portal. [Link]
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Alinezhad, H., & Gholami, M. (2018). Beyond a solvent: triple roles of dimethylformamide in organic chemistry. RSC Advances, 8(52), 29774-29800. [Link]
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University of Toronto. (n.d.). Solvent and Reagent Selection Guide. Green Chemistry Initiative. [Link]
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InCatT. (2021, February 18). A direct method for carboformylation at last: the acid chloride does the job! InCatT. [Link]
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Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Chemistry Stack Exchange. [Link]
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Baddeley, G., & Williamson, R. (1958). Acylation and alkylation reactions. Part III. The interaction of aryloxyacetyl chlorides with aluminium chloride in aromatic solvents. Journal of the Chemical Society B: Physical Organic, 4647-4650. [Link]
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ResearchGate. (2016, March 28). Which solvents can be used in place of DMF? ResearchGate. [Link]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Dimethyl Sulfoxide (DMSO) vs. Other Polar Aprotic Solvents: A Comparative Look. [Link]
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Chemistry LibreTexts. (2021, July 31). 22.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Brainly. (2023, May 1). [FREE] Polar aprotic solvents (e.g., DMSO, acetone, acetonitrile, DMF) are very effective in solvating cations,. Brainly.com. [Link]
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Yasuda, M., Tsuji, S., Shigeyoshi, Y., & Baba, A. (2002). Cross-coupling reaction of alpha-chloroketones and organotin enolates catalyzed by zinc halides for synthesis of gamma-diketones. Journal of the American Chemical Society, 124(25), 7440–7447. [Link]
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PubChem. (n.d.). 4-Chloro-3-oxobutyryl chloride. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
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Nilsen, S., & Brandsæter, M. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53. [Link]
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The Organic Chemistry Tutor. (2018, May 9). Electrophilic Aromatic Substitution Reactions Made Easy! [Video]. YouTube. [Link]
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ResearchGate. (2023, August 7). alpha-MsO/TsO/Cl Ketones as Oxidized Alkyne Equivalents: Redox-Neutral Rhodium(III)-Catalyzed C-H Activation for the Synthesis of N-Heterocycles. ResearchGate. [Link]
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ResearchGate. (2023, August 10). (PDF) NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. ResearchGate. [Link]
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Earle, M. J., Katdare, S. P., & Seddon, K. R. (2000). Friedel–Crafts acylation reactions using metal triflates in ionic liquid. Organic & Biomolecular Chemistry, (12), 1972-1976. [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-3-nitrobenzene sulfonyl chloride with higher purity. ResearchGate. [Link]
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Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. [Link]
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PubChem. (n.d.). 4-Chloro-3-nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]
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Technical Support Center: Synthesis of 4-Chloro-3-Oxobutyryl Chloride
Answering the complex challenges in modern synthesis requires a deep, mechanistic understanding of reaction parameters. This guide is structured to provide direct, actionable insights into the synthesis of 4-Chloro-3-oxobutyryl chloride, moving beyond simple protocols to explain the fundamental principles that govern success. As your technical resource, we aim to empower your research with the expertise needed to navigate this synthesis with confidence.
This guide addresses critical questions and troubleshooting scenarios encountered during the synthesis of 4-Chloro-3-oxobutyryl chloride, a vital bifunctional intermediate in pharmaceutical and chemical manufacturing. Our focus is on the predominant industrial method—direct chlorination of diketene—clarifying the nuanced role of catalysts and reaction conditions.
Section 1: Synthesis Strategy and The Catalyst Question
Q1: What is the primary and most efficient method for synthesizing 4-Chloro-3-oxobutyryl chloride on an industrial scale?
The principal route for large-scale production is the direct chlorination of diketene (4-methylideneoxetan-2-one) with chlorine gas (Cl₂).[1] This method is favored for its efficiency and directness. The reaction involves the addition of chlorine across the carbon-carbon double bond of the diketene molecule, followed by the opening of the lactone ring to form the desired acyl chloride.
The overall reaction is as follows:
Diketene + Cl₂ → 4-Chloro-3-oxobutyryl chloride
This process is highly exothermic, and its successful implementation hinges on meticulous control over reaction parameters to maximize yield and minimize the formation of byproducts.[1]
Q2: Is a catalyst necessary for the direct chlorination of diketene?
This is a crucial point of clarification. While many chlorination reactions rely on Lewis acid catalysts (e.g., FeCl₃, AlCl₃) to polarize the Cl-Cl bond and facilitate electrophilic attack, the direct chlorination of diketene is most often performed without a catalyst .[2][3]
Causality: The high reactivity of diketene's exocyclic double bond makes it sufficiently nucleophilic to react directly with chlorine without catalytic activation.[4] The introduction of a strong Lewis acid catalyst can actually be detrimental, potentially promoting undesirable side reactions such as polymerization of diketene or the formation of more chlorinated byproducts. The primary challenge in this synthesis is not reaction activation but rather managing the reaction's high speed and exothermicity.[2]
Q3: If no catalyst is used, what are the most critical parameters to control for a successful synthesis?
Success is dictated by the precise management of the reaction environment. The key is to favor the desired 1:1 addition of chlorine to diketene while suppressing side reactions. The following parameters are paramount:
| Parameter | Recommended Range/Value | Rationale & Expert Insight |
| Stoichiometry | Cl₂:Diketene Molar Ratio of 1.01:1 to 1.06:1 | A slight excess of chlorine ensures the complete conversion of diketene.[1] However, a large excess must be avoided as it leads to the formation of 2,4-dichloroacetoacetyl chloride, the primary byproduct.[2] Precise flow control of gaseous chlorine is essential. |
| Temperature | -30°C to 10°C | The reaction is extremely exothermic. Low temperatures are critical to slow the reaction rate, allow for effective heat removal, and prevent thermal degradation and side reactions.[2] Industrial processes may use advanced thin-film or micro-channel reactors for superior heat management.[1][5] |
| Solvent | Dichloromethane (CH₂Cl₂), 1,2-Dichloroethane | An inert, low-boiling-point solvent is essential. Dichloromethane is preferred as it is chemically inert to the reactants, effectively dissolves both diketene and chlorine, and its low boiling point (39.6°C) simplifies removal during product workup.[1] |
| Mixing | Vigorous & Homogeneous | Immediate and thorough mixing of the reactant streams is vital to avoid localized "hot spots" or areas of high reactant concentration, which can lead to byproduct formation.[3] |
Section 2: Troubleshooting Guide for Synthesis Issues
Q4: My final product is contaminated with a significant amount of 2,4-dichloroacetoacetyl chloride. What is the cause and how can it be prevented?
Cause: The formation of 2,4-dichloroacetoacetyl chloride is a classic indicator of over-chlorination.[2] This occurs when the primary product, 4-Chloro-3-oxobutyryl chloride, reacts with excess chlorine, leading to substitution at the α-carbon.
Solution:
-
Verify Stoichiometry: The most critical step is to re-calibrate your reactant feed rates. Ensure the molar ratio of chlorine to diketene does not exceed approximately 1.06:1.[1] Implement precise mass flow controllers for both reactants.
-
Improve Mixing: If mixing is poor, localized areas may have an excess of chlorine even if the overall stoichiometry is correct. Increase stirring speed or consider a reactor design that promotes turbulent, homogeneous mixing.[3]
Q5: The reaction is proceeding too violently, resulting in a dark, tar-like mixture and low yields. How can I gain control?
Cause: This is a clear sign of a thermal runaway reaction. The uncontrolled exotherm is causing polymerization of the diketene starting material and/or decomposition of the product.[6]
Solution:
-
Enhance Cooling: Pre-cool the diketene solution to the lower end of the recommended temperature range (-20°C to -30°C) before starting the chlorine addition.[2] Ensure your cooling bath or reactor jacket has sufficient capacity to absorb the heat generated.
-
Reduce Addition Rate: Significantly slow down the rate at which chlorine is introduced into the diketene solution. A slower addition rate generates heat more slowly, allowing your cooling system to keep pace.
-
Increase Dilution: While this may reduce throughput, increasing the volume of the inert solvent (e.g., dichloromethane) can help absorb thermal energy and act as a heat sink, moderating the temperature increase.
Q6: Analysis of my crude product shows unreacted diketene. What adjustments are needed?
Cause: The presence of unreacted starting material points to either an insufficient amount of chlorine or an addition that was terminated prematurely.
Solution:
-
Adjust Stoichiometry: Ensure you are using at least a 1.01:1 molar ratio of chlorine to diketene.[1] An insufficient amount of the chlorinating agent will naturally lead to incomplete conversion.
-
Extend Reaction Time: After the addition of chlorine is complete, allow the reaction to stir at a low temperature for an additional period (e.g., 30-60 minutes) to ensure all remaining diketene has a chance to react.
-
Monitor Reaction Progress: Use an appropriate analytical method, such as in-situ IR spectroscopy or periodic sampling for GC analysis, to confirm the disappearance of the diketene starting material before proceeding with the workup.
Section 3: Protocols and Visualization
Experimental Protocol: Lab-Scale Synthesis
Disclaimer: This protocol is for informational purposes only. All laboratory work should be conducted by trained professionals with appropriate safety measures in place. Diketene is toxic and reactive; chlorine gas is highly corrosive and toxic. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Setup: Equip a three-neck flask with a mechanical stirrer, a thermometer, and a gas inlet tube extending below the surface of the solvent. Place the flask in a cooling bath (e.g., dry ice/acetone) capable of maintaining -20°C.
-
Charging: Charge the flask with a solution of diketene (1.0 equivalent) in anhydrous dichloromethane. Begin vigorous stirring and cool the solution to -20°C.
-
Chlorine Addition: Bubble chlorine gas (1.05 equivalents) slowly into the stirred solution. Monitor the temperature closely, ensuring it does not rise above -15°C. The rate of chlorine addition is the primary means of temperature control.
-
Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at -20°C.
-
Workup: Sparge the solution with dry nitrogen or argon to remove any excess dissolved chlorine and HCl byproduct. The resulting solution of 4-Chloro-3-oxobutyryl chloride is often used directly in subsequent steps.[7] For isolation, the solvent can be removed under reduced pressure, but care must be taken as the product is thermally sensitive.
Visualizing Reaction and Troubleshooting Logic
Caption: Reaction mechanism for the direct chlorination of diketene.
Caption: Troubleshooting workflow for common synthesis issues.
Section 4: Frequently Asked Questions (FAQs)
-
Q8: Are there any catalyzed alternatives if direct chlorination is not feasible in my setup? While direct, non-catalyzed chlorination of diketene is the dominant commercial route, laboratory-scale syntheses can be achieved through other pathways. One alternative involves the chlorination of acetoacetic acid derivatives.[1] Another method is the reaction of 4-chloro-3-oxobutyric acid with a chlorinating agent like thionyl chloride (SOCl₂).[1] These multi-step methods may offer more manageable reaction profiles for certain lab setups but are generally less atom-economical than the direct route.
-
Q9: How can I purify the final product? If high purity is required, 4-Chloro-3-oxobutyryl chloride can be purified by vacuum distillation. However, the compound is thermally labile, so distillation must be performed at a low pressure to keep the temperature down and minimize degradation.
-
Q10: What safety precautions are paramount when working with diketene? Diketene is a potent lachrymator and is highly toxic via inhalation and skin contact. It can also polymerize violently, especially in the presence of acids or bases. Always handle diketene in a certified chemical fume hood, use appropriate PPE (gloves, goggles, lab coat), and store it at refrigerated temperatures, away from incompatible materials.
References
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Benchchem. (n.d.). 4-Chloro-3-oxobutyryl chloride. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of 3-oxo-4-chlorobutyryl chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN104592001A - Process method for synthesizing and purifying 4-chlorobutyryl chloride.
- Google Patents. (n.d.). US4468356A - Diketene chlorination method.
-
WIPO Patentscope. (n.d.). Process for the production of .gamma.-chloroacetoacetic acid chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN107915631B - Post-treatment method for continuously synthesizing 4-chloroacetoacetic acid methyl ester.
-
UNT Digital Library. (n.d.). KETENE REACTIONS. I. THE ADDITION OF ACID CHLORIDES TO DIMETHYLKETENE. II. THE CYCLOADDITION OF KETENES TO CARBONYL COMPOUNDS. Retrieved from [Link]
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- 7. prepchem.com [prepchem.com]
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Analysis of 4-Chloro-3-oxobutyryl Chloride
In the intricate landscape of pharmaceutical synthesis and drug development, the selection of an appropriate acylating agent is a critical decision that profoundly influences reaction efficiency, selectivity, and the ultimate purity of the target molecule. Acylation, the process of introducing an acyl group (R-C=O) into a compound, is a cornerstone of organic synthesis.[1][2] This guide provides an in-depth comparison of 4-Chloro-3-oxobutyryl chloride against other common acylating agents, offering field-proven insights and experimental data to inform your synthetic strategy.
At the heart of this discussion is 4-Chloro-3-oxobutyryl chloride, a bifunctional molecule of significant interest.[3] Its structure, featuring both a highly reactive acyl chloride and an α-chloro ketone, presents a unique synthetic utility, enabling complex molecular constructions.[3][4] This dual reactivity allows for sequential or selective reactions, making it a powerful tool for synthetic chemists.[3]
The Contenders: A Comparative Overview of Acylating Agents
The effectiveness of an acylating agent is dictated by its chemical reactivity, which generally follows the order: Acyl Chlorides > Acid Anhydrides > Esters > Amides.[1][5] This hierarchy reflects the conditions required for a reaction and the typical yields.[1] Highly reactive agents like acyl chlorides are often potent but can be less selective, while less reactive counterparts may offer greater control for intricate molecules.[5]
Our comparison will focus on 4-Chloro-3-oxobutyryl chloride and three other widely used acylating agents:
-
Acetyl Chloride (CH₃COCl): A common and highly reactive agent used for introducing an acetyl group.[6]
-
Chloroacetyl Chloride (ClCH₂COCl): A bifunctional reagent used in the production of various pharmaceuticals and herbicides.[7] Its reactivity allows for the formation of esters and amides, with the chloride enabling further chemical linkages.[7]
-
4-Chlorobutyryl Chloride (Cl(CH₂)₃COCl): An intermediate in the synthesis of pharmaceuticals and agrochemicals, valued for its ability to introduce a four-carbon chain with a terminal chloride.[8][9]
Performance Deep Dive: A Data-Driven Comparison
The choice of an acylating agent hinges on a balance of reactivity, selectivity, and practical handling considerations. The presence of electron-withdrawing groups, such as chlorine, significantly impacts the electrophilicity of the carbonyl carbon, thereby influencing reaction rates.
A study on the methanolysis of acetyl and chloroacetyl chlorides in acetonitrile revealed that the reactivity order is CH₃COCl < CH₂ClCOCl.[10] This is consistent with an addition-intermediate mechanism where the electron-withdrawing chlorine atom in chloroacetyl chloride enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[10]
Table 1: Comparative Performance of Acylating Agents
| Acylating Agent | Structure | Molecular Weight ( g/mol ) | Key Features & Reactivity Profile | Common Applications |
| 4-Chloro-3-oxobutyryl chloride | C₄H₄Cl₂O₂ | 154.98[11] | Bifunctional with two reactive sites: a highly reactive acyl chloride and an α-chloro ketone.[3] The chlorinated structure enhances reactivity compared to non-chlorinated analogs.[4] | Intermediate in pharmaceutical synthesis (e.g., antibiotics), precursor for heterocyclic compounds, and used in polymer chemistry.[4] |
| Acetyl Chloride | CH₃COCl | 78.50 | A simple, highly reactive acylating agent. Lacks the ability to form hydrogen bonds, resulting in a lower boiling point than acetic acid.[12][13] | General purpose acylation, particularly for introducing acetyl groups.[6] |
| Chloroacetyl Chloride | ClCH₂COCl | 112.94 | Bifunctional, with the acyl chloride readily forming esters and amides, and the chloride available for subsequent reactions.[7] More reactive than acetyl chloride due to the electron-withdrawing chlorine.[10] | Production of herbicides (e.g., alachlor, butachlor) and active pharmaceutical ingredients like epinephrine.[7] |
| 4-Chlorobutyryl Chloride | Cl(CH₂)₃COCl | 141.00 | A potent electrophile that readily reacts with nucleophiles to form esters and amides.[8] The terminal chloride allows for further functionalization. | Intermediate in the production of pharmaceuticals and agrochemicals.[8][9] |
Mechanistic Insights: Understanding the "Why"
The reactivity of acyl chlorides is governed by the electrophilicity of the carbonyl carbon and the stability of the leaving group (chloride ion). The reaction with a nucleophile, such as an amine in an N-acylation reaction, typically proceeds through a tetrahedral intermediate.[14]
The increased reactivity of chloro-substituted acyl chlorides like Chloroacetyl Chloride and 4-Chloro-3-oxobutyryl chloride can be attributed to the inductive effect of the chlorine atom(s). This effect withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more reactive towards nucleophiles.
dot digraph "Acylation_Mechanism" { graph [fontname="Arial", label="Generalized N-Acylation Mechanism", labelloc=t, fontsize=14, rankdir=LR, splines=ortho]; node [shape=none, fontname="Arial", fontsize=11];
// Reactants RCOCl [label="R-CO-Cl\n(Acyl Chloride)", fontcolor="#202124"]; R2NH [label="R'₂NH\n(Amine)", fontcolor="#202124"]; Intermediate [label=<
R'₂N⁺H | R-C-O⁻ | Cl
, shape=plaintext, fontcolor="#202124", labeljust=l, labelloc=c]; Products [label="R-CO-NR'₂\n(Amide)", fontcolor="#202124"]; Byproduct [label="R'₂NH₂⁺Cl⁻", fontcolor="#202124"]; Base [label="Base", fontcolor="#202124"];
// Invisible nodes for layout inv1 [shape=point, width=0]; inv2 [shape=point, width=0]; inv3 [shape=point, width=0];
// Edges {RCOCl, R2NH} -> inv1 [arrowhead=none]; inv1 -> Intermediate [label="Nucleophilic Attack", fontcolor="#34A853"]; Intermediate -> inv2 [label="Collapse of\nTetrahedral Intermediate", fontcolor="#EA4335"]; inv2 -> Products; inv2 -> Byproduct; {Products, Byproduct} -> inv3 [arrowhead=none]; } caption="Generalized mechanism for N-acylation."
In the case of 4-Chloro-3-oxobutyryl chloride, the presence of the β-keto group further enhances the reactivity of the acyl chloride. This unique structure opens up possibilities for subsequent intramolecular cyclization reactions or reactions at the α-chloro position, making it a versatile building block in the synthesis of complex molecules like β-keto esters and amides.[15][16]
Experimental Showcase: A Model N-Acylation Protocol
The following protocol provides a general framework for the N-acylation of an amine using an acyl chloride. This procedure is adaptable for each of the discussed acylating agents, with the understanding that more reactive agents may require lower temperatures and slower addition rates to control the exotherm.
Objective: To synthesize an N-acylated amine.
Materials:
-
Amine (1.0 eq)
-
Acyl Chloride (1.1 eq)
-
Tertiary amine base (e.g., Triethylamine or N-methylmorpholine) (1.2 eq)[17]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer.
dot digraph "N_Acylation_Workflow" { graph [fontname="Arial", label="Experimental Workflow for N-Acylation", labelloc=t, fontsize=14, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Nodes A [label="1. Setup\nDissolve amine and base\nin anhydrous solvent under N₂."]; B [label="2. Cooling\nCool solution to 0°C\nin an ice bath."]; C [label="3. Acyl Chloride Addition\nAdd acyl chloride dropwise\nvia dropping funnel."]; D [label="4. Reaction\nStir at 0°C, then warm to RT.\nMonitor by TLC."]; E [label="5. Work-up\nQuench with water, perform\naqueous washes (acid, base, brine)."]; F [label="6. Isolation\nDry organic layer (Na₂SO₄),\nfilter, and concentrate."]; G [label="7. Purification\nPurify crude product via\ncolumn chromatography or recrystallization."];
// Edges A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; C -> D [color="#EA4335"]; D -> E [color="#FBBC05"]; E -> F [color="#FBBC05"]; F -> G [color="#34A853"]; } caption="Workflow for a typical N-acylation reaction."
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and the tertiary amine base (1.2 eq) in an anhydrous solvent.[17]
-
Cooling: Cool the solution to 0°C using an ice-water bath.[17]
-
Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5°C. The addition of a solution of the acyl chloride in the reaction solvent is often preferred.
-
Reaction: Allow the mixture to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[17]
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid (e.g., 1 M HCl), a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and brine.[17]
-
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[17]
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.[17]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Acyl chlorides are moisture-sensitive, and exposure to atmospheric moisture can lead to hydrolysis, reducing the yield of the desired product.
-
Anhydrous Solvent: Prevents hydrolysis of the acyl chloride.
-
Tertiary Amine Base: This is crucial to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. The formation of HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
Low Temperature and Slow Addition: Acylation reactions are often highly exothermic. Cooling and slow addition of the acyl chloride are essential for controlling the reaction rate, preventing side reactions, and ensuring safety.
Safety and Handling Considerations
Acyl chlorides are hazardous chemicals that require careful handling in a well-ventilated fume hood. They are corrosive, moisture-sensitive, and react with water to produce toxic and corrosive hydrogen chloride gas.[13][18][19]
Table 2: Comparative Safety and Handling Information
| Acylating Agent | Primary Hazards | Recommended PPE | Handling & Storage |
| 4-Chloro-3-oxobutyryl chloride | Corrosive, causes severe skin burns and eye damage. Toxic to aquatic life.[11][20] | Tightly fitting safety goggles, fire/flame resistant and impervious clothing, full-face respirator if exposure limits are exceeded.[20] | Handle in a well-ventilated area. Store in a tightly closed container in a dry, cool place.[20] |
| Acetyl Chloride | Flammable liquid and vapor. Causes severe skin burns and eye damage. Reacts violently with water. | Safety goggles, chemical-resistant gloves, protective clothing, respirator. | Handle under an inert atmosphere. Store in a cool, dry, well-ventilated area away from incompatible substances. |
| Chloroacetyl Chloride | Very toxic by inhalation. Corrosive to metals and tissue. Reacts vigorously with water.[19] | Safety goggles, chemical-resistant gloves, protective clothing, respirator. | Use only under a chemical fume hood. Store in a cool, dry, well-ventilated area, protected from moisture.[19] |
| 4-Chlorobutyryl Chloride | Corrosive, causes severe skin burns and eye damage. Harmful if inhaled. Moisture sensitive.[18][21] | Safety goggles, protective gloves, protective clothing, respirator.[21][22] | Handle in a well-ventilated area. Store in a tightly closed container in a dry, cool place, protected from moisture.[21][22] |
Conclusion: Selecting the Right Tool for the Job
The choice of an acylating agent is a nuanced decision that requires careful consideration of the substrate's reactivity, the desired product's complexity, and the overall synthetic strategy.
-
Acetyl Chloride is a workhorse for simple acetylations where high reactivity is desired.
-
Chloroacetyl Chloride and 4-Chlorobutyryl Chloride offer the advantage of a second reactive site, enabling subsequent functionalization and the construction of more complex molecules.
-
4-Chloro-3-oxobutyryl Chloride stands out due to its unique bifunctionality, combining a highly reactive acylating center with a ketone and an α-chloro group. This makes it an exceptionally valuable building block for synthesizing heterocyclic compounds and other complex pharmaceutical intermediates where multiple reaction pathways are desired from a single starting material.[4]
Ultimately, a thorough understanding of the reactivity profiles and handling requirements of these reagents, supported by robust experimental design, will empower researchers to make the optimal choice for their specific synthetic challenge, paving the way for successful drug discovery and development.
References
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Huskie Commons. (n.d.). Kinetics and mechanism of reactions of acetyl and chloroacetyl chlorides with methanol and phenols in acetonitrile. Retrieved from [Link]
-
Page, M. I., & Ghadbane, H. (2002). Acylating Agents as Enzyme Inhibitors and Understanding Their Reactivity for Drug Design. Journal of Medicinal Chemistry, 45(13), 2850–2856. [Link]
-
National Center for Biotechnology Information. (n.d.). Acylating agents as enzyme inhibitors and understanding their reactivity for drug design. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Acetyl chloride – Knowledge and References. Retrieved from [Link]
- Derabli, B., et al. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. [Source not further specified].
-
KSCL (KRISHNA). (n.d.). 4 CHLOROBUTYRYL CHLORIDE MSDS. Retrieved from [Link]
-
Loba Chemie. (2022, September 30). 4‐CHLOROBUTYRYL CHLORIDE EXTRA PURE Safety Data Sheet. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Retrieved from [Link]
-
Stachulski, A. V. (2011). Chemistry and reactivity of acyl glucuronides. Current Drug Metabolism, 12(4), 334-351. [Link]
-
Katritzky, A. R., et al. (2016). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 21(9), 1229. [Link]
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National Center for Biotechnology Information. (n.d.). 4-Chloro-3-oxobutyryl chloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Bentley, T. W., & Jones, R. O. (2005). Mechanisms of solvolyses of acid chlorides and chloroformates. Chloroacetyl and phenylacetyl chloride as similarity models. The Journal of Organic Chemistry, 70(25), 10439–10446. [Link]
-
Bailey, M. J., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. Chemical Research in Toxicology, 28(7), 1395–1404. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]
-
Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 123. [Link]
-
ResearchGate. (n.d.). (PDF) Mastering β-keto esters. Retrieved from [Link]
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ResearchGate. (n.d.). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Retrieved from [Link]
-
YouTube. (2020, April 30). Preparation of β-Keto ester: Mechanism (Claisen) and retro-synthesis and dercarbonylation with proof. Retrieved from [Link]
-
Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]
-
Clark, J. (n.d.). an introduction to acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Reddit. (n.d.). Acylation with chloroacetyl chloride. r/AskChemistry. Retrieved from [Link]
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A Comparative Guide to Acetoacetylating Agents: Alternatives to 4-Chloro-3-oxobutyryl chloride in Organic Synthesis
For researchers, scientists, and professionals in drug development, the introduction of the acetoacetyl moiety is a critical transformation in the synthesis of a wide array of valuable molecules, including pharmaceuticals and heterocyclic compounds. For years, 4-Chloro-3-oxobutyryl chloride has been a prominent reagent for this purpose due to its high reactivity. However, its handling characteristics and the nature of its byproducts have driven a continuous search for more efficient, safer, and versatile alternatives.
This guide provides an in-depth technical comparison of the primary alternatives to 4-Chloro-3-oxobutyryl chloride. We will move beyond a simple listing of reagents to explore the causality behind experimental choices, offering field-proven insights into the practical application of each method. Every protocol and piece of data is presented to create a self-validating system of information, grounded in authoritative sources.
The Benchmark: Understanding 4-Chloro-3-oxobutyryl Chloride
4-Chloro-3-oxobutyryl chloride, also known as γ-chloroacetoacetyl chloride, is a bifunctional molecule featuring two highly reactive electrophilic sites: an acyl chloride and an α-chloro ketone.[1] This dual reactivity makes it a potent building block for complex molecular architectures.
Reactivity and Synthetic Applications
The primary application of 4-Chloro-3-oxobutyryl chloride is in acylation reactions, where it readily reacts with nucleophiles such as amines and alcohols to introduce the 4-chloro-3-oxobutanoyl group.[2] This functionality is a key precursor in the synthesis of various pharmaceuticals, including antibiotics and heterocyclic compounds like benzodiazepines and pyrazolones.[2][3] The α-chloro group provides a secondary reaction site for subsequent cyclization or substitution reactions.
Synthesis, Stability, and Hazards
This reagent is typically synthesized by the chlorination of diketene or through the reaction of 4-chloro-3-oxobutyric acid with a chlorinating agent like thionyl chloride.[1][4] However, its utility is tempered by significant handling challenges. As an acyl chloride, it is highly sensitive to moisture, reacting to release corrosive hydrogen chloride gas.[5] Its stench and corrosive nature necessitate stringent handling protocols, including the use of well-ventilated fume hoods and personal protective equipment.[6] These limitations are a primary driver for seeking alternative synthetic strategies.
Premier Alternatives for Acetoacetylation
The following sections detail the most effective and widely adopted alternatives to 4-Chloro-3-oxobutyryl chloride. Each is evaluated based on its mechanism, operational advantages and disadvantages, and is accompanied by representative experimental data and protocols.
Diketene: The Direct and Atom-Economical Approach
Diketene is the simplest and most direct precursor to the acetoacetyl group. It serves as a safer and more atom-economical alternative to 4-Chloro-3-oxobutyryl chloride for the acetoacetylation of alcohols and amines.
Mechanism of Action: Diketene undergoes a nucleophilic acyl substitution at the β-lactone carbonyl group. The reaction with an alcohol or amine opens the ring to directly form the corresponding β-keto ester or β-keto amide, respectively. The only byproduct is the product itself, making this a highly efficient transformation.
Experimental Protocol: Acetoacetylation of Benzyl Alcohol using Diketene
-
To a stirred solution of benzyl alcohol (1.0 eq) in toluene, add triethylamine (0.1 eq) as a catalyst.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add diketene (1.1 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude benzyl acetoacetate.
-
Purify the product by vacuum distillation or column chromatography.
Sources
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- 4. prepchem.com [prepchem.com]
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- 6. kscl.co.in [kscl.co.in]
A Comparative Guide to the Purity Analysis of Commercial 4-Chloro-3-oxobutyryl Chloride for Pharmaceutical Applications
In the synthesis of complex active pharmaceutical ingredients (APIs), the quality of starting materials is not merely a parameter—it is the foundation of the entire manufacturing process. 4-Chloro-3-oxobutyryl chloride is a pivotal bifunctional building block, prized for its dual reactivity that enables the construction of diverse molecular architectures, including those found in blockbuster statin drugs. However, its high reactivity also makes it susceptible to degradation and the formation of impurities that can compromise reaction yields, introduce downstream purification challenges, and ultimately impact the safety and efficacy of the final drug product.
This guide provides an in-depth, experience-driven comparison of the primary analytical methodologies for assessing the purity of commercial 4-Chloro-3-oxobutyryl chloride. We will move beyond simple protocol recitation to explore the causality behind experimental choices, empowering researchers and quality control analysts to select and implement the most appropriate techniques for their specific needs.
The Impurity Landscape: What Are We Looking For?
Before diving into analytical techniques, it is crucial to understand the potential impurities. The synthesis of 4-Chloro-3-oxobutyryl chloride, often involving the chlorination of diketene, can introduce several related substances[1][2]. Furthermore, its inherent reactivity with atmospheric moisture means degradation products are a primary concern[3][4].
Common Impurities Include:
-
Starting Materials & Reagents: Unreacted diketene, excess chlorinating agents (e.g., thionyl chloride)[1].
-
Byproducts: 2,4-dichloroacetoacetyl chloride is a known byproduct of the primary synthesis route[1].
-
Hydrolysis Product: 4-Chloro-3-oxobutanoic acid, formed by reaction with water, is the most common degradant[4][5].
-
Self-Condensation Products: Dimeric or polymeric species can form over time.
A robust analytical strategy must be capable of separating and quantifying the active compound from these structurally similar and dissimilar impurities.
Analytical Methodologies: A Comparative Overview
No single technique is universally superior for purity analysis; a multi-faceted approach is often required for comprehensive characterization[6]. The three pillars of analysis for a reactive intermediate like 4-Chloro-3-oxobutyryl chloride are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Parameter | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Primary Use Case | Analysis of volatile and thermally stable compounds and impurities. | Analysis of non-volatile or thermally labile compounds (e.g., hydrolysis products). | Absolute purity determination without a specific reference standard. Orthogonal check. |
| Specificity | High, especially with Mass Spectrometry (MS) detection. | High, especially with Diode Array (DAD) or MS detection. | Very high; provides structural confirmation. |
| Quantitation | Excellent, based on area percent relative to the main peak. | Excellent, based on area percent relative to the main peak[1]. | Excellent; provides absolute molar quantity against an internal standard[7][8][9]. |
| Key Challenge | Potential on-column degradation of the highly reactive acyl chloride. | The acyl chloride is too reactive for direct analysis and requires derivatization or very specific conditions. | Lower sensitivity compared to chromatographic methods; requires higher sample concentration. |
| Throughput | High | Moderate to High | Moderate |
In-Depth Experimental Protocols
The following protocols are designed as robust, self-validating systems. The rationale behind each critical step is explained to provide a deeper understanding of the methodology.
Protocol 1: Gas Chromatography (GC-FID/MS)
Principle & Rationale: GC is an excellent first-line technique for assessing the purity of volatile starting materials like acyl chlorides[10]. The use of a non-polar column minimizes interaction with the reactive analyte. A fast oven ramp is employed to ensure the compound elutes quickly, reducing the risk of thermal degradation on the column. While direct injection is feasible, the high reactivity can pose challenges[11]. This method is optimized for stability and reproducibility.
Step-by-Step Methodology:
-
Sample Preparation:
-
Due to the compound's moisture sensitivity, all sample handling must be performed in a dry environment (e.g., glove box or under an inert atmosphere).
-
Prepare a stock solution of ~10 mg/mL in anhydrous Dichloromethane.
-
Dilute to a final concentration of ~1 mg/mL for injection.
-
-
Instrumentation & Conditions:
-
GC System: Agilent 8890 or equivalent with Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. A non-polar, low-bleed column is critical to prevent on-column reactions[1][10].
-
Inlet: 250°C, Split mode (50:1). A high split ratio prevents column overloading and ensures sharp peaks.
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 60°C, hold for 1 minute.
-
Ramp: 20°C/min to 280°C.
-
Hold: 2 minutes at 280°C.
-
-
Detector (FID): 300°C.
-
-
Data Interpretation:
-
Purity is calculated based on the relative peak area percentage. The main peak corresponding to 4-Chloro-3-oxobutyryl chloride should be identified via MS or a qualified reference standard.
-
Pay close attention to early-eluting peaks (potential volatile impurities) and any late-eluting peaks (potential dimers or condensation products).
-
Protocol 2: High-Performance Liquid Chromatography (HPLC-UV) via Derivatization
Principle & Rationale: Direct HPLC analysis of acyl chlorides is challenging due to their immediate reaction with common protic mobile phases[12]. A far more reliable method involves converting the highly reactive acyl chloride into a stable derivative, typically an ester or amide, which can be easily analyzed using standard reversed-phase HPLC[12][13]. This protocol uses methanol to form the corresponding methyl ester, allowing for accurate quantification of the original acyl chloride content. The primary hydrolysis impurity, 4-chloro-3-oxobutanoic acid, can often be analyzed simultaneously.
Step-by-Step Methodology:
-
Derivatization Reaction:
-
Accurately weigh ~20 mg of the 4-Chloro-3-oxobutyryl chloride sample into a clean, dry vial.
-
Under an inert atmosphere, add 1.0 mL of anhydrous Methanol. The reaction is typically instantaneous and exothermic.
-
Allow the reaction to proceed for 5 minutes to ensure complete conversion.
-
Dilute the resulting solution with a 50:50 mixture of acetonitrile and water to a final concentration of ~0.2 mg/mL.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Phosphoric Acid. The acid modifier improves peak shape[5][14][15]. For MS compatibility, formic acid should be used instead[5][14][15].
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient: 30% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Data Interpretation:
-
The purity of the original sample is determined by the area percent of the resulting methyl 4-chloro-3-oxobutanoate peak relative to all other observed peaks.
-
The peak for the 4-chloro-3-oxobutanoic acid impurity can also be quantified in the same run.
-
Protocol 3: Quantitative NMR (qNMR) Spectroscopy
Principle & Rationale: qNMR is a powerful primary method for determining purity without the need for a specific reference standard of the analyte[7][8]. It relies on the principle that the NMR signal area is directly proportional to the number of nuclei[7]. By adding a known amount of a stable, high-purity internal standard with a simple spectrum, the absolute purity of the target compound can be calculated. This provides an orthogonal, non-chromatographic result, making it an invaluable tool for validating other methods.
Step-by-Step Methodology:
-
Sample Preparation:
-
Use a high-purity internal standard that has protons resonating in a clear region of the spectrum (e.g., Maleic Anhydride or 1,3,5-Trimethoxybenzene).
-
Accurately weigh ~20 mg of the 4-Chloro-3-oxobutyryl chloride and ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d). The solvent must be anhydrous to prevent sample degradation.
-
-
Instrumentation & Parameters:
-
NMR Spectrometer: 400 MHz or higher field strength.
-
Experiment: Standard proton (¹H) NMR.
-
Key Parameters for Quantitation:
-
Relaxation Delay (D1): Set to at least 5 times the longest T1 relaxation time of the protons being integrated (a value of 30 seconds is generally safe for most small molecules). This is critical for accurate quantitation.
-
Pulse Angle: 90° pulse.
-
Scans: 8 to 16 scans for good signal-to-noise.
-
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved peak for the analyte and a peak for the internal standard.
-
Purity Calculation:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std
-
Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular weight, W = Weight, P = Purity of the standard.
-
-
Workflow and Data Synthesis
A comprehensive quality control strategy should leverage these techniques in a logical sequence.
Caption: A logical workflow for the comprehensive purity analysis of 4-Chloro-3-oxobutyryl chloride.
Conclusion and Recommendations
The purity analysis of 4-Chloro-3-oxobutyryl chloride demands a carefully selected suite of analytical techniques. From our experience, no single method provides a complete picture.
-
For routine quality control and screening for volatile impurities, a validated GC-FID method offers the best combination of speed and reliability.
-
To accurately quantify the primary degradation product—4-chloro-3-oxobutanoic acid—and to obtain a reliable purity value based on the main component, HPLC analysis following derivatization is the most robust approach.
-
For reference standard qualification or as an orthogonal method to resolve discrepancies, qNMR is unparalleled. It provides an absolute purity value grounded in a fundamental physical constant, offering the highest level of trustworthiness in the final result.
By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the quality of this critical intermediate, safeguarding the integrity of their synthetic processes and the quality of the final pharmaceutical product.
References
- SIELC Technologies. (n.d.). Separation of 4-Chloro-3-oxobutyryl chloride on Newcrom R1 HPLC column.
- Oxford Instruments. (n.d.). Pharmaceutical Manufacturing: Consistency and Purity. Magnetic Resonance.
- Azonano. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
- European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
- Benchchem. (n.d.). 4-Chloro-3-oxobutyryl chloride | 41295-64-1.
- Patsnap Eureka. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- SIELC Technologies. (2018). 4-Chloro-3-oxobutyric acid.
- SIELC Technologies. (2018). 4-Chloro-3-oxobutyryl chloride.
- Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry.
- ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?.
- Chemsrc. (2025). 4-chloro-3-oxobutanoyl chloride | CAS#:41295-64-1.
- Siddabathuni, R., et al. (n.d.). Simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. World Journal of Pharmacy and Pharmaceutical Sciences.
- Journal of Chromatographic Science. (n.d.). Gas Chromatography of Acid Chlorides.
- University of Calgary. (n.d.). Reactivity of acyl halides.
- Chemistry LibreTexts. (2023). Properties of Acyl Halides.
- Benchchem. (n.d.). A Comparative Guide to HPLC Analysis of 4-(Chloromethyl)benzoyl Chloride Reaction Products.
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A Comparative Guide to the Spectroscopic Validation of 4-Chloro-3-oxobutyryl Chloride Derivatives
Abstract
4-Chloro-3-oxobutyryl chloride and its derivatives, such as ethyl 4-chloro-3-oxobutanoate, are pivotal intermediates in pharmaceutical synthesis, notably in the production of versatile chiral precursors like (R)-CHBE (ethyl (R)-4-chloro-3-hydroxybutyrate).[1] Their structural integrity and purity are paramount, as any deviation can impact the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the unambiguous validation of these critical building blocks. We will delve into the causality behind experimental choices, present detailed protocols, and offer comparative data to establish a self-validating system for quality control in research and drug development settings.
Introduction: The Critical Role of Intermediates in Drug Synthesis
In the intricate multi-step syntheses that characterize modern drug development, the quality of each intermediate dictates the success of the subsequent steps and the purity of the final API. 4-Chloro-3-oxobutyryl chloride derivatives are a class of β-keto esters that serve as highly reactive and versatile precursors.[2][3] The presence of two electrophilic centers—the ester carbonyl and the ketone carbonyl—along with the reactive α-chloro group, makes them ideal for constructing complex molecular architectures.[3] However, this reactivity also makes them susceptible to various side reactions, leading to impurities that can be structurally similar to the target compound. Therefore, a robust, multi-technique spectroscopic validation is not merely a procedural step but a fundamental requirement for ensuring a reliable and reproducible synthetic outcome.[4]
The Synthetic Landscape and Rationale for Validation
A common route to producing derivatives like ethyl 4-chloro-3-oxobutanoate involves the reaction of diketene with an alcohol, followed by a chlorination step. This process can introduce several potential impurities, including unreacted starting materials, over-chlorinated byproducts (e.g., ethyl 2,4-dichloro-3-oxobutanoate), or isomers (e.g., ethyl 2-chloroacetoacetate).[5] Each of these impurities presents a unique analytical challenge that necessitates a combination of spectroscopic methods to resolve.
Below is a generalized reaction scheme and the potential points of impurity introduction, illustrating the need for rigorous characterization.
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A Comparative Guide to the Synthesis of 4-Chloro-3-oxobutyryl Chloride: Yields, Methodologies, and Industrial Viability
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Bifunctional Building Block
4-Chloro-3-oxobutyryl chloride, also known as 4-chloroacetoacetyl chloride, is a highly versatile bifunctional molecule with the chemical formula C₄H₄Cl₂O₂.[1][2] Its structure incorporates two distinct reactive sites: a highly electrophilic acyl chloride and an α-chloro ketone. This dual functionality allows for selective or sequential reactions, making it a powerful intermediate for constructing complex molecular architectures.[3] Consequently, it serves as a crucial building block in the synthesis of a wide array of pharmaceuticals, including antibiotics and quinolone-based antibacterial drugs, as well as agrochemicals.[1][4]
The efficiency of synthesizing this key intermediate directly impacts the cost-effectiveness and scalability of producing numerous high-value final products. This guide provides a comparative analysis of the primary synthetic routes to 4-Chloro-3-oxobutyryl chloride, with a focus on reaction yields, operational scalability, and the underlying chemical principles that govern each method.
Major Synthetic Pathways: A Strategic Overview
The synthesis of 4-Chloro-3-oxobutyryl chloride can be broadly categorized into several distinct strategies. The choice of method is often dictated by the desired scale of production, purity requirements, and the availability of starting materials. The most prominent and industrially relevant methods include:
-
Direct Chlorination of Diketene: A highly efficient and direct route, favored for large-scale industrial production.[3]
-
Chlorination of Acetoacetic Acid Derivatives: A flexible laboratory-scale approach utilizing readily available precursors.[3]
-
Conversion of 4-Chloro-3-oxobutyric Acid: Involves the straightforward chlorination of the corresponding carboxylic acid.[1][3]
-
Advanced Multi-step Approaches: Methods such as silylation-chlorination are employed to achieve superior purity and yield.[1][3]
This guide will dissect these core methods, presenting the causal chemistry and supporting experimental data to inform methodological selection.
In-Depth Method Comparison
Method 1: Direct Chlorination of Diketene
This is the cornerstone of industrial 4-Chloro-3-oxobutyryl chloride production. The reaction involves the direct addition of chlorine gas to diketene, typically in an inert solvent.
Causality and Experimental Insight: The reaction is believed to proceed via an electrophilic addition of chlorine across the carbon-carbon double bond of diketene, followed by a ring-opening rearrangement to yield the final acyl chloride. This process is highly exothermic, and precise temperature control is paramount to prevent the formation of byproducts and ensure the thermal stability of both the diketene starting material and the product.[3] For this reason, industrial processes often employ advanced systems like thin-film reactors to manage heat transfer effectively.[1][3]
Yield and Experimental Data: A laboratory-scale preparation reported a near-quantitative conversion. In this procedure, 0.645 moles of chlorine gas were passed into a solution of 0.645 moles of diketene in 1,2-dichloroethane at a strictly maintained temperature of -20°C.[5] While the direct yield of the acyl chloride was not isolated, the subsequent hydrolysis of the product solution to 4-chloro-3-oxobutyric acid proceeded with a combined yield of 97%, indicating that the initial formation of 4-Chloro-3-oxobutyryl chloride was highly efficient.[5]
-
Advantages: High atom economy, direct one-step synthesis, proven scalability, and very high yields.
-
Disadvantages: Requires specialized equipment for handling chlorine gas and managing a highly exothermic reaction. Diketene is a toxic and thermally sensitive reagent.
Caption: Reaction scheme for the synthesis of 4-Chloro-3-oxobutyryl chloride from diketene.
Method 2: Chlorination of 4-Chloro-3-oxobutyric Acid
This method represents a classic transformation in organic chemistry, converting a carboxylic acid to its corresponding acyl chloride.
Causality and Experimental Insight: The hydroxyl group of the carboxylic acid is replaced by a chlorine atom using a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective choice for this transformation, as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies product purification.[3]
Yield and Experimental Data: While specific yields for this exact transformation are not detailed in the provided literature, the conversion of carboxylic acids to acyl chlorides with thionyl chloride is generally a high-yielding reaction, often exceeding 85-90% under optimized conditions. The primary challenge lies in the initial availability and stability of the 4-chloro-3-oxobutyric acid precursor.
-
Advantages: Straightforward and well-understood reaction, high conversion rates, and simplified purification if using SOCl₂.
-
Disadvantages: Dependent on the synthesis of the starting carboxylic acid, which itself is often prepared from the diketene-derived acyl chloride.[5]
Caption: Conversion of 4-Chloro-3-oxobutyric acid to its acyl chloride.
Method 3: Silylation Followed by Chlorination
To achieve higher purity and better yields, particularly on a laboratory scale, a multi-step approach involving silylation can be employed.[1][3]
Causality and Experimental Insight: This strategy involves protecting the enolizable ketone of a 3-oxobutyric acid derivative as a silyl enol ether. This intermediate offers greater stability and allows for more controlled and selective chlorination reactions. The silyl group can then be cleaved and the acid moiety converted to the acyl chloride in subsequent steps. This controlled, multi-step process minimizes the side reactions that can occur during direct, aggressive chlorinations of the unprotected keto-acid/ester.
-
Advantages: Leads to high-purity products with potentially higher overall yields by minimizing byproduct formation.[1]
-
Disadvantages: Multi-step process increases synthesis time and cost; requires handling of silylating agents.
Quantitative Data Summary
The following table summarizes the key performance indicators for the discussed synthesis methods.
| Synthesis Method | Starting Materials | Key Reagents | Typical Yield | Scale | Key Advantages | Key Disadvantages |
| Direct Chlorination of Diketene | Diketene, Chlorine | Inert solvent (e.g., 1,2-dichloroethane) | >95% (inferred)[5] | Industrial | High yield, direct route, scalable | Highly exothermic, requires specialized equipment, hazardous reagents[3] |
| Chlorination of Carboxylic Acid | 4-Chloro-3-oxobutyric acid | Thionyl chloride (SOCl₂) | High (typically >85%) | Lab / Pilot | Standard reaction, clean conversion | Relies on precursor availability |
| Silylation-Chlorination | 3-Oxobutyric acid derivative | Silylating agent, Chlorinating agent | High | Lab | High purity, controlled reaction[1][3] | Multi-step, increased cost and time |
Experimental Protocol: Synthesis via Direct Chlorination of Diketene
This protocol is adapted from a reported laboratory-scale synthesis and outlines the formation of the 4-Chloro-3-oxobutyryl chloride solution.[5]
Materials:
-
Diketene (98%+ purity)
-
Chlorine gas (Cl₂)
-
1,2-Dichloroethane (anhydrous)
-
Three-neck flask equipped with a thermometer, gas inlet tube, mechanical stirrer, and a gas outlet leading to a scrubber (e.g., NaOH solution).
-
Cooling bath (e.g., cryostat or dry ice/acetone).
Procedure:
-
Setup: Assemble the reaction apparatus under a fume hood. Ensure all glassware is dry.
-
Charging the Reactor: In the three-neck flask, prepare a solution of diketene (e.g., 0.645 mol) in anhydrous 1,2-dichloroethane. The solvent volume should be approximately twice the volume of the diketene.
-
Cooling: Cool the stirred solution to -20°C using the cooling bath. It is critical to maintain this temperature throughout the gas addition.
-
Chlorine Addition: Slowly bubble chlorine gas (an equimolar amount, e.g., 0.645 mol) through the cooled, stirred solution via the gas inlet tube. Monitor the reaction temperature closely and adjust the chlorine addition rate to ensure the temperature does not rise above -15°C.
-
Reaction Completion: The completion of the reaction can be monitored by the disappearance of the yellow-green color of chlorine.
-
Inert Gas Purge: Once the addition is complete, pass a slow stream of an inert gas (e.g., nitrogen) through the solution to remove any residual dissolved chlorine gas.
-
Product: The resulting solution contains 4-Chloro-3-oxobutyryl chloride and can be used directly for subsequent reactions. Due to its reactivity, purification by distillation is challenging and it is often used in its crude solution form.
Conclusion
For large-scale industrial production of 4-Chloro-3-oxobutyryl chloride, the direct chlorination of diketene remains the most economically viable and efficient method, delivering high yields in a single step.[3][5] However, the process demands stringent control over reaction conditions, particularly temperature, due to its exothermic nature. For laboratory-scale synthesis where purity is the highest priority, multi-step methods involving the chlorination of the corresponding carboxylic acid or a silylation-chlorination sequence offer greater control and can yield products of very high purity, albeit at the cost of process complexity and time.[1][3] The selection of an optimal synthesis strategy is therefore a critical decision, balancing the trade-offs between yield, purity, cost, and scale.
References
-
Benchchem. 4-Chloro-3-oxobutyryl chloride | 41295-64-1.
-
Smolecule. Buy 4-Chloro-3-oxobutyryl chloride | 41295-64-1. (2023-08-15).
-
PrepChem.com. Synthesis of 3-oxo-4-chlorobutyryl chloride.
-
Google Patents. CN101445447A - Synthesis method for 4-chlorobutyryl chloride.
-
PubChem. 4-Chloro-3-oxobutyryl chloride | C4H4Cl2O2 | CID 3016262.
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A Senior Application Scientist's Guide to Acetoacetylation: Benchmarking 4-Chloro-3-oxobutyryl Chloride Against Key Synthetic Equivalents
In the landscape of organic synthesis, the introduction of the acetoacetyl moiety is a cornerstone transformation, pivotal in the construction of pharmaceuticals, agrochemicals, and specialty polymers.[1] The choice of the C4 building block for this purpose is critical, dictating reaction efficiency, substrate scope, and overall process viability. Among the array of reagents available, 4-Chloro-3-oxobutyryl chloride (COBC) stands out for its potent reactivity.[2] However, its potent nature is not a universal solution. This guide provides an in-depth, objective comparison of COBC against its primary alternatives—Diketene, Meldrum's acid, and related halo-analogs—supported by experimental insights to empower researchers in making informed strategic decisions.
The Protagonist: Understanding 4-Chloro-3-oxobutyryl Chloride (COBC)
4-Chloro-3-oxobutyryl chloride, with the chemical formula C₄H₄Cl₂O₂, is a bifunctional molecule possessing two distinct electrophilic sites: a highly reactive acyl chloride and an α-chloro ketone.[1][2] This dual reactivity is the source of both its synthetic power and its handling challenges.
-
Acyl Chloride: This functional group is exceptionally susceptible to nucleophilic acyl substitution, readily reacting with alcohols, amines, and other nucleophiles under mild conditions to form esters and amides, respectively.[1]
-
α-Chloro Ketone: The chloromethyl group provides a secondary site for nucleophilic substitution, enabling subsequent cyclizations or modifications.[2]
This unique structure makes COBC a powerful intermediate for synthesizing complex molecules, including heterocyclic compounds, and as a precursor for pharmaceuticals like antibiotics.[1]
The Alternatives: A Comparative Analysis
The optimal choice of a building block is always context-dependent. Below is a critical assessment of COBC's main competitors.
Diketene: The Volatile Precursor
Diketene (4-methylideneoxetan-2-one) is the dimer of ketene and serves as a fundamental industrial precursor for acetoacetate derivatives.[3][4] Its primary reaction involves ring-opening upon attack by nucleophiles.
-
Reactivity & Selectivity: Diketene reacts readily with alcohols and amines to produce acetoacetic esters and amides.[3] The reaction is typically clean, generating the desired acetoacetyl group without corrosive byproducts like HCl. However, its reactivity is generally less aggressive than COBC.
-
Handling & Safety: Diketene is a colorless, pungent, and lachrymatory liquid.[4] It is flammable, toxic, and prone to violent polymerization in the presence of acids or bases, requiring stabilization and careful handling.[4][5] This contrasts with COBC, whose primary hazard is its corrosivity and reactivity with water.[6]
-
Synthetic Utility: It is an excellent choice for direct acetoacetylation of standard alcohols and amines where the generation of HCl is undesirable. It is a cornerstone for producing pigments, pharmaceuticals, and insecticides.[3]
Meldrum's Acid: The Versatile Solid
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) is a cyclic malonic acid derivative known for the high acidity of its C5 proton (pKa ≈ 4.9).[7][8] This makes it an exceptional nucleophile after deprotonation, and its derivatives are excellent acylating agents.
-
Reactivity & Selectivity: Acyl Meldrum's acids, formed by reacting Meldrum's acid with an acid chloride, can be used to transfer the acyl group to alcohols or other nucleophiles, often by simple refluxing.[9] This two-step approach offers a high degree of control and is suitable for preparing β-keto esters from precious or complex alcohols.[8][9]
-
Handling & Safety: As a stable, crystalline solid, Meldrum's acid is significantly easier and safer to handle than liquid reagents like diketene or COBC.[10][11]
-
Synthetic Utility: Its strength lies in its versatility for C-C bond formation and its use as a malonic acid equivalent.[7][10] For acetoacetylation, it provides a milder, albeit indirect, alternative to COBC, particularly valuable in complex natural product synthesis.[8]
Halogenated Analogs: A Question of Reactivity and Cost
-
Ethyl 4-chloroacetoacetate: This compound is essentially the ester product of COBC's reaction with ethanol.[12] It is used when a less reactive building block is needed, where the acetoacetyl group is already protected as an ethyl ester. It is a crucial intermediate for cardiovascular drugs and antibiotics.[12][13]
-
4-Bromo-3-oxobutyryl bromide: The bromo-analog of COBC is expected to be even more reactive due to the better leaving group ability of bromide. This enhanced reactivity can be advantageous for difficult acylations but often comes at the cost of lower stability, higher price, and more challenging handling.[14]
Quantitative & Qualitative Performance Matrix
To facilitate direct comparison, the key attributes of these building blocks are summarized below.
| Feature | 4-Chloro-3-oxobutyryl Chloride (COBC) | Diketene | Meldrum's Acid | Ethyl 4-chloroacetoacetate |
| Physical State | Liquid | Colorless Liquid[4] | White Crystalline Solid[10] | Colorless to Pale Yellow Liquid[15] |
| Primary Function | Acylating Agent | Acetoacetylating Agent | Malonic Acid Equivalent / Acyl Donor[10] | β-Keto Ester Building Block |
| Reactivity | Very High (Acyl Chloride)[1] | High (Strained β-lactone)[4][16] | Moderate (Acyl derivatives)[9] | Moderate (Ester)[13] |
| Byproducts | HCl (Corrosive)[12] | None | Acetone, CO₂ (in subsequent steps)[8] | None (in its own reactions) |
| Key Hazard | Corrosive, water-reactive[6] | Toxic, lachrymatory, violent polymerization[4][5] | Generally low hazard | Irritant[15] |
| Handling | Requires inert, dry conditions | Requires stabilization, careful temperature control | Easy to handle solid | Standard laboratory procedures |
| Primary Use Case | Rapid synthesis of esters/amides from a wide range of nucleophiles.[1] | Clean acetoacetylation, industrial scale production of acetoacetates.[3] | Controlled acylation of sensitive substrates, C-C bond formation.[8][9] | As a downstream intermediate when the ester is the desired functional group.[12] |
Experimental Deep Dive: Synthesis of Ethyl 4-chloro-3-oxobutanoate
To provide a practical benchmark, we will outline a standard laboratory procedure for synthesizing Ethyl 4-chloro-3-oxobutanoate, a key pharmaceutical intermediate, using our primary building block, COBC.[12][17] This protocol highlights the necessary precautions and rationale behind the procedural steps.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of a β-keto ester using COBC.
Step-by-Step Protocol
Objective: To synthesize Ethyl 4-chloro-3-oxobutanoate from 4-Chloro-3-oxobutyryl chloride and ethanol.
Materials:
-
4-Chloro-3-oxobutyryl chloride (1.0 eq)
-
Anhydrous Ethanol (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Pyridine or Triethylamine (1.1 eq, non-nucleophilic base)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (1.1 eq) and the non-nucleophilic base (1.1 eq) dissolved in anhydrous DCM.
-
Scientist's Note: The use of anhydrous (dry) reagents and an inert atmosphere is critical. COBC reacts violently with water, which would consume the starting material and reduce the yield. The base is included to neutralize the HCl byproduct as it forms, preventing potential acid-catalyzed side reactions.[12]
-
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Rationale: The acylation reaction is highly exothermic. Maintaining a low temperature during the addition of COBC controls the reaction rate, minimizing the formation of thermal decomposition byproducts.[18]
-
-
Addition of COBC: Dissolve 4-Chloro-3-oxobutyryl chloride (1.0 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the COBC solution to the reaction flask dropwise over 30-60 minutes, ensuring the internal temperature does not rise above 5-10 °C.
-
Reaction Progression: After the addition is complete, allow the mixture to stir at 0 °C for an additional hour. Then, remove the ice bath and let the reaction warm to room temperature, stirring for another 2-4 hours.
-
Work-up: Once the reaction is complete (monitored by TLC or GC), cool the mixture again in an ice bath and slowly quench by adding cold water. Transfer the mixture to a separatory funnel.
-
Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove excess base), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine.
-
Trustworthiness Check: This washing sequence ensures the removal of both acidic and basic impurities, leading to a purer crude product before final purification.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or flash column chromatography to yield pure Ethyl 4-chloro-3-oxobutanoate.[12]
Strategic Decision Framework
Choosing the right building block requires balancing reactivity, safety, cost, and the specific synthetic goal. The following decision matrix can guide this selection process.
Caption: Decision matrix for selecting an appropriate acetoacetylation reagent.
Conclusion
4-Chloro-3-oxobutyryl chloride is an exceptionally potent and versatile building block for introducing the acetoacetyl synthon. Its high reactivity makes it ideal for a broad range of nucleophiles and situations where speed and efficiency are paramount. However, this reactivity necessitates stringent handling protocols and careful management of the corrosive HCl byproduct.
For applications where a cleaner reaction profile is essential and the hazards of polymerization can be managed, Diketene remains the industrial workhorse. For delicate, high-value syntheses that demand supreme control and mild conditions, the solid, stable nature of Meldrum's acid derivatives offers a superior, albeit more indirect, pathway.
Ultimately, the choice is not about finding a single "best" reagent, but about understanding the specific demands of the chemical transformation at hand. By benchmarking the performance characteristics, safety profiles, and operational requirements of these key building blocks, researchers can design more robust, efficient, and safer synthetic routes.
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Grokipedia. Diketene. Available at: [Link]
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Nikoofar, K., & Shahedi, Y. (2017, May 1). Meldrum's Acid in Organic Synthesis, an Outlook to Reaction Media. Current Organic Chemistry, 21(12), 1098-1130. Available at: [Link]
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ResearchGate. (2025, August 6). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl ( S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System | Request PDF. Available at: [Link]
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A Senior Application Scientist's Guide to the Efficacy of 4-Chloro-3-oxobutyryl Chloride in Drug Discovery Pathways
This guide provides an in-depth technical analysis of 4-Chloro-3-oxobutyryl chloride, a versatile bifunctional reagent, and its strategic application in key drug discovery pathways. We will move beyond a simple recitation of facts to explore the causality behind its synthetic utility, compare its performance with a relevant alternative, and provide actionable experimental protocols for researchers in the field. Our focus is to equip drug development professionals with the expertise to leverage this compound's unique reactivity in the synthesis of complex molecular architectures.
Foundational Understanding: The Unique Reactivity of 4-Chloro-3-oxobutyryl Chloride
4-Chloro-3-oxobutyryl chloride (CAS No: 41295-64-1) is a highly reactive organic compound characterized by two distinct functional groups: an acyl chloride and an α-chloro ketone.[1] This dual reactivity is the cornerstone of its utility in organic synthesis, allowing for sequential or selective reactions to build molecular complexity.[1] The acyl chloride is a potent acylating agent, readily reacting with nucleophiles like amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.[1][2] Concurrently, the α-chloro ketone moiety provides a site for nucleophilic substitution, enabling the introduction of further functionalities.
This bifunctional nature makes it a valuable intermediate in the synthesis of various pharmaceuticals, particularly in the construction of heterocyclic compounds which are prevalent scaffolds in medicinal chemistry.[2]
Caption: Molecular structure of 4-Chloro-3-oxobutyryl chloride highlighting its two reactive centers.
Application in the Synthesis of β-Lactam Scaffolds: A Pathway to Cholesterol Absorption Inhibitors
A significant application of molecules with the structural motifs present in 4-Chloro-3-oxobutyryl chloride is in the synthesis of β-lactams. The β-lactam ring is a core structural component of numerous antibiotics and other therapeutic agents, including the cholesterol absorption inhibitor, Ezetimibe.[3][4] The Staudinger [2+2] cycloaddition of a ketene with an imine is a classic and powerful method for constructing the azetidin-2-one (β-lactam) ring system.[5][6][7]
While direct synthesis of Ezetimibe using 4-Chloro-3-oxobutyryl chloride is not the most commonly cited pathway in literature, its structure makes it an ideal precursor for generating a substituted acetyl chloride, which can then be used to form a ketene for the Staudinger reaction. This provides a convergent and flexible approach to synthesizing complex β-lactams.
Caption: Synthetic pathway from 4-Chloro-3-oxobutyryl chloride to a β-lactam core.
Comparative Analysis: 4-Chloro-3-oxobutyryl chloride vs. 4-Chlorobutyryl chloride
To understand the unique advantages of 4-Chloro-3-oxobutyryl chloride, it is instructive to compare it with a structurally related but functionally distinct alternative, 4-chlorobutyryl chloride.[8][9][10][11]
| Feature | 4-Chloro-3-oxobutyryl chloride | 4-Chlorobutyryl chloride |
| Structure | Contains an acyl chloride and an α-chloro ketone | Contains an acyl chloride and a primary alkyl chloride |
| Reactivity | Two distinct reactive sites enabling sequential or orthogonal chemistry. The α-chloro ketone is more activated towards nucleophilic substitution than a primary alkyl chloride. | The primary alkyl chloride is less reactive than the α-chloro ketone, often requiring harsher conditions for substitution. |
| Synthetic Utility | Ideal for constructing β-keto amides/esters and subsequent heterocyclization. The ketone functionality offers a handle for further transformations (e.g., reduction, olefination). | Primarily used as a four-carbon electrophile for acylation and subsequent cyclization via intramolecular substitution.[9] |
| Typical Application | Precursor for complex heterocyclic systems, including substituted β-lactams. | Synthesis of antipsychotic drugs like trifluperidol and quinolone antibacterials like ciprofloxacin.[8][11] |
Expert Insight: The presence of the ketone in 4-Chloro-3-oxobutyryl chloride is the key differentiator. It not only activates the adjacent chloride for substitution but also provides a versatile functional group for subsequent synthetic manipulations, offering a higher degree of molecular complexity from a single starting material compared to 4-chlorobutyryl chloride.
Experimental Protocol: Synthesis of a β-Lactam Precursor
The following protocol outlines a general procedure for the synthesis of a substituted N-acyl β-amino acid, a key intermediate for β-lactam formation, using a derivative of 4-Chloro-3-oxobutyryl chloride. This protocol is designed to be a self-validating system with clear checkpoints.
Objective: To synthesize an N-(4-chloro-3-oxobutanoyl) amino acid ester.
Materials:
-
4-Chloro-3-oxobutyryl chloride
-
Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
Preparation of the Amine:
-
Dissolve the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA (2.2 eq) dropwise to the solution to neutralize the hydrochloride and liberate the free amine. Stir for 15 minutes. Causality: The free amine is the active nucleophile required for the acylation reaction.
-
-
Acylation Reaction:
-
In a separate flask, dissolve 4-Chloro-3-oxobutyryl chloride (1.05 eq) in anhydrous DCM.
-
Add the solution of 4-Chloro-3-oxobutyryl chloride dropwise to the cold amine solution over 30 minutes. Trustworthiness: Slow addition at low temperature controls the exothermicity of the reaction and minimizes side product formation.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
-
Work-up and Purification:
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amino acid ester is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine. Causality: The washes remove unreacted starting materials, TEA hydrochloride, and other water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure N-(4-chloro-3-oxobutanoyl) amino acid ester.
-
Expected Outcome and Validation:
-
Yield: 85-95%
-
Purity (by NMR and LC-MS): >98%
-
Validation: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The presence of the characteristic signals for the chloromethyl ketone and the newly formed amide bond will validate the success of the reaction.
Caption: Experimental workflow for the synthesis of a β-lactam precursor.
Conclusion and Future Outlook
4-Chloro-3-oxobutyryl chloride is a powerful and versatile building block in pharmaceutical synthesis. Its dual reactivity allows for the efficient construction of complex molecular scaffolds that are central to various drug discovery programs. When compared to simpler reagents like 4-chlorobutyryl chloride, its enhanced functionality provides a clear advantage for creating diverse and complex molecules. The synthetic pathways enabled by this reagent, particularly in the realm of β-lactam synthesis, offer a robust and adaptable platform for developing novel therapeutics. As the demand for stereochemically complex and functionally dense drug candidates continues to grow, the strategic application of bifunctional reagents like 4-Chloro-3-oxobutyryl chloride will undoubtedly play an increasingly critical role in the future of drug discovery.
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Drugs.com. (n.d.). Ezetimibe. [Link]
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ResearchGate. (2015, August 7). New synthesis process for the synthesis of ezetimibe. [Link]
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Al-Hourani, B. J. (2011). Advances in the chemistry of β-lactam and its medicinal applications. PubMed Central. [Link]
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Śnieżek, M., Stecko, S., Panfil, I., Furman, B., & Chmielewski, M. (2013). Total synthesis of ezetimibe, a cholesterol absorption inhibitor. Journal of Organic Chemistry, 78(14), 7048–7057. [Link]
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Basak, A., & Basak, A. (2010). Novel and Recent Synthesis and Applications of β-Lactams. PubMed Central. [Link]
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Li, X.-j., Cai, Z.-y., Pan, J., Hao, Q., & Zhou, W.-c. (2020). Synthesis of the Related Substances of Rosuvastatin. Chinese Pharmaceutical Journal, 55(12), 985-989. [Link]
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PubChem. (n.d.). 4-Chloro-3-oxobutyryl chloride. [Link]
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ResearchGate. (2014, August 6). Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy. [Link]
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Sciforum. (n.d.). Development of an efficient and practical approach for the synthesis of Montelukast Sodium Intermediate. [Link]
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Encyclopedia.pub. (2020, June 7). Synthesis of β-Lactams. [Link]
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Royal Society of Chemistry. (n.d.). Stereoselective synthesis of β-lactams: recent examples. [Link]
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-
PubMed. (n.d.). Effects of Pemafibrate on Cholesterol Synthesis and Absorption: a Post-Hoc Subgroup Analysis of a Phase 2 Clinical Trial. [Link]
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PubMed. (n.d.). The cholesterol absorption inhibitor ezetimibe acts by blocking the sterol-induced internalization of NPC1L1. [Link]
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A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-3-oxobutyryl Chloride
As researchers and developers, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. Handling reactive reagents like 4-Chloro-3-oxobutyryl chloride demands not only procedural accuracy but also a deep understanding of the chemical principles governing its safe neutralization. This guide provides a comprehensive, field-tested protocol for the proper disposal of 4-Chloro-3-oxobutyryl chloride, moving beyond a simple checklist to explain the causality behind each critical step.
The primary challenge in disposing of 4-Chloro-3-oxobutyryl chloride lies in its chemical nature. As an acyl chloride, it is highly reactive, particularly with nucleophiles like water.[1][2][3] This reactivity, if uncontrolled, can lead to violent reactions, release of corrosive gas, and potential harm to personnel and the environment. Therefore, our disposal strategy is not mere disposal; it is a controlled chemical transformation into a stable, non-hazardous waste stream.
The core principle of this protocol is controlled hydrolysis followed by neutralization . The acyl chloride group reacts vigorously with water to form a carboxylic acid and hydrogen chloride (HCl).[2][4] Our procedure is designed to manage this exothermic reaction safely and neutralize the acidic byproducts in a single, controlled process.
Part 1: Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any chemical handling, a thorough understanding of the hazards is paramount. 4-Chloro-3-oxobutyryl chloride presents multiple risks that dictate our safety protocols. The information in the table below is synthesized from authoritative Safety Data Sheets (SDS).
| Hazard Classification | Description & Causality | Required PPE & Engineering Controls |
| Water Reactive / Corrosive | Reacts vigorously with water/moisture, releasing corrosive hydrogen chloride gas which can cause severe skin burns and eye damage.[5][6] | Engineering Control: All work must be conducted in a certified chemical fume hood.[7] Eye/Face Protection: Tightly fitting safety goggles and a face shield.[7][8] Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene), and a flame-retardant lab coat.[8][9] |
| Toxicity | Toxic to aquatic life with long-lasting effects.[8][10] Fatal if inhaled and harmful if swallowed.[5][6] | Respiratory Protection: Work within a fume hood minimizes inhalation risk. For spills or emergencies outside a hood, a full-face respirator with appropriate cartridges is necessary.[8] |
| Lachrymator | Vapors can severely irritate the eyes, causing tearing and pain.[11] | Engineering Control: A properly functioning chemical fume hood is essential to contain all vapors. |
Part 2: The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed for the safe neutralization of small quantities (<50g) of 4-Chloro-3-oxobutyryl chloride typically found in a research setting.
Caption: Disposal workflow for 4-Chloro-3-oxobutyryl chloride.
-
Preparation (The "Why"): This step is about proactive control. We use a weak base, sodium bicarbonate (NaHCO₃), as our primary neutralizing agent. It's safer to handle than strong bases like NaOH and its reaction with the acid byproducts produces carbon dioxide gas, a useful visual indicator that the reaction is proceeding. The solution is chilled in an ice bath to absorb the heat generated during the exothermic hydrolysis.
-
Protocol: a. In a certified chemical fume hood, place a large beaker (at least 10x the volume of the chemical to be disposed of) containing a stir bar into a larger container filled with an ice-water bath. b. Prepare a 5-10% aqueous solution of sodium bicarbonate. For every 10 mL of acyl chloride, prepare at least 250 mL of bicarbonate solution. c. Begin stirring the bicarbonate solution at a moderate speed.
-
-
Controlled Addition & Hydrolysis (The "Why"): This is the most critical step. By adding the reactive acyl chloride to the basic solution slowly, we ensure the base is always in vast excess. This immediately neutralizes the HCl and 4-chloro-3-oxobutanoic acid as they are formed, preventing the buildup of heat and the release of corrosive HCl gas.[12][13] Adding water or base to the acyl chloride would create a localized, highly exothermic, and violent reaction.
-
Protocol: a. Using a glass pipette or dropping funnel, add the 4-Chloro-3-oxobutyryl chloride to the stirring, ice-cold bicarbonate solution drop by drop. b. You will observe gas (CO₂) evolution. Maintain a slow addition rate to prevent excessive foaming and potential overflow. c. If the reaction becomes too vigorous, pause the addition until it subsides.
-
-
Neutralization & Verification (The "Why"): The reaction is complete when all the acyl chloride has been hydrolyzed and the resulting acids have been neutralized. We verify this empirically by ensuring gas evolution has stopped and then confirming the final pH of the solution is within a safe, neutral range. Most wastewater regulations require a pH between 5.5 and 9.0 for drain disposal.[13][14]
-
Protocol: a. After the addition is complete, allow the solution to stir in the ice bath for at least 30 minutes to ensure the reaction is complete. b. Cease stirring and remove the beaker from the ice bath. c. Using pH paper or a calibrated pH meter, test the solution's pH. d. If the pH is below 5.5, add a small amount of a stronger base like 1M sodium hydroxide (NaOH) dropwise until the pH is within the target range. If the pH is above 9.0, add a weak acid like 1M citric acid to adjust.
-
-
Final Disposal (The "Why"): Once the material has been chemically transformed into a solution of simple salts (sodium chloride, sodium 4-chloro-3-oxobutanoate) and water within a neutral pH range, it is generally considered safe for drain disposal. However, because the original compound was a chlorinated organic, it is imperative to comply with all institutional and local hazardous waste regulations.[15][16]
-
Protocol: a. Confirm with your institution's Environmental Health & Safety (EHS) office that the neutralized solution is acceptable for drain disposal. b. If approved, pour the neutralized solution down the drain, followed by a large volume of running water (at least 20x the volume of the solution) to ensure it is thoroughly diluted in the wastewater system.[14] c. If not approved for drain disposal, transfer the neutralized solution to a properly labeled hazardous waste container for collection by your EHS office.
-
Part 3: Spill Management and Regulatory Compliance
Spill Response: In the event of a spill, evacuate the area if the spill is large or if you feel unsafe. For small spills inside a fume hood:
-
Do not use water.
-
Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent.[7][11]
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container.
-
The collected waste must be disposed of through your institution's hazardous waste program.
Authoritative Grounding & Trust: This protocol is a self-validating system; the pH verification step provides quantitative confirmation that the hazardous, reactive material has been successfully converted to a less hazardous state. However, the ultimate responsibility for safe and compliant chemical waste disposal rests with the individual researcher and their institution. Always consult your local and institutional regulations before proceeding. Disposal procedures can vary based on jurisdiction.[16][17][18] This guide provides a chemically sound methodology, but it does not supersede legal requirements.
References
-
4-Chloro-3-oxobutanoyl chloride SDS, 41295-64-1 Safety Data Sheets. ECHEMI.
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. Save My Exams.
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How to Treat Acid Waste: A Comprehensive Guide. Greenflow.
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Acid Waste Neutralisation (AWN) Treatment System. BW Water.
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Hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. Doc Brown's Chemistry.
-
Acyl Chlorides - formation and hydrolysis mechanism. The Organic Chemistry Tutor (YouTube).
-
Neutralization Chemicals. Wastech Controls & Engineering.
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Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. chemguide.
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Chemical Waste Disposal via Neutralization Procedures. North Seattle College.
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4-Chloro-3-oxobutyryl chloride | C4H4Cl2O2 | CID 3016262. PubChem, National Center for Biotechnology Information.
-
Hazardous Chemical Compounds & Hazardous Waste. Indiana Department of Environmental Management (IN.gov).
-
Neutralization Guide. University of Georgia Environmental Safety Division.
-
Material Safety Data Sheet - 4-Chlorobutyryl chloride, 98%. Cole-Parmer.
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4‐CHLOROBUTYRYL CHLORIDE EXTRA PURE. Loba Chemie.
-
Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps.
-
Managing and Disposing of Household Hazardous Waste. New York State Department of Environmental Conservation (NY.Gov).
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4 CHLOROBUTYRYL CHLORIDE MSDS. Krishna Solvechem Ltd. (KSCL).
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4 CHLOROBUTYRYL CHLORIDE EXTRA PURE - Safety Data Sheet. Loba Chemie.
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4-CHLORO BUTYRYL CHLORIDE CAS NO 4635-59-0 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd. (CDH).
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SAFETY DATA SHEET - Chloroacetyl chloride. Sigma-Aldrich.
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4-Chlorobutyryl chloride - SAFETY DATA SHEET. Thermo Fisher Scientific.
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EPA Hazardous Waste Codes. University of Georgia Environmental Safety Division.
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Household Hazardous Waste: A Guide for Texans. Texas Commission on Environmental Quality.
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Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. Maine Department of Environmental Protection.
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Mastering the Handling of 4-Chloro-3-oxobutyryl Chloride: A Guide to Safety and Operational Excellence
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and chemical synthesis, 4-Chloro-3-oxobutyryl chloride stands as a pivotal, yet hazardous, intermediate. Its bifunctional nature, featuring both a reactive acyl chloride and an α-chloro ketone, makes it a versatile building block. However, this reactivity also demands a comprehensive and meticulous approach to its handling, storage, and disposal. This guide, moving beyond a simple checklist, provides an in-depth, scientifically grounded framework for the safe and effective use of 4-Chloro-3-oxobutyryl chloride in a laboratory setting.
Understanding the Inherent Risks: A Proactive Stance on Safety
4-Chloro-3-oxobutyryl chloride is a corrosive substance that can cause severe skin burns and eye damage.[1] Inhalation of its vapors can be fatal, and it is also harmful if swallowed.[1] A critical aspect of its hazardous nature is its violent reaction with water, which liberates toxic and corrosive hydrogen chloride gas.[2] This high reactivity extends to other nucleophilic reagents such as alcohols, amines, and strong bases.[2] Furthermore, the compound is toxic to aquatic life with long-lasting effects.[3][4]
The causality behind these hazards lies in the electrophilic nature of the acyl chloride functional group. The carbonyl carbon is highly susceptible to nucleophilic attack, leading to a rapid and often exothermic reaction. The α-chloro ketone moiety also presents a reactive site for nucleophilic substitution. Understanding this chemical behavior is paramount to anticipating and mitigating potential dangers.
The First Line of Defense: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is non-negotiable when handling 4-Chloro-3-oxobutyryl chloride. Each component is selected to counteract a specific hazard posed by the chemical.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with a combination of nitrile and neoprene or butyl rubber gloves. | Acyl chlorides can permeate many common glove materials. Nitrile gloves offer good initial protection against splashes, while neoprene and butyl rubber provide superior resistance to corrosive chemicals and are recommended for handling acids and other reactive compounds.[5] Double-gloving provides an additional barrier and allows for safe removal of the outer glove if contamination occurs. |
| Eye and Face Protection | Chemical splash goggles in combination with a full-face shield . | The corrosive nature of 4-Chloro-3-oxobutyryl chloride and its reaction products (HCl gas) can cause severe and irreversible eye damage. Goggles provide a seal around the eyes, while a face shield protects the entire face from splashes and fumes.[1][3] |
| Body Protection | A flame-resistant lab coat worn over chemical-resistant clothing. For larger quantities or increased risk of splashing, a chemical-resistant apron or a full chemical suit is recommended. | Protects the skin from accidental contact and splashes. Flame-resistant material is crucial due to the potential for exothermic reactions. |
| Respiratory Protection | A full-face respirator with an acid gas/organic vapor cartridge is essential when handling outside of a certified chemical fume hood or in case of a spill. | Protects against the inhalation of corrosive and toxic vapors.[1][3] The choice of cartridge is critical to ensure it is effective against both organic vapors and acid gases like HCl. |
Donning and Doffing of PPE: A Procedural Imperative
The order of putting on and taking off PPE is crucial to prevent cross-contamination.
Operational Plan: Safe Handling from Receipt to Reaction
A self-validating system of protocols ensures that safety is integrated into every step of the workflow.
Storage and Chemical Compatibility
-
Storage Environment : Store 4-Chloro-3-oxobutyryl chloride in a cool, dry, and well-ventilated area, away from sources of ignition and direct sunlight. A dedicated, corrosion-resistant cabinet is ideal.[2]
-
Incompatible Materials : Crucially, it must be stored separately from water, alcohols, amines, strong bases, and oxidizing agents to prevent violent reactions.[2] Contact with these substances can lead to the rapid evolution of heat and toxic gases.
-
Container Integrity : Ensure containers are tightly sealed and stored upright to prevent leakage.
Handling Procedures
-
Work Area : All handling of 4-Chloro-3-oxobutyryl chloride must be conducted within a certified and properly functioning chemical fume hood.[6]
-
Inert Atmosphere : For reactions sensitive to moisture, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent hydrolysis.
-
Controlled Dispensing : Use glass or other compatible, non-reactive syringes or cannulas for transferring the liquid. Avoid using plastic equipment that may be degraded by the chemical.
-
Reaction Quenching : When quenching a reaction containing 4-Chloro-3-oxobutyryl chloride, the quenching agent (e.g., water, alcohol, or a basic solution) should be added slowly and in a controlled manner to a cooled reaction mixture to manage the exothermic reaction.
Emergency Response: Preparedness and Action
A clear and well-rehearsed emergency plan is vital.
Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
Important : DO NOT use water or combustible materials like paper towels to clean up a spill , as this will cause a violent reaction.[3]
First Aid
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call for immediate medical assistance.[3]
Disposal Plan: Responsible Deactivation and Waste Management
Proper disposal is a critical final step to ensure safety and environmental protection. Unused or waste 4-Chloro-3-oxobutyryl chloride must be treated as hazardous waste.[3]
Neutralization Protocol for Small Quantities
This protocol is for the deactivation of small, residual amounts of 4-Chloro-3-oxobutyryl chloride in a laboratory setting.
-
Preparation : In a chemical fume hood, prepare a large beaker containing a cold solution of sodium bicarbonate or sodium carbonate in water. An ice bath is recommended to control the temperature.[6]
-
Slow Addition : While vigorously stirring the basic solution, slowly and dropwise add the 4-Chloro-3-oxobutyryl chloride. The addition should be controlled to prevent excessive heat generation and foaming.[6]
-
Monitoring : Monitor the reaction for signs of completion (e.g., cessation of gas evolution).
-
pH Check : After the reaction is complete and the solution has returned to room temperature, check the pH to ensure it is neutral or slightly basic.[6]
-
Waste Collection : The neutralized aqueous solution should be collected in a properly labeled hazardous waste container for disposal according to institutional and local regulations.[6]
Never pour neutralized or un-neutralized 4-Chloro-3-oxobutyryl chloride down the drain. [6]
By integrating these principles of proactive risk assessment, meticulous operational planning, and responsible waste management, researchers can confidently and safely harness the synthetic potential of 4-Chloro-3-oxobutyryl chloride, fostering a culture of safety and scientific excellence.
References
-
4-Chloro-3-oxobutyryl chloride | C4H4Cl2O2 | CID 3016262 - PubChem. (n.d.). Retrieved from [Link]
-
4-Chlorobutyryl chloride | C4H6Cl2O | CID 78370 - PubChem. (n.d.). Retrieved from [Link]
-
4-Chloro-3-oxobutyryl chloride - SIELC Technologies. (2018-05-17). Retrieved from [Link]
-
OSHA Glove Selection Chart - Environmental Health and Safety. (n.d.). Retrieved from [Link]
-
CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts. (n.d.). Retrieved from [Link]
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Kimberly Clark Nitrile Gloves Chemical Resistance Guide. (n.d.). Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
